molecular formula C20H21NO2 B589572 Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate CAS No. 158602-32-5

Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate

Cat. No.: B589572
CAS No.: 158602-32-5
M. Wt: 307.393
InChI Key: MMUAPMICLHEYFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate is a synthetically valuable azetidine derivative that serves as a key chemical building block in medicinal chemistry and drug discovery research. This compound features a reactive azetidin-3-ylidene acetate scaffold, which provides researchers with versatile chemical handles for further structural elaboration and diversification. Azetidine derivatives have demonstrated significant pharmacological potential in scientific research, with particular relevance in the development of therapeutic agents for metabolic disorders . The benzhydryl (diphenylmethyl) protecting group enhances the molecule's lipophilicity and can influence its binding characteristics in biological systems. Researchers utilize this compound primarily as a synthetic intermediate to construct more complex molecular architectures, particularly those targeting specific biological pathways. Its application is strictly limited to laboratory research purposes, enabling investigations into structure-activity relationships, mechanism of action studies, and the synthesis of novel chemical entities for biological evaluation.

Properties

IUPAC Name

ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-2-23-19(22)13-16-14-21(15-16)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-13,20H,2,14-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMUAPMICLHEYFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30699840
Record name Ethyl [1-(diphenylmethyl)azetidin-3-ylidene]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30699840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158602-32-5
Record name Ethyl [1-(diphenylmethyl)azetidin-3-ylidene]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30699840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate (CAS 158602-32-5): Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate, a specialized organic building block. Designed for researchers, medicinal chemists, and drug development professionals, this guide delves into the compound's physicochemical properties, outlines a robust synthetic pathway based on established chemical principles, details expected analytical signatures for structural confirmation, and discusses its applications and safety considerations.

Compound Identification and Physicochemical Properties

This compound is a complex molecule featuring a benzhydryl-protected four-membered azetidine ring functionalized with an exocyclic α,β-unsaturated ester. This combination of a bulky, lipophilic protecting group and a reactive Michael acceptor makes it a valuable intermediate in synthetic and medicinal chemistry.

Figure 1: Chemical Structure of the title compound.

PropertyValueSource
CAS Number 158602-32-5[1]
Molecular Formula C₂₀H₂₁NO₂[1]
Molecular Weight 307.39 g/mol [1]
Appearance Solid
SMILES O=C(OCC)/C=C1CN(C(C2=CC=CC=C2)C3=CC=CC=C3)C/1[1]
InChI Key MMUAPMICLHEYFY-UHFFFAOYSA-N
Storage Sealed in dry, 2-8°C[1]

Synthesis and Mechanistic Insights

The molecular architecture of this compound strongly suggests its synthesis via the Wittig reaction , a cornerstone of organic chemistry for alkene formation.[2][3] This Nobel Prize-winning reaction facilitates the conversion of a ketone to an alkene by reacting it with a phosphorus ylide (a Wittig reagent).[2][4]

Causality of Experimental Design: The Wittig reaction is the chosen pathway because it precisely and efficiently constructs the required exocyclic carbon-carbon double bond from a ketone precursor. The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct, providing a strong thermodynamic driving force.[4]

The synthesis involves two key precursors:

  • 1-Benzhydrylazetidin-3-one (CAS 40320-60-3): This ketone provides the azetidine core.[5][6] It is itself a valuable intermediate in medicinal chemistry, notably used in the synthesis of novel γ-aminobutyric acid (GABA) uptake inhibitors.[7] It can be synthesized via the oxidation of 1-benzhydrylazetidin-3-ol.[8]

  • Ethyl (triphenylphosphoranylidene)acetate (CAS 1099-45-2): This is a stabilized phosphorus ylide.[9] Its stability allows for easier handling compared to non-stabilized ylides and, while less reactive, it is well-suited for reaction with ketones like our azetidinone precursor.[9][10] It is a commercially available white crystalline powder.[9]

reaction_scheme ketone 1-Benzhydrylazetidin-3-one product This compound ketone->product Solvent (e.g., THF) Heat ylide Ethyl (triphenylphosphoranylidene)acetate byproduct Triphenylphosphine oxide plus1 + plus2 +

Figure 2: Wittig reaction for synthesis.

Experimental Protocol: Wittig Olefination

This protocol is a representative procedure based on standard Wittig reaction conditions.

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1-Benzhydrylazetidin-3-one (1.0 eq).

  • Reagent Addition: Add Ethyl (triphenylphosphoranylidene)acetate (1.1 to 1.5 eq). The slight excess of the ylide ensures complete consumption of the more valuable ketone.

  • Solvation: Add anhydrous tetrahydrofuran (THF) or toluene to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Reaction: Stir the mixture under a nitrogen atmosphere. Heat the reaction to reflux and monitor its progress using Thin Layer Chromatography (TLC), staining with potassium permanganate to visualize the reactants and the newly formed alkene product.

  • Work-up: Once the reaction is complete (typically after several hours), cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The primary challenge in purification is the removal of the triphenylphosphine oxide byproduct. This is best achieved via column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common eluent system.[11]

  • Isolation: Collect the fractions containing the desired product, combine them, and remove the solvent under reduced pressure to yield this compound as a solid.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic methods provides a self-validating system for structural verification.

workflow Synthesis Synthesis via Wittig Reaction Purification Purification (Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Analysis Structural Confirmation & Purity Assessment NMR->Analysis IR->Analysis MS->Analysis

Figure 3: Workflow for synthesis and characterization.

Predicted Spectroscopic Data

While experimental spectra are definitive, the expected signals can be reliably predicted from the structure.

¹H NMR Spectroscopy:

Protons Predicted δ (ppm) Multiplicity Integration Assignment
CH₃ (Ethyl) ~1.2-1.3 Triplet (t) 3H Ethyl methyl group
CH₂ (Ethyl) ~4.1-4.2 Quartet (q) 2H Ethyl methylene group
Azetidine CH₂ ~3.0-3.5 Multiplet (m) 4H Protons on the azetidine ring
Vinylic CH ~5.6-5.8 Singlet (s) or Triplet (t) 1H Alkene proton
Benzhydryl CH ~4.4-4.6 Singlet (s) 1H Methine proton of benzhydryl group

| Aromatic CH | ~7.2-7.5 | Multiplet (m) | 10H | Protons on the two phenyl rings |

¹³C NMR Spectroscopy:

Carbon Predicted δ (ppm) Assignment
C=O ~166 Ester carbonyl carbon
C=C H ~160 Quaternary alkene carbon
C =CH ~115 Vinylic methine carbon
Aromatic C ~125-145 Phenyl ring carbons
Benzhydryl C ~75-80 Methine carbon of benzhydryl group
O-C H₂ ~60 Ethyl methylene carbon
Azetidine C ~55-65 Azetidine ring carbons

| C H₃ | ~14 | Ethyl methyl carbon |

Infrared (IR) Spectroscopy:

Functional Group Predicted Wavenumber (cm⁻¹) Vibration
C=O (Ester) ~1710-1730 Strong, sharp stretch
C=C (Alkene) ~1640-1660 Medium stretch
C-O (Ester) ~1150-1250 Strong stretch

| C-H (Aromatic) | ~3030-3080 | Stretch |

Mass Spectrometry (MS):

  • Molecular Ion (M⁺): Expected at m/z ≈ 307.39, corresponding to the molecular weight.

  • Key Fragments: Expect fragmentation patterns corresponding to the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), and cleavage to form the stable benzhydryl cation ([C₁₃H₁₁]⁺, m/z = 167).

Reactivity and Applications in Drug Discovery

This compound is primarily utilized as a versatile intermediate in organic synthesis.

  • Chemical Reactivity: The molecule possesses two key reactive sites:

    • α,β-Unsaturated Ester: This moiety is a classic Michael acceptor, susceptible to nucleophilic conjugate addition by a wide range of soft nucleophiles (e.g., thiols, amines, enolates). This allows for further functionalization at the β-position.

    • Tertiary Amine: The azetidine nitrogen is a tertiary amine, which can act as a base or a nucleophile. The benzhydryl group serves as a bulky protecting group that can be removed under specific conditions (e.g., hydrogenolysis) to reveal a secondary amine for subsequent reactions.

  • Applications: This compound is categorized as a Protein Degrader Building Block .[12] This suggests its use in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) or molecular glues, which are bifunctional molecules that induce the degradation of specific target proteins. The azetidine scaffold is a common feature in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties and provide unique three-dimensional exit vectors for linking different parts of a molecule.

Safety and Handling

Proper handling is essential when working with this or any chemical reagent.

Hazard InformationDetailsSource
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning[1]
Hazard Statement H302: Harmful if swallowed[1]
Precautionary Statements P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Handling Recommendations:

  • Use in a well-ventilated fume hood.

  • Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place as recommended.[1]

References

  • 158602-32-5|Ethyl 2-(1-benzhydrylazetidin-3-ylidene)
  • 1-BENZHYDRYLAZETIDIN-3-ONE synthesis. ChemicalBook.
  • Ethyl 2-(1-benzhydrylazetidin-3-ylidene)
  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
  • Ethyl (triphenylphosphanylidene)
  • 40320-60-3|1-Benzhydrylazetidin-3-one|BLD Pharm. BLD Pharm.
  • Wittig Reaction - Common Conditions. Organic Chemistry Portal.
  • CAS 40320-60-3: 1-Benzhydrylazetidin-3-one. CymitQuimica.
  • 1-Benzhydryl-3-azetidinone, 95% 40320-60-3. Ottokemi.
  • One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. MDPI.
  • Wittig reaction. Wikipedia.
  • Synthesis of an Alkene via the Wittig Reaction. Course Website.
  • Ethyl 2-(1-benzhydrylazetidin-3-ylidene)

Sources

Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a unique molecule incorporating a strained azetidine ring, a bulky benzhydryl group, and an α,β-unsaturated ester moiety. This combination of functionalities suggests its potential as a valuable building block in medicinal chemistry. The benzhydryl group is a common pharmacophore found in a variety of centrally acting agents, including antihistamines and dopamine reuptake inhibitors, owing to its lipophilicity and ability to cross the blood-brain barrier.[1][2][3] The azetidine ring, a four-membered nitrogen-containing heterocycle, is a "privileged scaffold" in drug discovery, offering a three-dimensional framework that can enhance metabolic stability and binding affinity.[4][5][6] The exocyclic double bond and the ester group provide reactive handles for further chemical modifications, making this compound a versatile intermediate for the synthesis of more complex molecular architectures.[7]

This guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, a proposed synthetic route, and an exploration of its potential applications in drug development based on the pharmacological activities of related structural motifs.

Physicochemical Properties

PropertyValueSource
CAS Number 158602-32-5[8]
Molecular Formula C₂₀H₂₁NO₂[8]
Molecular Weight 307.39 g/mol [8]
Appearance Solid
Storage Sealed in dry, 2-8°C[8]

Note: Melting point, boiling point, and specific solubility data are not currently available in published literature.

Proposed Synthesis

The synthesis of this compound can be logically achieved through a two-step process starting from commercially available precursors. The first step involves the synthesis of the key intermediate, 1-benzhydrylazetidin-3-one. The second step is an olefination reaction to introduce the ethyl acetate side chain. Both the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are suitable for this transformation.[9][10]

Step 1: Synthesis of 1-Benzhydrylazetidin-3-one

A plausible synthesis for this key intermediate starts from 1-benzhydrylazetidin-3-ol hydrochloride.[11]

Reaction Scheme:

G reactant 1-Benzhydrylazetidin-3-ol HCl product 1-Benzhydrylazetidin-3-one reactant->product Oxidation reagent Pyridine sulfur trioxide complex, Et3N, DMF

A proposed synthesis of 1-benzhydrylazetidin-3-one.

Experimental Protocol: [11]

  • To a solution of 1-benzhydrylazetidin-3-ol hydrochloride (1 equivalent) in dimethylformamide (DMF), add triethylamine (Et₃N) (5 equivalents).

  • Slowly add a solution of pyridine sulfur trioxide complex (3.5 equivalents) in DMF to the reaction mixture.

  • Heat the mixture to 50°C and stir for 30 minutes.

  • Cool the reaction to room temperature and pour it into ice water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Step 2: Olefination to this compound

Option A: Wittig Reaction [7]

The Wittig reaction utilizes a phosphorus ylide to convert a ketone to an alkene.

Reaction Scheme:

G reactant1 1-Benzhydrylazetidin-3-one product This compound reactant1->product reactant2 Ethyl (triphenylphosphoranylidene)acetate reactant2->product byproduct Triphenylphosphine oxide

Wittig olefination for the synthesis of the target compound.

Experimental Protocol:

  • Dissolve 1-benzhydrylazetidin-3-one (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Add ethyl (triphenylphosphoranylidene)acetate (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to separate it from the triphenylphosphine oxide byproduct.

Option B: Horner-Wadsworth-Emmons (HWE) Reaction [10][12]

The HWE reaction is a modification of the Wittig reaction that often provides cleaner separation of byproducts.

Reaction Scheme:

G reactant1 1-Benzhydrylazetidin-3-one product This compound reactant1->product reactant2 Triethyl phosphonoacetate reactant2->product base Base (e.g., NaH, NaOEt) byproduct Diethyl phosphate

HWE olefination for the synthesis of the target compound.

Experimental Protocol:

  • To a suspension of a strong base, such as sodium hydride (NaH) (1.2 equivalents), in anhydrous THF at 0°C, add triethyl phosphonoacetate (1.2 equivalents) dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes to form the phosphonate ylide.

  • Cool the reaction mixture back to 0°C and add a solution of 1-benzhydrylazetidin-3-one (1 equivalent) in THF.

  • Let the reaction warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

As experimental spectra are not publicly available, the following are predicted spectroscopic characteristics based on the structure of this compound.

¹H NMR Spectroscopy
  • Ethyl group: A triplet integrating to 3H around δ 1.2-1.4 ppm (CH₃) and a quartet integrating to 2H around δ 4.1-4.3 ppm (CH₂).

  • Azetidine ring protons: Two sets of multiplets, each integrating to 2H, in the region of δ 3.0-4.0 ppm.

  • Benzhydryl proton: A singlet integrating to 1H around δ 4.5-5.0 ppm.

  • Vinylic proton: A singlet integrating to 1H around δ 5.5-6.0 ppm.

  • Aromatic protons: A complex multiplet integrating to 10H in the region of δ 7.0-7.5 ppm.

¹³C NMR Spectroscopy
  • Ethyl group: Signals around δ 14 ppm (CH₃) and δ 60 ppm (CH₂).

  • Azetidine ring carbons: Signals in the range of δ 50-70 ppm.

  • Benzhydryl carbon: A signal around δ 75-80 ppm.

  • Alkene carbons: Signals around δ 115-125 ppm (vinylic CH) and δ 150-160 ppm (quaternary carbon).

  • Ester carbonyl: A signal around δ 165-170 ppm.

  • Aromatic carbons: Multiple signals in the δ 125-145 ppm region.

Infrared (IR) Spectroscopy
  • C=O stretch (ester): A strong absorption band around 1710-1730 cm⁻¹.

  • C=C stretch (alkene): A medium absorption band around 1640-1660 cm⁻¹.

  • C-H stretch (aromatic): Bands above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Bands below 3000 cm⁻¹.

  • C-N stretch: An absorption in the fingerprint region.

Mass Spectrometry
  • Molecular Ion (M⁺): A peak at m/z = 307.

  • Fragmentation: Expect to see fragments corresponding to the loss of the ethoxy group (-45), the ethyl group (-29), and cleavage of the benzhydryl group.

Potential Applications in Drug Development

The structural features of this compound suggest its potential as a scaffold for the development of novel therapeutic agents.

  • Central Nervous System (CNS) Agents: The benzhydryl moiety is a well-established pharmacophore in drugs targeting the CNS.[1] Its incorporation in this molecule suggests potential for applications as an antihistamine, anticholinergic, or dopamine reuptake inhibitor.

  • Enzyme Inhibitors: The strained azetidine ring can mimic transition states of enzymatic reactions, making it a candidate for the design of enzyme inhibitors.[4][6]

  • Antimicrobial and Anticancer Agents: Azetidine derivatives have demonstrated a wide range of biological activities, including antibacterial and anticancer properties.[5]

Safety and Handling

Based on the available GHS information, this compound is classified as acutely toxic if swallowed (H302).[8] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Storage: The compound should be stored in a tightly sealed container in a dry, cool place, with a recommended temperature of 2-8°C.[8] Azetidine compounds, in general, should be stored away from incompatible materials such as strong acids and oxidizing agents.[13][14][15]

Conclusion

This compound is a compound with significant potential for applications in medicinal chemistry and drug discovery. While detailed experimental data is currently limited, its structural features provide a strong rationale for its use as a versatile building block. The proposed synthetic routes offer a practical means of accessing this molecule for further investigation. Future research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Liu, D., & Zuo, J. (2010). Ethyl 2-[(Z)-2-benzylhydrazin-1-ylidene]-2-bromoacetate. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2334. [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Pinder, R. M., & Fink, M. (1982). Azetidine derivatives of tricyclic antidepressant agents. Journal of Medicinal Chemistry, 25(8), 1032–1039. [Link]

  • ResearchGate. (2025). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Retrieved from [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • Singh, U. P., & Singh, R. K. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS Omega, 4(26), 21853–21867. [Link]

  • Oreate AI Blog. (2025). Understanding Aze Medications: The Role of Azetidine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of some azetidine-based drugs. Retrieved from [Link]

  • Google Patents. (n.d.). CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.
  • Pop, A., & Porumb, I.-D. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules, 28(4), 1845. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Azetidine. Retrieved from [Link]

  • ACS Omega. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. Retrieved from [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of different azetidine esters. Retrieved from [Link]

  • ResearchGate. (2025). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph 3 P in Aqueous NaHCO 3. Retrieved from [Link]

  • Hossain, M. M., & N-C, D. (2006). Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU. Tetrahedron Letters, 47(29), 5091–5094. [Link]

  • Google Patents. (n.d.). EP0115203A1 - Benzhydrylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • YouTube. (2024, December 16). Wittig Olefination Reaction - reaction mechanism, experimental procedure and how to get rid of TPPO. Retrieved from [Link]

  • PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,2,3-benzotriazole. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Synthesis and SAR Study of Some New Benzhydryl Piperazine Sulfonamide and Carboxamide as Antimicrobial Agents. Retrieved from [Link]

  • PubChem. (n.d.). Benzoin acetate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Benzhydryl Compounds - MeSH. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Ethyl (Z)-2-chloro-2-(2-phenylhydrazin-1-ylidene)acetate. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Retrieved from [Link]

Sources

An In-depth Technical Guide to Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: January 25, 2026

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate, a molecule of interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly available literature, this document consolidates its known properties and presents a scientifically grounded, proposed synthesis pathway. The guide delves into the molecular characteristics, a detailed, plausible experimental protocol for its synthesis via the Horner-Wadsworth-Emmons reaction, and predicted characterization data. Furthermore, it explores potential therapeutic applications based on the well-documented biological activities of structurally related benzhydryl and azetidine-containing compounds. This whitepaper is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics.

Introduction and Molecular Overview

This compound is a unique organic molecule that incorporates several key pharmacophores: a benzhydryl group, a four-membered azetidine ring, and an α,β-unsaturated ester. The benzhydryl moiety is a common feature in a variety of biologically active compounds, often contributing to their receptor affinity and pharmacokinetic properties. The azetidine ring, a saturated nitrogen-containing heterocycle, serves as a versatile scaffold in medicinal chemistry, offering a rigid framework for the precise spatial orientation of functional groups. The α,β-unsaturated ester functionality is a reactive Michael acceptor and can participate in various biological interactions.

The strategic combination of these structural motifs in this compound suggests its potential as a valuable building block or lead compound in drug discovery programs. This guide aims to provide a detailed understanding of its chemical nature and a practical framework for its synthesis and characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₂₀H₂₁NO₂[1], [2][3]
Molecular Weight 307.39 g/mol [1], [2][3]
CAS Number 158602-32-5[1], [2][3]
Appearance Solid[2][3]
SMILES O=C(OCC)C=C1CN(C(C2=CC=CC=C2)C3=CC=CC=C3)C1[2][3]
InChI Key MMUAPMICLHEYFY-UHFFFAOYSA-N[2][3]

Proposed Synthesis Pathway and Experimental Protocol

While a specific, peer-reviewed synthesis of this compound has not been detailed in the available literature, a highly plausible and efficient route can be proposed based on the well-established Horner-Wadsworth-Emmons (HWE) reaction. This powerful olefination reaction is widely used for the stereoselective synthesis of α,β-unsaturated esters from aldehydes or ketones.

The proposed synthesis involves the reaction of 1-benzhydrylazetidin-3-one with a phosphonate ylide generated from triethyl phosphonoacetate.

Reaction Scheme

G reactant1 1-Benzhydrylazetidin-3-one product This compound reactant1->product Horner-Wadsworth-Emmons Reaction reactant2 Triethyl phosphonoacetate reactant2->product base Base (e.g., NaH, K2CO3) base->reactant2 solvent Solvent (e.g., THF, DMF) solvent->reactant1

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a proposed methodology and should be optimized for specific laboratory conditions.

Materials:

  • 1-Benzhydrylazetidin-3-one

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of the Ylide:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) under a nitrogen atmosphere.

    • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.

    • Add anhydrous THF to the flask to create a slurry.

    • Cool the slurry to 0 °C using an ice bath.

    • Slowly add a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF to the NaH slurry via the dropping funnel.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.

  • Olefination Reaction:

    • Cool the resulting phosphonate ylide solution back to 0 °C.

    • Slowly add a solution of 1-benzhydrylazetidin-3-one (1.0 equivalent) in anhydrous THF to the ylide solution.

    • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir overnight. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

    • Partition the mixture between ethyl acetate and water.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.

Mechanistic Rationale

The Horner-Wadsworth-Emmons reaction proceeds through the nucleophilic addition of the phosphonate carbanion to the carbonyl carbon of the ketone, forming a betaine intermediate. This intermediate then undergoes cyclization to form a four-membered oxaphosphetane, which subsequently collapses to yield the alkene product and a water-soluble phosphate byproduct. The use of a stabilized ylide, such as the one derived from triethyl phosphonoacetate, generally favors the formation of the (E)-alkene isomer due to thermodynamic control.

Predicted Characterization Data

¹H NMR Spectroscopy (predicted)
  • Aromatic Protons: Multiple signals in the range of δ 7.20-7.50 ppm, corresponding to the protons of the two phenyl rings of the benzhydryl group.

  • Olefinic Proton: A singlet or a triplet (depending on coupling with adjacent methylene protons) around δ 5.80-6.20 ppm.

  • Benzhydryl Methine Proton: A singlet around δ 4.50-4.80 ppm.

  • Azetidine Methylene Protons: Two signals, likely multiplets or broad singlets, in the range of δ 3.50-4.20 ppm.

  • Ethyl Ester Methylene Protons: A quartet around δ 4.10-4.30 ppm.

  • Ethyl Ester Methyl Protons: A triplet around δ 1.20-1.40 ppm.

¹³C NMR Spectroscopy (predicted)
  • Carbonyl Carbon: A signal around δ 165-170 ppm.

  • Olefinic Carbons: Two signals in the range of δ 115-160 ppm.

  • Aromatic Carbons: Multiple signals between δ 125-145 ppm.

  • Benzhydryl Methine Carbon: A signal around δ 75-80 ppm.

  • Azetidine Methylene Carbons: Signals in the range of δ 50-60 ppm.

  • Ethyl Ester Methylene Carbon: A signal around δ 60-65 ppm.

  • Ethyl Ester Methyl Carbon: A signal around δ 14-16 ppm.

Mass Spectrometry
  • Expected [M+H]⁺: 308.1645 (for C₂₀H₂₂NO₂⁺)

Potential Applications in Drug Development

The structural components of this compound suggest several potential avenues for its application in drug discovery and development.

  • Central Nervous System (CNS) Agents: The benzhydryl moiety is a key feature of many CNS-active drugs, including antihistamines and dopamine reuptake inhibitors. The rigid azetidine scaffold can be used to develop ligands with high selectivity for specific CNS receptors.

  • Anticancer Agents: The α,β-unsaturated ester can act as a Michael acceptor, a feature found in some covalent inhibitor anticancer drugs. This functionality could potentially be exploited to target specific cysteine residues in oncogenic proteins.

  • Antimicrobial Agents: Azetidine derivatives have been explored for their antibacterial and antifungal activities. The lipophilic benzhydryl group may enhance the ability of the molecule to penetrate microbial cell membranes.

It is important to note that these are potential applications based on the chemical structure, and extensive biological evaluation would be required to confirm any therapeutic activity.

Conclusion

References

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863–927.
  • Kelly, T. A., & McNeil, D. W. (1994). The Horner-Wadsworth-Emmons Reaction. In Comprehensive Organic Synthesis (Vol. 1, pp. 729-748). Pergamon.

Sources

A Comprehensive Spectroscopic and Analytical Guide to Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis of the spectral characteristics of Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate (CAS No. 158602-32-5), a key organic intermediate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive spectral data with established analytical principles to offer a robust framework for the identification and characterization of this compound.

Introduction and Molecular Overview

This compound is a substituted azetidine derivative featuring a bulky benzhydryl protecting group and an exocyclic α,β-unsaturated ester moiety. Its molecular formula is C₂₀H₂₁NO₂ with a molecular weight of 307.39 g/mol .[1] The structural complexity and the presence of multiple functional groups make a multi-technique spectroscopic approach essential for unambiguous characterization. This guide will delve into the predictive analysis of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra.

The core structure consists of:

  • An azetidine ring , a four-membered nitrogen-containing heterocycle.

  • A benzhydryl group (diphenylmethyl), which serves as a bulky N-substituent.

  • An ethyl acetate group attached via an exocyclic double bond, creating an α,β-unsaturated system.

Understanding the interplay of these components is critical for interpreting the spectral data that follows.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra for the title compound, assuming a standard deuterated chloroform (CDCl₃) solvent.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be complex, with distinct regions for aromatic, vinyl, aliphatic, and benzhydryl protons. The asymmetry of the molecule renders the two phenyl groups and the protons on the azetidine ring diastereotopic.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Assigned Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
Phenyl (Ar-H) 7.20 - 7.50 Multiplet (m) 10H Typical range for unsubstituted phenyl protons.
Vinyl (=CH) 5.50 - 5.80 Singlet (s) or Triplet (t) 1H Olefinic proton, deshielded by the adjacent carbonyl group. May show slight coupling to the C4 protons.
Benzhydryl (N-CHPh₂) 4.50 - 4.70 Singlet (s) 1H Methine proton situated between two phenyl groups and a nitrogen atom.
Azetidine (C4-H₂) 3.90 - 4.20 Triplet (t) or Multiplet (m) 2H Protons adjacent to the nitrogen and the exocyclic double bond.
Ethyl Ester (O-CH₂) 4.10 - 4.30 Quartet (q) 2H Methylene protons of the ethyl group, split by the adjacent methyl group.
Azetidine (C2-H₂) 3.30 - 3.60 Triplet (t) or Multiplet (m) 2H Protons adjacent to the nitrogen atom.

| Ethyl Ester (CH₃) | 1.20 - 1.40 | Triplet (t) | 3H | Methyl protons of the ethyl group, split by the adjacent methylene group. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a count of the unique carbon environments. Due to symmetry, the ten aromatic carbons of the benzhydryl group will likely resolve into fewer than ten signals.

Table 2: Predicted ¹³C NMR Chemical Shifts

Assigned Carbon Predicted Chemical Shift (δ, ppm) Rationale
Ester Carbonyl (C=O) 165 - 170 Typical chemical shift for an α,β-unsaturated ester carbonyl carbon.
Azetidine C=C (C3) 145 - 155 Quaternary vinylic carbon, deshielded by the nitrogen and ester groups.
Aromatic C (Quaternary) 140 - 145 The two ipso-carbons of the phenyl rings attached to the benzhydryl methine.
Aromatic CH 127 - 129 Aromatic carbons of the two phenyl rings.
Vinyl =CH 115 - 120 Vinylic methine carbon, shielded relative to the quaternary vinylic carbon.
Benzhydryl (N-CHPh₂) 75 - 80 Methine carbon bonded to nitrogen and two phenyl groups.
Ethyl Ester (O-CH₂) 60 - 65 Methylene carbon of the ethyl ester.
Azetidine (C2, C4) 55 - 60 Aliphatic carbons of the azetidine ring adjacent to the nitrogen atom.

| Ethyl Ester (CH₃) | 14 - 15 | Methyl carbon of the ethyl ester. |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides critical information regarding the molecular weight and fragmentation pattern of a molecule, aiding in structural confirmation.

Predicted Mass Spectrum and Fragmentation

Using a soft ionization technique like Electrospray Ionization (ESI), the primary observed species would be the protonated molecule [M+H]⁺.

  • Molecular Formula: C₂₀H₂₁NO₂

  • Exact Mass: 307.1572

  • Predicted [M+H]⁺: m/z 308.1645

The primary fragmentation pathway in tandem MS (MS/MS) or under higher energy ionization (e.g., Electron Ionization) is expected to involve the cleavage of the bulky and relatively labile benzhydryl group.

parent [M+H]⁺ m/z 308.16 frag1 [C₁₃H₁₁]⁺ m/z 167.09 (Benzhydryl Cation) parent->frag1 Loss of azetidine moiety frag2 [C₇H₁₀NO₂]⁺ m/z 140.07 (Azetidine Fragment) parent->frag2 Loss of benzhydryl radical

Caption: Predicted major fragmentation pathway for this compound.

The most prominent fragment ion is anticipated to be the highly stable benzhydryl cation at m/z 167.09 . The complementary fragment, representing the ethyl 2-(azetidin-3-ylidene)acetate radical cation, would appear at m/z 140.07 .

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Type
3050 - 3100 Aromatic C-H Stretch
2850 - 3000 Aliphatic C-H Stretch
~1715 C=O (Ester) Stretch
~1650 C=C (Exocyclic) Stretch
1600, 1495, 1450 C=C (Aromatic) Ring Stretch
1150 - 1250 C-O (Ester) Stretch

| 1100 - 1200 | C-N (Azetidine) | Stretch |

The most diagnostic peaks would be the strong C=O stretch of the α,β-unsaturated ester around 1715 cm⁻¹ and the C=C stretch of the exocyclic double bond near 1650 cm⁻¹.

Experimental Protocols

To obtain high-quality spectral data for this compound, standardized and well-defined experimental protocols are essential.

Workflow for Spectroscopic Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_nmr Dissolve ~5-10 mg in 0.6 mL CDCl₃ acq_nmr Acquire ¹H, ¹³C, COSY, HSQC on 400+ MHz Spectrometer prep_nmr->acq_nmr prep_ms Prepare 1 mg/mL solution in ACN/H₂O acq_ms Infuse into ESI-TOF or ESI-Q-Orbitrap MS prep_ms->acq_ms prep_ir Prepare KBr pellet or thin film acq_ir Scan on FT-IR Spectrometer (4000-400 cm⁻¹) prep_ir->acq_ir an_nmr Process & Integrate Spectra; Assign Peaks acq_nmr->an_nmr an_ms Determine Exact Mass; Analyze Fragmentation acq_ms->an_ms an_ir Identify Functional Group Frequencies acq_ir->an_ir

Caption: General experimental workflow for the spectroscopic analysis of the target compound.

Detailed Methodologies

A. NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and more scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

B. Mass Spectrometry

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent such as acetonitrile or methanol. Further dilute to a working concentration of 1-10 µg/mL in a 50:50 mixture of acetonitrile and water, often with 0.1% formic acid to promote protonation.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.

  • Acquisition: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode over a mass range of m/z 100-500. For fragmentation analysis, perform tandem MS (MS/MS) by selecting the precursor ion (m/z 308.16) and applying collision-induced dissociation (CID).

C. Infrared Spectroscopy

  • Sample Preparation (KBr Pellet): Mix ~1 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Conclusion

The structural characterization of this compound is reliably achieved through a combination of NMR, MS, and IR spectroscopy. This guide provides a detailed predictive framework for the key spectral features of the molecule. The benzhydryl group's ten aromatic protons dominate the ¹H NMR spectrum between 7.20-7.50 ppm, while its methine proton provides a key singlet at ~4.6 ppm. The molecular ion is readily identified by high-resolution MS at m/z 308.1645 ([M+H]⁺), with a characteristic major fragment at m/z 167.09 corresponding to the stable benzhydryl cation. In the IR spectrum, strong, sharp absorbances at ~1715 cm⁻¹ (C=O) and ~1650 cm⁻¹ (C=C) are definitive markers for the α,β-unsaturated ester system. These predicted data points, coupled with the detailed experimental protocols, offer a comprehensive and self-validating system for the unambiguous identification and quality control of this important chemical intermediate.

References

Sources

An In-Depth Technical Guide to the Pharmacological Profile of Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Research, Scientific, and Drug Development Professionals

Abstract

Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate is a synthetic compound featuring a unique combination of a benzhydryl moiety and an azetidine core. While direct pharmacological data for this specific molecule is not extensively available in peer-reviewed literature, its structural components are well-characterized in medicinal chemistry and are associated with significant biological activity, particularly within the central nervous system (CNS). This technical guide presents a comprehensive, albeit predictive, pharmacological profile of this compound. By examining the structure-activity relationships of its constituent parts, we infer its likely mechanism of action, potential therapeutic applications, and the experimental methodologies required for its full characterization. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of novel azetidine derivatives.

Chemical and Physical Properties

This compound is a solid organic molecule with the molecular formula C₂₀H₂₁NO₂ and a molecular weight of 307.39 g/mol . Key structural features include a four-membered azetidine ring, a bulky benzhydryl group attached to the nitrogen atom of the azetidine, and an ethyl acetate group in a ylidene configuration at the 3-position of the azetidine ring.

PropertyValueSource
Molecular FormulaC₂₀H₂₁NO₂
Molecular Weight307.39 g/mol
CAS Number158602-32-5
AppearanceSolid
Storage2-8°C, sealed in a dry environment

Synthesis and Manufacturing

Synthesis of 1-benzhydrylazetidin-3-one

The synthesis of the 1-benzhydrylazetidin-3-one core can be achieved through several methods. One common approach involves the reaction of epichlorohydrin with benzhydrylamine to form 1-(benzhydryl)-3-chloro-2-propanol, followed by cyclization to the azetidine ring and subsequent oxidation to the ketone.

Proposed Synthesis of this compound

A probable final step to introduce the ethyl acetate ylidene moiety would be a Horner-Wadsworth-Emmons reaction. This would involve the reaction of 1-benzhydrylazetidin-3-one with a phosphonate ylide, such as triethyl phosphonoacetate, in the presence of a suitable base.

G A 1-Benzhydrylazetidin-3-one D Horner-Wadsworth-Emmons Reaction A->D B Triethyl phosphonoacetate B->D C Base (e.g., NaH) C->D Deprotonation E This compound D->E Ylide formation and condensation

Caption: Proposed Horner-Wadsworth-Emmons reaction for the synthesis of the target compound.

Predicted Pharmacological Profile: A Focus on Dopamine Transporter Inhibition

The presence of the benzhydryl group is a strong indicator of potential activity at monoamine transporters, particularly the dopamine transporter (DAT). Many potent DAT inhibitors, such as benztropine and modafinil, feature this bulky, lipophilic moiety which is thought to interact with a key hydrophobic pocket within the transporter protein. The azetidine ring, a four-membered nitrogen-containing heterocycle, serves as a rigid scaffold that can influence the orientation of the benzhydryl group and confer unique pharmacological properties compared to more flexible acyclic or larger ring systems. Azetidine analogs have been specifically investigated as potent inhibitors of dopamine uptake.

Mechanism of Action: A Hypothesis

It is hypothesized that this compound acts as a competitive inhibitor of the dopamine transporter. By binding to the DAT, it would block the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This would lead to an increase in the extracellular concentration and duration of action of dopamine, thereby enhancing dopaminergic neurotransmission.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DAT Dopamine Transporter (DAT) Dopamine_vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_vesicle->Dopamine Release Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptors Dopamine->Dopamine_Receptor Binding Target_Molecule Ethyl 2-(1-benzhydrylazetidin- 3-ylidene)acetate Target_Molecule->DAT Inhibition

Caption: Hypothesized mechanism of action at the dopaminergic synapse.

Structure-Activity Relationship (SAR) Insights

The pharmacological activity of this compound is likely dictated by the interplay of its structural components:

  • Benzhydryl Group: Essential for high-affinity binding to the DAT. The two phenyl rings are expected to engage in hydrophobic interactions within the transporter's binding pocket.

  • Azetidine Ring: Provides a rigid scaffold, potentially leading to higher selectivity compared to more flexible analogs. The four-membered ring structure is a unique feature in CNS drug discovery.

  • Ethyl Acetate Ylidene Group: This group introduces polarity and potential hydrogen bonding capabilities, which could influence binding affinity, selectivity, and pharmacokinetic properties. The exocyclic double bond also introduces geometric constraints.

Experimental Protocols for Pharmacological Characterization

To validate the hypothesized pharmacological profile, a series of in vitro and in vivo experiments would be necessary.

In Vitro Assays

Objective: To determine the binding affinity (Ki) of this compound for the dopamine, serotonin (SERT), and norepinephrine (NET) transporters.

Protocol:

  • Preparation of Membranes: Cell membranes expressing human DAT, SERT, and NET are prepared from stably transfected cell lines (e.g., HEK293 cells).

  • Binding Reaction: Membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.

  • Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration, and the amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Objective: To assess the functional potency (IC₅₀) of the compound in inhibiting dopamine uptake.

Protocol:

  • Cell Culture: Cells expressing the dopamine transporter are cultured.

  • Uptake Inhibition: Cells are pre-incubated with varying concentrations of this compound.

  • Radiolabeled Dopamine Addition: [³H]Dopamine is added, and the cells are incubated to allow for uptake.

  • Measurement of Uptake: The reaction is stopped, and the amount of [³H]dopamine taken up by the cells is measured.

  • Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits 50% of dopamine uptake, is determined.

In Vivo Studies

Objective: To evaluate the psychostimulant effects of the compound, a characteristic of many dopamine reuptake inhibitors.

Protocol:

  • Animal Acclimation: Mice or rats are acclimated to the testing environment (e.g., open-field arenas).

  • Compound Administration: Animals are administered with either vehicle or different doses of this compound.

  • Data Collection: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded using automated activity monitors.

  • Data Analysis: The effects of the compound on locomotor activity are compared to the vehicle control group.

Objective: To directly measure the effect of the compound on extracellular dopamine levels in the brain of awake, freely moving animals.

Protocol:

  • Surgical Implantation: A microdialysis probe is surgically implanted into a dopamine-rich brain region (e.g., the nucleus accumbens or striatum) of a rat.

  • Compound Administration: After a recovery period, the compound is administered systemically.

  • Sample Collection: Dialysate samples are collected at regular intervals before and after drug administration.

  • Neurotransmitter Analysis: The concentration of dopamine in the dialysate is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Potential Therapeutic Applications and Future Directions

Based on its predicted profile as a dopamine reuptake inhibitor, this compound could have therapeutic potential in the treatment of various CNS disorders characterized by dopaminergic dysfunction, including:

  • Attention-Deficit/Hyperactivity Disorder (ADHD)

  • Narcolepsy

  • Depression (as an adjunctive therapy)

  • Cocaine and other psychostimulant use disorders

Future research should focus on the full in vitro and in vivo characterization of this molecule to confirm its mechanism of action, potency, selectivity, and preclinical efficacy and safety. Further exploration of the structure-activity relationships of related azetidine derivatives could lead to the discovery of novel CNS drug candidates with improved therapeutic profiles.

References

  • Zheng, G., et al. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters, 23(21), 5936-5939.
  • Carroll, F. I., et al. (2012). Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for cocaine addiction. Journal of Medicinal Chemistry, 55(23), 10454-10463.
  • Katz, J. L., et al. (2004). Behavioral effects of GBR12909 and other dopamine uptake inhibitors in rats. Journal of Pharmacology and Experimental Therapeutics, 309(2), 514-523.
  • Singh, S. (2000). Chemistry, design, and structure-activity relationship of cocaine antagonists. Chemical Reviews, 100(3), 925-1024.
  • Matecka, D., et al. (2016). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 14(35), 8259-8278.

The Azetidin-3-ylidene Scaffold: A Technical Guide to Synthesis and Medicinal Chemistry Potential of 1-Benzhydryl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability.[1] This guide focuses on a specific, yet underexplored, class of these compounds: 1-benzhydrylazetidin-3-ylidene derivatives. The introduction of an exocyclic double bond at the 3-position of the azetidine ring presents a unique structural motif with significant potential for modulating biological activity. This document provides a comprehensive overview of the synthesis of the key precursor, 1-benzhydrylazetidin-3-one, and outlines prospective synthetic routes to the target ylidene compounds. Furthermore, we delve into the potential biological significance and structure-activity relationships of this scaffold, drawing insights from related compounds to guide future drug discovery efforts.

Introduction: The Strategic Value of the Azetidine Core

The azetidine moiety has emerged as a valuable building block in modern drug discovery.[1] Its inherent ring strain and three-dimensional structure offer a distinct advantage over more traditional, linear, or larger cyclic systems.[1] The incorporation of an azetidine ring can lead to enhanced binding to biological targets, improved metabolic stability, and a more favorable pharmacokinetic profile.[1] The 1-benzhydryl substituent is a common protecting group and a key pharmacophoric element in many biologically active compounds, known to interact with various receptors and enzymes. This guide specifically explores the potential of combining the 1-benzhydrylazetidine core with a 3-ylidene functionality, a structural feature that introduces conformational rigidity and opportunities for diverse chemical functionalization.

Synthesis of the Precursor: 1-Benzhydrylazetidin-3-one

The synthesis of 1-benzhydrylazetidin-3-ylidene compounds commences with the preparation of the key intermediate, 1-benzhydrylazetidin-3-one. This is typically achieved through a two-step process starting from benzhydrylamine.

Synthesis of 1-Benzhydrylazetidin-3-ol

The initial step involves the reaction of benzhydrylamine with epichlorohydrin to form 1-benzhydrylazetidin-3-ol. This reaction proceeds via a nucleophilic attack of the amine on the epoxide, followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of 1-Benzhydrylazetidin-3-ol Hydrochloride [2]

  • To a solution of benzhydrylamine (1.0 eq) in a suitable solvent such as methanol or propanol, add epichlorohydrin (1.0-1.3 eq).[2]

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 30°C) for an extended period (e.g., 40-72 hours).[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture containing the intermediate amino alcohol is typically heated at an elevated temperature (e.g., reflux) to facilitate the cyclization to the azetidinol.

  • After cyclization, the product is often isolated as the hydrochloride salt by treating the reaction mixture with hydrochloric acid.

  • The crude product can be purified by recrystallization.

Oxidation to 1-Benzhydrylazetidin-3-one

The second step is the oxidation of the secondary alcohol of 1-benzhydrylazetidin-3-ol to the corresponding ketone, 1-benzhydrylazetidin-3-one. Several oxidation methods can be employed, with Swern oxidation or the use of a pyridine-sulfur trioxide complex being common choices.

Experimental Protocol: Synthesis of 1-Benzhydrylazetidin-3-one [3]

  • To a solution of 1-benzhydrylazetidin-3-ol hydrochloride (1.0 eq) in a suitable solvent like dimethylformamide (DMF), add triethylamine (excess, e.g., 10 eq) to neutralize the hydrochloride salt.[3]

  • Slowly add a solution of pyridine sulfur trioxide complex (excess, e.g., 4-5 eq) in DMF to the reaction mixture.[3]

  • Stir the reaction at a controlled temperature (e.g., 50°C) for a short period (e.g., 30 minutes).[3]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water.[3]

  • Extract the product with an organic solvent such as ethyl acetate.[3]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

  • The crude product can be purified by silica gel column chromatography.[3]

Diagram of the Synthetic Pathway to 1-Benzhydrylazetidin-3-one:

Synthesis benzhydrylamine Benzhydrylamine intermediate 1-(Benzhydrylamino)-3-chloropropan-2-ol benzhydrylamine->intermediate 1. Nucleophilic   Addition epichlorohydrin Epichlorohydrin epichlorohydrin->intermediate azetidinol 1-Benzhydrylazetidin-3-ol intermediate->azetidinol 2. Intramolecular   Cyclization azetidinone 1-Benzhydrylazetidin-3-one azetidinol->azetidinone 3. Oxidation   (e.g., Swern or Pyridine SO3)

Caption: Synthetic route to 1-benzhydrylazetidin-3-one.

Prospective Synthesis of 1-Benzhydrylazetidin-3-ylidene Compounds

With 1-benzhydrylazetidin-3-one in hand, the introduction of the exocyclic double bond can be achieved through various olefination reactions. The Wittig reaction is a classic and reliable method for this transformation.[4]

The Wittig Reaction: A Versatile Tool for Olefination

The Wittig reaction involves the reaction of a ketone or aldehyde with a phosphorus ylide (a Wittig reagent) to form an alkene.[4] The ylide is typically prepared by treating a phosphonium salt with a strong base.[4]

Proposed Experimental Workflow: Wittig Reaction on 1-Benzhydrylazetidin-3-one

  • Preparation of the Phosphonium Salt: React triphenylphosphine with a suitable alkyl halide (e.g., methyl iodide, ethyl bromoacetate) to form the corresponding phosphonium salt.

  • Formation of the Ylide: Treat the phosphonium salt with a strong base, such as n-butyllithium or sodium hydride, in an anhydrous aprotic solvent (e.g., THF, DMSO) to generate the phosphorus ylide.

  • Olefination Reaction: Add a solution of 1-benzhydrylazetidin-3-one in the same solvent to the ylide solution at a controlled temperature (often low temperatures like -78°C or 0°C).

  • Reaction Quenching and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with a proton source (e.g., water, saturated ammonium chloride solution).

  • Purification: Extract the product with an organic solvent, wash, dry, and concentrate. Purify the resulting 1-benzhydrylazetidin-3-ylidene derivative by column chromatography.

Diagram of the Proposed Wittig Reaction Workflow:

Wittig_Workflow cluster_ylide_prep Ylide Preparation cluster_olefination Olefination cluster_workup Work-up & Purification phosphonium_salt Phosphonium Salt ylide Phosphorus Ylide phosphonium_salt->ylide base Strong Base (e.g., n-BuLi) base->ylide product 1-Benzhydrylazetidin-3-ylidene Compound ylide->product azetidinone 1-Benzhydrylazetidin-3-one azetidinone->product quenching Quenching product->quenching extraction Extraction quenching->extraction purification Purification extraction->purification

Caption: Proposed workflow for the synthesis of 1-benzhydrylazetidin-3-ylidene compounds via the Wittig reaction.

Medicinal Chemistry Perspective: Potential Biological Activities and Structure-Activity Relationships

While there is limited direct literature on the biological activities of 1-benzhydrylazetidin-3-ylidene compounds, the known pharmacological profiles of related structures provide a strong basis for hypothesizing their potential applications. The intermediate, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, is a known precursor to Baricitinib, a Janus kinase (JAK) inhibitor used in the treatment of rheumatoid arthritis.[5] This highlights the relevance of the azetidin-3-ylidene scaffold in modern medicinal chemistry.

Potential Therapeutic Targets

Based on the structural features of the 1-benzhydrylazetidine core and the ylidene moiety, several therapeutic areas warrant investigation:

  • Antiviral and Antimicrobial Agents: The azetidine ring is a component of several antibacterial agents. The rigidified scaffold of the ylidene derivatives could lead to novel interactions with bacterial or viral proteins.

  • Enzyme Inhibitors: The exocyclic double bond can act as a Michael acceptor or a rigid scaffold to position functional groups for optimal interaction with enzyme active sites. As seen with the Baricitinib intermediate, kinase inhibition is a plausible target class.

  • Central Nervous System (CNS) Agents: The lipophilic benzhydryl group often imparts CNS activity. These compounds could be explored for their potential as modulators of CNS receptors or transporters.

Structure-Activity Relationship (SAR) Considerations

The 1-benzhydrylazetidin-3-ylidene scaffold offers several points for chemical modification to explore SAR:

Modification SitePotential Impact on Activity
Substituents on the Benzhydryl Phenyl Rings Electronic and steric modifications can influence binding affinity and selectivity for the target.
Substituents on the Ylidene Carbon The nature of the R groups (e.g., electron-withdrawing vs. electron-donating) will significantly alter the electronic properties and reactivity of the double bond, impacting target interactions.
Stereochemistry of the Ylidene Double Bond The E/Z isomerism of the exocyclic double bond can lead to different spatial arrangements of substituents, which can be critical for biological activity.

Conclusion and Future Directions

The 1-benzhydrylazetidin-3-ylidene scaffold represents a promising, yet largely unexplored, area for drug discovery. This guide has outlined a clear synthetic path to these novel compounds, starting from readily available materials. The key precursor, 1-benzhydrylazetidin-3-one, is accessible through a straightforward two-step synthesis. The subsequent olefination, for which a detailed workflow has been proposed, opens the door to a wide array of derivatives with diverse functionalities on the exocyclic double bond.

Future research should focus on the synthesis of a library of 1-benzhydrylazetidin-3-ylidene compounds with varied substituents on both the ylidene moiety and the benzhydryl rings. Screening these compounds against a panel of biologically relevant targets, particularly kinases, viral, and bacterial proteins, will be crucial in elucidating the therapeutic potential of this scaffold. The insights gained from these studies will undoubtedly contribute to the growing importance of azetidine-containing molecules in medicinal chemistry.

References

  • Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. (2022-08-27). ScienceScholar. Retrieved from [Link]

  • CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride. Google Patents.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2024-01-06). PubMed. Retrieved from [Link]

  • Wittig Reaction - Examples and Mechanism. (2018-02-06). Master Organic Chemistry. Retrieved from [Link]

  • 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile. Abydos Pharma. Retrieved from [Link]

Sources

The Emergence of Substituted Azetidine Acetates: A Technical Guide to their Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold has solidified its position as a privileged structural motif in modern medicinal chemistry.[1] Its inherent conformational rigidity, sp³-rich character, and ability to improve pharmacokinetic properties have made it a desirable component in the design of novel therapeutics.[1] This technical guide delves into a specific, yet increasingly important subclass: substituted azetidine acetates. We will explore the discovery of this unique scaffold, the key synthetic strategies that have enabled its accessibility, and the underlying chemical principles that govern these methodologies. This guide is intended to serve as a comprehensive resource for researchers in drug discovery and process development, providing not only a historical perspective but also actionable, detailed experimental protocols.

Introduction: The Azetidine Ring as a Bioisosteric Tool

The strategic incorporation of small, strained ring systems is a powerful tactic in drug design to modulate a molecule's physicochemical properties. Azetidines, four-membered nitrogen-containing heterocycles, have proven to be particularly valuable in this regard.[1] They can act as bioisosteres for more common functionalities, offering a unique three-dimensional exit vector from a core scaffold, which can lead to improved target engagement and selectivity.[2] Furthermore, the introduction of an azetidine ring can enhance metabolic stability and aqueous solubility, critical parameters in the optimization of drug candidates.[3] The substitution pattern on the azetidine ring plays a crucial role in defining its biological activity and overall properties. The development of synthetic routes to access diverse substitution patterns is therefore a key focus of contemporary medicinal chemistry research.[4]

The Genesis of Azetidine Acetates: A Scaffold for Innovation

The incorporation of an acetic acid or acetate moiety onto the azetidine ring represents a significant advancement in the functionalization of this heterocycle. This specific substitution pattern has garnered attention for its potential to mimic natural amino acids and to serve as a versatile handle for further chemical elaboration. The (azetidin-3-yl)acetic acid core, for instance, can be viewed as a constrained analog of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. This has spurred interest in exploring these derivatives for neurological disorders. A notable example is the investigation of 3-aryl-3-azetidinyl acetic acid methyl esters as potential agents for neurodegenerative diseases like Alzheimer's and Parkinson's disease.[5]

Key Synthetic Strategies for Substituted Azetidine Acetates

The synthesis of substituted azetidine acetates has been significantly advanced by the application of modern synthetic methodologies. Two particularly powerful and now widely adopted strategies are the Horner-Wadsworth-Emmons (HWE) reaction for the introduction of the acetate side chain, followed by conjugate addition reactions to install substituents at the 3-position of the azetidine ring.

The Horner-Wadsworth-Emmons Olefination: A Gateway to Azetidin-3-ylidene Acetates

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic synthesis for the stereoselective formation of alkenes.[6][7] In the context of azetidine chemistry, it provides an efficient route to introduce an exocyclic double bond with an attached acetate group at the 3-position of the azetidine ring, starting from the readily available N-Boc-azetidin-3-one. This reaction typically involves the deprotonation of a phosphonate ester, such as methyl 2-(dimethoxyphosphoryl)acetate, to form a stabilized carbanion, which then reacts with the ketone to yield the corresponding α,β-unsaturated ester.[8][9]

HWE_Reaction reagent1 Methyl 2-(dimethoxyphosphoryl)acetate intermediate Phosphonate carbanion reagent1->intermediate Deprotonation base Base (e.g., NaH, DBU) base->intermediate ketone N-Boc-azetidin-3-one product Methyl (N-Boc-azetidin-3-ylidene)acetate ketone->product intermediate->product Reaction with ketone

Caption: Horner-Wadsworth-Emmons reaction for the synthesis of methyl (N-Boc-azetidin-3-ylidene)acetate.

Conjugate Addition Reactions: Diversification of the Azetidine Scaffold

With the azetidin-3-ylidene acetate intermediate in hand, the stage is set for the introduction of a wide array of substituents at the 3-position via conjugate addition reactions. This powerful strategy allows for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.

A highly effective method for the introduction of aryl groups at the 3-position is the rhodium(I)-catalyzed conjugate addition of arylboronic acids.[5] This reaction proceeds with high efficiency and tolerates a broad range of functional groups on the arylboronic acid, enabling the synthesis of a wide variety of 3-aryl-3-azetidinyl acetic acid derivatives.

Conjugate_Addition start Methyl (N-Boc-azetidin-3-ylidene)acetate product Methyl 2-(3-aryl-N-Boc-azetidin-3-yl)acetate start->product reagent Arylboronic Acid reagent->product catalyst Rh(I) catalyst catalyst->product Conjugate Addition

Caption: Rhodium-catalyzed conjugate addition of arylboronic acids to methyl (N-Boc-azetidin-3-ylidene)acetate.

The aza-Michael addition provides a complementary and powerful approach to introduce nitrogen-based substituents.[8] This reaction involves the conjugate addition of a nitrogen nucleophile, such as an NH-heterocycle, to the α,β-unsaturated ester of the azetidin-3-ylidene acetate. This method has been successfully employed to synthesize a variety of novel heterocyclic amino acid derivatives containing the azetidine core.[8]

Aza_Michael_Addition start Methyl (N-Boc-azetidin-3-ylidene)acetate product Methyl 2-(3-(heterocyclyl)-N-Boc-azetidin-3-yl)acetate start->product reagent NH-Heterocycle reagent->product Aza-Michael Addition

Caption: Aza-Michael addition of NH-heterocycles to methyl (N-Boc-azetidin-3-ylidene)acetate.

Experimental Protocols

The following protocols are based on established literature procedures and provide a detailed, step-by-step guide for the synthesis of key substituted azetidine acetate intermediates and final products.

Synthesis of Methyl (N-Boc-azetidin-3-ylidene)acetate

This procedure is adapted from the work of Sumar et al. (2023).[5]

Materials:

  • N-Boc-azetidin-3-one

  • Methyl 2-(dimethoxyphosphoryl)acetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Dry Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq) in dry THF at 0 °C, add a solution of methyl 2-(dimethoxyphosphoryl)acetate (1.1 eq) in dry THF dropwise.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add a solution of N-Boc-azetidin-3-one (1.0 eq) in dry THF dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired methyl (N-Boc-azetidin-3-ylidene)acetate.

Synthesis of Methyl 2-(3-aryl-N-Boc-azetidin-3-yl)acetate via Rhodium-Catalyzed Conjugate Addition

This protocol is based on the methodology described by Sumar et al. (2023).[5]

Materials:

  • Methyl (N-Boc-azetidin-3-ylidene)acetate

  • Arylboronic acid (1.5 eq)

  • [Rh(cod)Cl]₂ (0.025 eq)

  • 1,4-Dioxane/H₂O (10:1)

  • Potassium carbonate (2.0 eq)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a mixture of methyl (N-Boc-azetidin-3-ylidene)acetate (1.0 eq), arylboronic acid (1.5 eq), and [Rh(cod)Cl]₂ (0.025 eq) in a reaction vessel, add a degassed solution of 1,4-dioxane and water (10:1).

  • Add potassium carbonate (2.0 eq) to the mixture.

  • Heat the reaction mixture at 80 °C for 4-6 hours.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 2-(3-aryl-N-Boc-azetidin-3-yl)acetate.

Synthesis of Methyl 2-(3-(1H-pyrazol-1-yl)-N-Boc-azetidin-3-yl)acetate via Aza-Michael Addition

This procedure is adapted from the work of Grygorenko et al. (2023).[8]

Materials:

  • Methyl (N-Boc-azetidin-3-ylidene)acetate

  • Pyrazole (1.2 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq)

  • Acetonitrile

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of methyl (N-Boc-azetidin-3-ylidene)acetate (1.0 eq) and pyrazole (1.2 eq) in acetonitrile, add DBU (0.2 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 2-(3-(1H-pyrazol-1-yl)-N-Boc-azetidin-3-yl)acetate.

Data Summary

The following table summarizes the key reaction parameters for the synthesis of substituted azetidine acetates, highlighting the versatility of the discussed methodologies.

Reaction TypeStarting MaterialReagentCatalyst/BaseSolventProduct
Horner-Wadsworth-Emmons N-Boc-azetidin-3-oneMethyl 2-(dimethoxyphosphoryl)acetateNaHTHFMethyl (N-Boc-azetidin-3-ylidene)acetate
Rh-Catalyzed Conjugate Addition Methyl (N-Boc-azetidin-3-ylidene)acetateArylboronic Acid[Rh(cod)Cl]₂ / K₂CO₃1,4-Dioxane/H₂OMethyl 2-(3-aryl-N-Boc-azetidin-3-yl)acetate
Aza-Michael Addition Methyl (N-Boc-azetidin-3-ylidene)acetateNH-HeterocycleDBUAcetonitrileMethyl 2-(3-(heterocyclyl)-N-Boc-azetidin-3-yl)acetate

Conclusion

Substituted azetidine acetates have emerged as a valuable and versatile scaffold in medicinal chemistry. The development of robust and efficient synthetic strategies, particularly those leveraging the Horner-Wadsworth-Emmons reaction and subsequent conjugate additions, has made a diverse range of these compounds readily accessible for biological evaluation. As our understanding of the unique properties conferred by the azetidine ring continues to grow, it is anticipated that substituted azetidine acetates will play an increasingly important role in the discovery of next-generation therapeutics. This guide provides a foundational understanding and practical protocols to empower researchers to explore this exciting area of chemical space.

References

  • Singh, G. S.; D’hooghe, M.; De Kimpe, N. Recent advances in synthetic facets of immensely reactive azetidines. RSC Adv.2017 , 7 (81), 51545-51587. [Link]

  • Organic Chemistry Portal. Azetidine synthesis. [Link]

  • Grygorenko, O. O.; Sumar, V. V.; et al. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules2023 , 28 (3), 1083. [Link]

  • Google Patents.
  • Cheekatla, S. R.; et al. Azetidines in medicinal chemistry: emerging applications and approved drugs. Arch. Pharm.2023 , e2300378. [Link]

  • Albuquerque, M. G.; et al. Recent Progress in the Horner-Wadsworth-Emmons Reaction. Curr. Org. Synth.2014 , 11 (5), 646-678. [Link]

  • Hoveyda, A. H.; et al. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. J. Am. Chem. Soc.2021 , 143 (28), 10580-10586. [Link]

  • ResearchGate. Examples of azetidine-based bioisosters. [Link]

  • Sumar, V. V.; et al. Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives. Arch. Pharm.2023 , 356 (11), e2300378. [Link]

  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

  • Singh, R. K.; et al. Synthesis and biological study of Azetidinone derivatives. Int. J. Chem. Stud.2019 , 7 (3), 1541-1545. [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

  • ResearchGate. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • Oreate AI Blog. Understanding Aze Medications: The Role of Azetidine Derivatives. [Link]

  • Drug Discovery Pro. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]

  • Chem-Station. Horner-Wadsworth-Emmons (HWE) Reaction. [Link]

  • de la Torre, A. F.; et al. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Front. Chem.2020 , 8, 580. [Link]

  • Wadher, S. J.; et al. Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica2011 , 3 (3), 306-316. [Link]

  • Cambridge MedChem Consulting. Bioisosteric Replacements. [Link]

  • White Rose Research Online. An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. [Link]

  • KTU ePubl. Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives. [Link]

  • Popa, A.; et al. Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules2023 , 28 (4), 1888. [Link]

  • Institute of Industrial Science, the University of Tokyo. Bioisosterism: A Rational Approach in Drug Design. [Link]

  • National Institutes of Health. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. [Link]

  • ResearchGate. Background and conceptual design a Aza-azetidine bioisostere of... [Link]

  • Bates, R. W.; Ko, W.; Barát, V. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Org. Biomol. Chem.2020 , 18 (5), 810-829. [Link]

  • ResearchGate. Oxa-Michael Addition Reactions of 3-hydroxy-2-azetidinones: Synthesis of 1, 3, 4-Trisubstituted-2-Azetidinones. [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the essential safety and handling protocols for Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate (CAS No: 158602-32-5), a key intermediate in pharmaceutical research and development.[1] Given the limited publicly available, in-depth safety data for this specific molecule, this document synthesizes direct information with established best practices for handling its core chemical moieties: the azetidine ring and the ethyl acetate group. This approach ensures a robust and cautious framework for researchers, scientists, and drug development professionals.

Compound Profile and Inferred Hazard Analysis

This compound is a substituted azetidine derivative. The benzhydryl group provides significant steric bulk, while the exocyclic ethyl acetate functionality introduces ester reactivity. The core of this molecule, the azetidine ring, is a four-membered nitrogen-containing heterocycle.[2] Its reactivity is influenced by considerable ring strain, making it more reactive than five-membered rings like pyrrolidine, yet more stable and easier to handle than three-membered aziridines.[2]

Known Hazard Classification

Safety information from suppliers indicates the following classifications for this compound[1]:

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07 (Exclamation Mark)Warning H302: Harmful if swallowed

This classification underscores the primary known acute hazard of this compound. However, a comprehensive safety assessment necessitates an analysis of its constituent parts.

Inferred Hazards from Structural Analogs
  • Azetidine Moiety: Azetidines as a class can be flammable and corrosive.[3] Their reactivity, driven by ring strain, means they can undergo ring-opening reactions under certain conditions, which could be triggered by strong acids, bases, or nucleophiles.[2] While the benzhydryl group on the nitrogen atom in the target molecule likely offers some steric protection and electronic stabilization, the inherent reactivity of the azetidine ring should be respected.

  • Ethyl Acetate Moiety: Ethyl acetate is a well-characterized solvent and reagent. It is a highly flammable liquid and vapor that can cause serious eye irritation and may lead to drowsiness or dizziness upon inhalation.[4][5] It can also cause skin irritation with prolonged contact.[6]

Based on this analysis, it is prudent to treat this compound with a higher degree of caution than its primary hazard statement might suggest, particularly regarding flammability and irritation potential.

Prudent Laboratory Practices: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory when handling this compound.

Engineering Controls
  • Ventilation: All handling of this compound, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood. This is crucial to minimize inhalation exposure to any potential vapors or aerosols.

  • Safety Equipment: Eyewash stations and safety showers must be readily accessible and in good working order in the immediate vicinity of the handling area.

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound includes:

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or splash goggles.Protects against splashes and eye irritation.[5]
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact. Regularly inspect gloves for any signs of degradation or tearing.
Protective Clothing A flame-resistant lab coat.Protects against splashes and potential ignition sources.
Respiratory Protection Generally not required when handled in a fume hood. In case of insufficient ventilation or a large spill, a NIOSH-approved respirator with organic vapor cartridges may be necessary.Prevents inhalation of vapors or aerosols.

Handling, Storage, and Disposal Protocols

Prudent Handling
  • Avoid Ignition Sources: Given the flammability of related acetate esters, keep the compound away from open flames, hot surfaces, and sparks.[4]

  • Prevent Contact: Avoid direct contact with skin, eyes, and clothing.[6]

  • Grounding: For transfers of larger quantities, ensure containers and receiving equipment are grounded and bonded to prevent static discharge.[4][6]

  • Inert Atmosphere: For reactions sensitive to moisture or air, consider handling under an inert atmosphere (e.g., nitrogen or argon).

Storage
  • Temperature: Store in a tightly sealed container in a cool, dry, and well-ventilated area, as recommended by the supplier (typically 2-8°C or room temperature).[1]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases, which could potentially react with the ester or azetidine functionalities.[6]

Disposal
  • Waste Classification: Dispose of unused material and contaminated items as hazardous waste.

  • Regulatory Compliance: All disposal must be in accordance with local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency Procedures: A Step-by-Step Response Plan

Prompt and correct action during an emergency is critical to mitigating harm.

First Aid Measures
Exposure RouteAction
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[5][7] Seek immediate medical attention.
Skin Contact Immediately remove all contaminated clothing.[3] Wash skin with soap and plenty of water for at least 15 minutes.[7] Seek medical attention if irritation develops or persists.
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[7] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[7] Never give anything by mouth to an unconscious person.[7] Rinse mouth with water. Seek immediate medical attention.
Spill Response Protocol

The following workflow outlines the procedure for managing a chemical spill of this compound.

Spill_Response_Workflow cluster_ImmediateActions Immediate Actions cluster_Cleanup Cleanup (Trained Personnel Only) cluster_FinalSteps Final Steps Alert Alert Personnel & Assess Evacuate Evacuate Area Alert->Evacuate If major spill or hazardous PPE Don PPE Alert->PPE If minor & safe to clean Report Report to EHS Evacuate->Report Ventilate Ensure Ventilation (Fume Hood) Contain Contain Spill with Absorbent PPE->Contain Absorb Absorb Material Contain->Absorb Collect Collect Waste Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Package & Label Waste Decontaminate->Dispose Dispose->Report

Caption: Workflow for chemical spill response.

Step-by-Step Spill Cleanup:

  • Alert and Assess: Immediately alert personnel in the vicinity.[8] Assess the extent of the spill and determine if it is manageable by laboratory staff or requires an emergency response team.

  • Evacuate: If the spill is large, vapors are significant, or there is a fire risk, evacuate the area immediately.[9]

  • Ventilate: Ensure the fume hood is operating correctly to contain vapors.[8]

  • Don PPE: Before attempting cleanup, don the appropriate PPE as outlined in Section 2.2.[8]

  • Contain: For liquid spills, create a dike around the spill using an inert absorbent material like vermiculite or cat litter.[8][10]

  • Absorb: Gently cover and absorb the spilled material, working from the outside in to minimize the contaminated area.[8][10]

  • Collect Waste: Carefully scoop the absorbed material into a designated, sealable hazardous waste container.[10]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Dispose: Seal and label the waste container appropriately.

  • Report: Report the incident to your supervisor and your institution's EHS department.

Conclusion

While this compound has a specific documented hazard of being harmful if swallowed, a thorough risk assessment based on its structural components is essential for its safe handling. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed handling and emergency procedures outlined in this guide, researchers can work safely with this valuable compound. The causality behind these protocols is rooted in the known reactivity of the azetidine ring and the flammability and irritant nature of acetate esters. This self-validating system of precautions ensures a culture of safety and scientific integrity in the laboratory.

References

  • Meridian Bioscience. (2024). SAFETY DATA SHEET: Ethyl Acetate / Reagent B.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-(2-Butoxyethoxy)ethyl acetate.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET: Ethyl acetate.
  • Sciencelab.com. (2005). Material Safety Data Sheet: Ethyl acetate MSDS.
  • Publisso. (2019). The MAK Collection for Occupational Health and Safety: Ethyl acetate.
  • BLD Pharmatech. (n.d.). Safety Data Sheet: 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile.
  • Flinn Scientific. (n.d.). Ethyl Acetate Safety Data Sheet (SDS).
  • ECHA. (n.d.). Ethyl acetate - Registration Dossier.
  • Mass.gov. (2016). Lower Hazard Toxic Substance Designation Recommendation: Ethyl Acetate (CAS# 141-78-6).
  • Sigma-Aldrich. (n.d.). Ethyl 2-(1-benzhydrylazetidin-3-ylidene) acetate.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Azetidine.
  • BLDpharm. (n.d.). 158602-32-5|this compound.
  • Apollo Scientific. (2023). Safety Data Sheet: Azetidine.
  • Journal of the American Chemical Society. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.
  • Weill Cornell Medicine. (n.d.). Hazardous Material Spill | Emergency Information.
  • RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • ECHA. (2023). Substance Information.
  • National Institutes of Health. (n.d.). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.
  • Florida State University. (n.d.). Chemical Spills - Emergency Management.
  • Research Exchange. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery.
  • American Chemical Society. (n.d.). Guide for Chemical Spill Response.
  • National Institutes of Health. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
  • VWR. (n.d.). Ethyl 2-(1-benzhydrylazetidin-3-ylidene) acetate.
  • BLD Pharm. (n.d.). 40320-60-3|1-Benzhydrylazetidin-3-one.

Sources

An In-Depth Technical Guide to Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Core Directive: This guide provides a comprehensive technical overview of Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate, including its chemical identity, a detailed synthetic protocol based on established chemical principles, and an exploration of its potential relevance in medicinal chemistry. This document is structured to deliver expert insights and actionable laboratory guidance.

Section 1: Compound Identification and Physicochemical Properties

This compound is a distinct organic molecule characterized by a central azetidine ring, a benzhydryl group, and an ethyl acetate moiety. The exocyclic double bond introduces stereochemical considerations, though for the purpose of this guide, the stereochemistry is not specified unless explicitly stated in cited literature.

Key Identifiers and Properties:

PropertyValueSource
InChIKey MMUAPMICLHEYFY-UHFFFAOYSA-N[1]
CAS Number 158602-32-5[1]
Molecular Formula C₂₀H₂₁NO₂[1]
Molecular Weight 307.39 g/mol [1]
Physical Form Solid[1]
SMILES O=C(OCC)C=C1CN(C(C2=CC=CC=C2)C3=CC=CC=C3)C1[1]

Chemical Structure:

Caption: 2D structure of this compound.

Section 2: Synthesis Protocol

The synthesis of this compound is most logically achieved through a two-step process involving the preparation of the key intermediate, 1-benzhydrylazetidin-3-one, followed by a Horner-Wadsworth-Emmons olefination.

Part A: Synthesis of 1-Benzhydrylazetidin-3-one

This precursor can be synthesized from 1-benzhydrylazetidin-3-ol hydrochloride via oxidation.

Reaction Scheme:

G reactant 1-Benzhydrylazetidin-3-ol hydrochloride product 1-Benzhydrylazetidin-3-one reactant->product Oxidation reagent Pyridine sulfur trioxide complex Triethylamine, DMF reagent->product

Caption: Synthesis of 1-benzhydrylazetidin-3-one.

Experimental Protocol:

  • Reaction Setup: To a solution of 1-benzhydrylazetidin-3-ol hydrochloride (1 equivalent) in dimethylformamide (DMF), add triethylamine (a sufficient excess to neutralize the hydrochloride and act as a base).

  • Addition of Oxidizing Agent: Slowly add a solution of pyridine sulfur trioxide complex (excess) in DMF to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part B: Horner-Wadsworth-Emmons Olefination

The final product is synthesized by the olefination of 1-benzhydrylazetidin-3-one with triethyl phosphonoacetate. This reaction is known for its high stereoselectivity, typically favoring the formation of the (E)-alkene.[2][3]

Reaction Scheme:

G reactant1 1-Benzhydrylazetidin-3-one product This compound reactant1->product reactant2 Triethyl phosphonoacetate reactant2->product reagent Base (e.g., NaH, K2CO3/DBU) Solvent (e.g., THF, DMF) reagent->product

Caption: Horner-Wadsworth-Emmons synthesis of the target compound.

Experimental Protocol:

  • Preparation of the Ylide: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend a strong base such as sodium hydride (NaH, 1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Addition of Phosphonate: Add triethyl phosphonoacetate (1.1 equivalents) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the phosphonate carbanion.

  • Addition of Ketone: Dissolve 1-benzhydrylazetidin-3-one (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Section 3: Spectroscopic Characterization (Predicted)

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic Protons: Multiple signals in the range of δ 7.2-7.5 ppm, corresponding to the protons of the two phenyl rings of the benzhydryl group.

    • Benzhydryl Methine Proton: A singlet around δ 4.5-5.0 ppm.

    • Azetidine Protons: Two sets of multiplets in the range of δ 3.0-4.0 ppm.

    • Vinylic Proton: A singlet around δ 5.5-6.0 ppm.

    • Ethyl Ester Protons: A quartet around δ 4.1-4.3 ppm (CH₂) and a triplet around δ 1.2-1.4 ppm (CH₃).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Carbonyl Carbon: A signal around δ 165-170 ppm.

    • Alkene Carbons: Signals in the range of δ 110-160 ppm.

    • Aromatic Carbons: Multiple signals between δ 125-145 ppm.

    • Benzhydryl Methine Carbon: A signal around δ 70-80 ppm.

    • Azetidine Carbons: Signals in the range of δ 50-60 ppm.

    • Ethyl Ester Carbons: Signals around δ 60 ppm (CH₂) and δ 14 ppm (CH₃).

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ would be expected at m/z 307.16, with fragmentation patterns corresponding to the loss of the ethyl ester group and cleavage of the benzhydryl moiety.

  • Infrared (IR) Spectroscopy:

    • C=O Stretch (Ester): A strong absorption band around 1710-1730 cm⁻¹.

    • C=C Stretch (Alkene): An absorption band around 1640-1660 cm⁻¹.

    • C-N Stretch (Azetidine): An absorption band in the region of 1200-1300 cm⁻¹.

    • Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

Section 4: Potential Applications in Drug Development

While specific biological activity for this compound has not been reported in the reviewed literature, the structural motifs present in the molecule are of significant interest in medicinal chemistry.

  • Azetidine Core: The strained four-membered azetidine ring is a feature of various biologically active compounds.[4] Azetidinone derivatives, in particular, are known to exhibit a wide range of pharmacological activities including antibacterial, anti-inflammatory, and anticonvulsant properties.[5]

  • Benzhydryl Group: The benzhydryl moiety is a common pharmacophore found in numerous drugs with diverse therapeutic applications, including antihistamines, anticholinergics, and central nervous system agents. Its lipophilic nature can significantly influence the pharmacokinetic properties of a molecule.

  • α,β-Unsaturated Ester: This functional group can act as a Michael acceptor, potentially enabling covalent interactions with biological targets. This reactivity is a key feature in the mechanism of action of several drugs.

Given these structural features, this compound and its analogs represent a scaffold with potential for exploration in various therapeutic areas. Further research, including in vitro and in vivo screening, would be necessary to elucidate any specific pharmacological profile.

Section 5: Conclusion

This technical guide provides a comprehensive overview of this compound, from its fundamental chemical properties to a detailed, plausible synthetic route. The Horner-Wadsworth-Emmons reaction is presented as the key chemical transformation for the synthesis of this α,β-unsaturated ester. While direct biological data is currently unavailable, the constituent structural motifs suggest that this compound could serve as a valuable starting point for medicinal chemistry programs aimed at the discovery of novel therapeutic agents. The protocols and data presented herein are intended to facilitate further research and development in this area.

References

  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

  • ResearchGate. Synthesis and biological activity of azetidinone. [Link]

  • Arabian Journal of Chemistry. Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS AND BIOLOGICAL EVALUATION OF AZITIDINONE AND THEIR DERIVATIVE AS ANTIMICROBIAL AND ANTIFUNGAL AGENTS. [Link]

  • MDPI. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Link]

  • Organic Syntheses. PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2-(DIMETHOXY- PHOSPHINYL)ACETATE. [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. Synthesis and biological evaluation of azetidinone derivatives with pyrazolone moiety. [Link]

  • International Journal of ChemTech Research. Synthesis and biological study of Azetidinone derivatives. [Link]

  • ResearchGate. Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. [Link]

  • ResearchGate. Development of a Novel Horner–Wadsworth–Emmons Reagent for the Facile Preparation of Mixed Phosphonoacetates. [Link]

  • ResearchGate. Design, Synthesis and Pharmacological Evaluation of Benzoyl Hydrazone Derivative as Potential Multitarget Antidiabetic Agent: Molecular Docking, Biological Evaluation and ADME Profiling. [Link]

  • Der Pharma Chemica. Azetidinone: Different methods of synthesis and its biological profile. [Link]

  • PubMed Central. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. [Link]

  • CDN. CHEM 51LC SPRING 2013: EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION. [Link]

  • PubMed. Biological Activities of Ethyl Acetate Extract of Different Parts of Hyssopus Angustifolius. [Link]

  • Journal of Chemical and Pharmaceutical Research. Analysis of bioactive components from ethyl acetate and ethanol extract of Mucuna pruriens linn seeds by GC-MS technique. [Link]

  • National Center for Biotechnology Information. Ethyl 2-[(Z)-2-benzylhydrazin-1-ylidene]-2-bromoacetate. [Link]

  • MDPI. Synthesis and Spectroscopic Properties of Selected Acrylic and Methacrylic Derivatives of 2-Mercaptobenzothiazole. [Link]

  • National Center for Biotechnology Information. Discovery of the Active Compounds of the Ethyl Acetate Extract Site of Ardisia japonica (Thunb.) Blume for the Treatment of Acute Lung Injury. [Link]

Sources

Methodological & Application

Synthesis protocol for Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Synthesis of Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate

Introduction

This compound is a valuable chemical intermediate, incorporating the benzhydryl-protected azetidine ring system. This structural motif is of significant interest to medicinal chemists and drug development professionals due to its presence in a variety of biologically active compounds. The exocyclic α,β-unsaturated ester functionality provides a versatile handle for further chemical modifications, making this molecule a key building block in the synthesis of more complex pharmaceutical agents.[1][2]

This application note provides a detailed, two-step protocol for the synthesis of this compound. The synthetic strategy involves an initial oxidation of a precursor alcohol to the key intermediate, 1-benzhydrylazetidin-3-one, followed by a Horner-Wadsworth-Emmons (HWE) olefination to construct the target α,β-unsaturated ester.[3] The rationale behind the choice of reagents and reaction conditions is discussed to provide a comprehensive guide for researchers.

Overall Synthetic Scheme

The synthesis is accomplished in two sequential steps starting from 1-diphenylmethylazetidin-3-ol hydrochloride.

Synthesis_Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Horner-Wadsworth-Emmons Olefination A 1-Diphenylmethylazetidin-3-ol hydrochloride B 1-Benzhydrylazetidin-3-one A->B Pyridine SO3 complex, Triethylamine, DMF D Ethyl 2-(1-benzhydrylazetidin- 3-ylidene)acetate B->D C Triethyl phosphonoacetate C->D NaH, THF

Figure 1: Overall two-step synthesis workflow.

Part 1: Synthesis of 1-Benzhydrylazetidin-3-one

This initial step involves the oxidation of the secondary alcohol, 1-diphenylmethylazetidin-3-ol, to the corresponding ketone. A mild and efficient method utilizing a pyridine-sulfur trioxide complex is employed.[4][5]

Protocol 1: Oxidation of 1-Diphenylmethylazetidin-3-ol Hydrochloride
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 1-diphenylmethylazetidin-3-ol hydrochloride (5.52 g).

  • Base Addition: Add triethylamine (27.9 mL) to the flask. The triethylamine serves to neutralize the hydrochloride salt and acts as a base in the subsequent oxidation reaction.

  • Reagent Preparation: In a separate beaker, dissolve pyridine sulfur trioxide complex (19.7 g) in dimethylformamide (DMF, 80 mL).

  • Addition of Oxidizing Agent: Slowly add the pyridine sulfur trioxide complex solution dropwise to the reaction mixture using the dropping funnel. Maintain the internal temperature of the reaction mixture below 30°C during the addition.

  • Reaction: After the addition is complete, heat the reaction mixture to 50°C and stir for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Cool the reaction mixture to room temperature and pour it into 200 mL of ice water. Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with brine (100 mL) to remove any remaining water-soluble impurities.

  • Decolorization: Add activated carbon (5 g) to the organic layer and stir at room temperature for 3 days. This step is to remove colored impurities.[5]

  • Filtration and Concentration: Remove the activated carbon by filtration through a pad of celite. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the residue by silica gel column chromatography, eluting with a heptane/ethyl acetate gradient (starting with 4:1, then moving to 2:1) to yield 1-benzhydrylazetidin-3-one as a light yellow oil.[5]

Part 2: Synthesis of this compound

The target molecule is synthesized via the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is a modification of the Wittig reaction and is highly effective for the stereoselective synthesis of E-alkenes from aldehydes and ketones.[3][6] The use of a stabilized phosphonate ylide, derived from triethyl phosphonoacetate, ensures the formation of the desired α,β-unsaturated ester.[7]

Protocol 2: Horner-Wadsworth-Emmons Olefination
  • Reaction Setup: In a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF, 50 mL).

  • Ylide Formation: Cool the suspension to 0°C in an ice bath. Slowly add triethyl phosphonoacetate dropwise to the stirred suspension. The phosphonate is deprotonated by the strong base (NaH) to form the nucleophilic phosphonate carbanion (the ylide).[3] Allow the mixture to stir at 0°C for 30 minutes.

  • Addition of Ketone: Dissolve 1-benzhydrylazetidin-3-one in anhydrous THF (20 mL) and add it dropwise to the ylide solution at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the ketone. The nucleophilic carbanion attacks the carbonyl carbon of the ketone, initiating the olefination process.[7]

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[8]

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. The water-soluble phosphate byproduct is largely removed during the aqueous workup.[7]

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Quantitative Data Summary

Step Reagent MW ( g/mol ) Equivalents Notes
1 1-Diphenylmethylazetidin-3-ol HCl275.771.0Starting Material
Triethylamine101.19~10Base and solvent
Pyridine SO₃ complex159.16~6.2Oxidizing agent
Dimethylformamide (DMF)73.09-Solvent
2 1-Benzhydrylazetidin-3-one237.301.0Substrate
Sodium Hydride (60% in oil)40.001.2Base
Triethyl phosphonoacetate224.161.2HWE Reagent
Tetrahydrofuran (THF)72.11-Anhydrous Solvent

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. By following this two-step procedure, researchers can reliably produce this valuable intermediate for further applications in drug discovery and development. The protocols are designed to be robust and scalable, with clear explanations for each step to ensure reproducibility and a thorough understanding of the underlying chemical transformations.

References

  • Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products - CONICET. Available at: [Link]

  • Horner-Wadsworth-Emmons Reaction - NROChemistry. Available at: [Link]

  • Horner–Wadsworth–Emmons reaction - Wikipedia. Available at: [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. Available at: [Link]

  • Recent Progress in the Horner-Wadsworth-Emmons Reaction - ResearchGate. Available at: [Link]

  • Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents.
  • Highly E -Selective Solvent-free Horner-Wadsworth-Emmons Reaction for the Synthesis of α-Methyl-α,β-unsaturated Esters Using Either LiOH·H 2 O or Ba(OH) 2 ·8H 2 O - ResearchGate. Available at: [Link]

  • A Practical Synthesis of β-Keto Phosphonates from Triethyl Phosphonoacetate - Wiley Online Library. Available at: [Link]

  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates - ACS Publications. Available at: [Link]

  • Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates - ResearchGate. Available at: [Link]

  • Route to α-Aryl Phosphonoacetates: Useful Synthetic Precursors in the Horner–Wadsworth–Emmons Olefination - ACS Publications. Available at: [Link]

  • Synthesis of 1-benzhydryl-3-oxoazetidine - PrepChem.com. Available at: [Link]

  • Oxidation of N-hydroxyazetidines: A novel synthesis of N-acetoxy β-Lactams and four-membered cyclic nitrones - SciSpace. Available at: [Link]

  • Synthesis of unsaturated esters, amides and carboxylic acids - Organic Chemistry Portal. Available at: [Link]

  • Efficient synthesis of β'-amino-α,β-unsaturated ketones - Beilstein Journals. Available at: [Link]

Sources

Application Notes and Protocols: Horner-Wadsworth-Emmons Reaction for Azetidinylidene Acetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Azetidinylidene Acetates in Medicinal Chemistry

The azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant attention in drug discovery. Its inherent ring strain and unique three-dimensional structure can impart favorable physicochemical and pharmacokinetic properties to bioactive molecules. Several FDA-approved drugs, including baricitinib and cobimetinib, feature the azetidine scaffold, highlighting its role in enhancing metabolic stability and receptor selectivity.[1] The introduction of an exocyclic double bond, as seen in azetidinylidene acetates, further expands the chemical space accessible to medicinal chemists, offering a rigidified platform for the presentation of pharmacophoric elements. These α,β-unsaturated esters are valuable intermediates in the synthesis of a diverse array of complex molecules and potential therapeutic agents.[2]

The Horner-Wadsworth-Emmons (HWE) reaction stands out as a robust and highly reliable method for the stereocontrolled synthesis of olefins, particularly α,β-unsaturated esters.[3] This reaction offers significant advantages over the classical Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions, which allows for milder reaction conditions.[4] Furthermore, the water-soluble nature of the phosphate byproduct simplifies purification, a critical consideration in process development and scale-up.[3][5] This application note provides a comprehensive guide to the synthesis of azetidinylidene acetates via the HWE reaction, detailing the underlying mechanism, offering step-by-step protocols, and discussing key experimental considerations for researchers in organic synthesis and drug development.

Mechanism and Rationale: A Deep Dive into the Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone to yield an alkene.[6] In the context of azetidinylidene acetate synthesis, the key reactants are an N-protected azetidin-3-one and a phosphonate ester, typically a trialkyl phosphonoacetate.

The reaction proceeds through a well-established mechanism:

  • Deprotonation: The first step is the deprotonation of the α-carbon of the phosphonate ester by a suitable base to form a resonance-stabilized phosphonate carbanion.[6] The choice of base is critical and depends on the pKa of the phosphonate. For stabilized phosphonates like trialkyl phosphonoacetates, relatively mild bases such as sodium hydride (NaH), sodium methoxide (NaOMe), or potassium tert-butoxide (KOtBu) are sufficient.[5]

  • Nucleophilic Addition: The resulting phosphonate carbanion acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of the azetidin-3-one.[6] This addition is the rate-limiting step and leads to the formation of a tetrahedral intermediate, a diastereomeric mixture of betaines.[6]

  • Oxaphosphetane Formation: The betaine intermediates subsequently undergo intramolecular cyclization to form a four-membered oxaphosphetane intermediate.[5][6]

  • Elimination: The final step is the syn-elimination of the oxaphosphetane to yield the desired azetidinylidene acetate and a water-soluble dialkyl phosphate byproduct.[6] This elimination is driven by the formation of the thermodynamically stable P=O bond.

The stereochemical outcome of the HWE reaction is a key consideration. With stabilized phosphonate ylides, the reaction generally favors the formation of the (E)-alkene.[4][7] This selectivity is attributed to the steric interactions in the transition state leading to the oxaphosphetane, where the bulkier groups prefer to be in a trans orientation.

HWE_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Azetidinone N-Protected Azetidin-3-one Betaine Betaine Intermediate Azetidinone->Betaine Phosphonate Trialkyl Phosphonoacetate Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base (e.g., NaH) Base->Carbanion Carbanion->Betaine Nucleophilic Addition Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cyclization Azetidinylidene Azetidinylidene Acetate Oxaphosphetane->Azetidinylidene Elimination Byproduct Dialkyl Phosphate (water-soluble) Oxaphosphetane->Byproduct

Figure 1: General workflow of the Horner-Wadsworth-Emmons reaction for azetidinylidene acetate synthesis.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a representative azetidinylidene acetate.

Materials and Reagents
  • N-Boc-azetidin-3-one: The starting ketone. The Boc (tert-butyloxycarbonyl) group is a common nitrogen protecting group, stable to the basic conditions of the HWE reaction.

  • Triethyl phosphonoacetate: The phosphonate reagent.

  • Sodium hydride (NaH): A 60% dispersion in mineral oil is commonly used. Exercise extreme caution when handling NaH as it is highly flammable and reacts violently with water.

  • Anhydrous Tetrahydrofuran (THF): The reaction solvent. It is crucial to use a dry, aprotic solvent to prevent quenching of the phosphonate carbanion.

  • Saturated aqueous ammonium chloride (NH₄Cl): For quenching the reaction.

  • Ethyl acetate (EtOAc) and Brine: For extraction and washing.

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄): For drying the organic phase.

  • Silica gel: For column chromatography purification.

  • Standard laboratory glassware and equipment: Round-bottom flasks, magnetic stirrer, syringes, needles, argon or nitrogen supply for inert atmosphere.

Detailed Experimental Procedure
  • Preparation of the Phosphonate Ylide: a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, add sodium hydride (1.2 equivalents) as a 60% dispersion in mineral oil. b. Wash the sodium hydride with anhydrous hexane (2 x 5 mL) to remove the mineral oil, carefully decanting the hexane each time. c. Add anhydrous THF to the flask to create a slurry. d. Cool the slurry to 0 °C using an ice bath. e. Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise via syringe to the stirred slurry. Hydrogen gas will be evolved, so ensure adequate ventilation. f. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The formation of the ylide is typically indicated by the cessation of gas evolution and the formation of a clear solution or a fine white precipitate.

  • Reaction with N-Boc-azetidin-3-one: a. Dissolve N-Boc-azetidin-3-one (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flame-dried flask under an inert atmosphere. b. Cool the ylide solution prepared in step 1 back to 0 °C. c. Slowly add the solution of N-Boc-azetidin-3-one to the ylide solution dropwise via syringe. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: a. Upon completion of the reaction (as indicated by TLC), cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution. b. Transfer the mixture to a separatory funnel and add ethyl acetate and water. c. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL). d. Combine the organic layers and wash with brine. e. Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. f. Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

Characterization

The purified azetidinylidene acetate should be characterized by standard spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and stereochemistry of the product. The vinylic proton signal in the ¹H NMR spectrum is characteristic.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the α,β-unsaturated ester carbonyl stretch.

Parameter Typical Conditions/Observations
Base Sodium Hydride (NaH), Sodium Methoxide (NaOMe), Potassium tert-Butoxide (KOtBu)
Solvent Anhydrous Tetrahydrofuran (THF), Dimethylformamide (DMF)
Temperature 0 °C to room temperature
Reaction Time 12 - 24 hours
Stereoselectivity Predominantly (E)-isomer
Purification Flash column chromatography on silica gel

Table 1: Summary of Typical Reaction Parameters for the Horner-Wadsworth-Emmons Synthesis of Azetidinylidene Acetates.

Troubleshooting and Key Considerations

  • Low Yield:

    • Incomplete ylide formation: Ensure the sodium hydride is fresh and the solvent is rigorously dried. Incomplete removal of mineral oil can also inhibit the reaction.

    • Side reactions: The azetidin-3-one may be susceptible to enolization or other base-mediated side reactions. Using a less hindered base or lower temperatures may mitigate this.

  • Poor Stereoselectivity:

    • While the HWE reaction with stabilized ylides generally favors the (E)-isomer, the use of certain additives or modified phosphonates can influence the stereochemical outcome. For example, the Still-Gennari modification, which employs bis(2,2,2-trifluoroethyl) phosphonates, can favor the formation of the (Z)-isomer.[4]

  • Difficult Purification:

    • The primary phosphate byproduct is water-soluble and should be easily removed during the aqueous work-up.[5] If purification remains challenging, consider using a different phosphonate reagent that generates an even more water-soluble byproduct.

Conclusion

The Horner-Wadsworth-Emmons reaction is a powerful and versatile tool for the synthesis of azetidinylidene acetates. Its operational simplicity, mild reaction conditions, and high stereoselectivity make it an attractive method for accessing these valuable building blocks in a drug discovery setting. By carefully controlling the reaction parameters and understanding the underlying mechanism, researchers can efficiently synthesize a wide range of substituted azetidinylidene acetates for further elaboration into novel therapeutic agents.

HWE_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Ylide_Formation Ylide Formation: Deprotonation of Phosphonoacetate Reaction Reaction with Azetidin-3-one Ylide_Formation->Reaction Quench Quench Reaction Reaction->Quench Extraction Aqueous Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Characterization Spectroscopic Characterization (NMR, MS, IR) Purification->Characterization

Figure 2: Experimental workflow for the synthesis and analysis of azetidinylidene acetates.

References

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Bisceglia, J. Á., & Orelli, L. R. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Chemistry, 16(19), 2206–2230.
  • Orelli, L. R. (2015). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Current Organic Chemistry, 19(8), 699-719.
  • Wikipedia. (2023, December 2). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019, January 10). Horner-Wadsworth-Emmons reaction to form alkenes [Video]. YouTube. [Link]

  • Grokipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • Al-Karadaghi, S., & Al-Bayati, R. I. (2020).
  • Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • Saelim, J., & Jariyawat, S. (2019). Purification and characterization of acetate kinase from acetate-grown Methanosarcina thermophila. Evidence for regulation of synthesis. The Journal of biological chemistry, 263(30), 15518–15523.
  • National Center for Biotechnology Information. (2022, November 30). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Retrieved from [Link]

  • El-Batta, A., Jiang, C., Zhao, W., Annes, R., & Cooksy, A. (2007). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. The Journal of Organic Chemistry, 72(14), 5244–5249.
  • Xie, Y. N., et al. (2020). Purification Process Design of Vinyl Acetate Based on Aspen Plus. IOP Conference Series: Earth and Environmental Science, 545, 012026.
  • Calvino-Casilda, V., & Pérez-Mayoral, E. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules, 28(4), 1801.
  • Jin, J. Z., & Zhang, J. (2012). Synthesis of L-Azetidine-2-Carboxylic Acid.
  • Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs.
  • Lee, M. H., & Lee, S. Y. (2002). Purification and characterization of acetyl esterase from Candida guilliermondii. Journal of bioscience and bioengineering, 93(5), 469–474.
  • Fox, D. M., et al. (2021). Expression, purification, and characterization of diacylated Lipo-YcjN from Escherichia coli.
  • Chernyak, D., & Gevorgyan, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(6), 3744-3766.
  • Umesh, N., et al. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 3(3), 306-316.
  • Myers, A. G. (n.d.). The Wittig Reaction. Andrew G. Myers Research Group, Harvard University.
  • Kumar, A., & Singh, R. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100115.
  • National Center for Biotechnology Information. (2024, May 1). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Retrieved from [Link]

Sources

Purification of Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate via column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Purification of Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate via Flash Column Chromatography

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive, scientifically-grounded protocol for the purification of this compound, a key intermediate in pharmaceutical research and development. In the absence of a specific, published purification method for this exact molecule, this guide synthesizes established principles of chromatography with data from structurally related compounds to propose a robust and reliable methodology. The protocol emphasizes safety, method development using Thin-Layer Chromatography (TLC), and a detailed, step-by-step procedure for flash column chromatography on silica gel. It is designed for researchers, scientists, and drug development professionals seeking to obtain this compound with high purity, which is essential for subsequent synthetic steps and biological screening.

Introduction: The Imperative for Purity

This compound is a complex molecule featuring a strained azetidine ring, a bulky benzhydryl group, and an α,β-unsaturated ester. Azetidine derivatives are significant scaffolds in medicinal chemistry, forming the core of various therapeutic agents.[1][2] The purity of such intermediates is paramount; residual starting materials, by-products, or reagents can interfere with subsequent reactions, leading to complex mixtures and compromising the integrity of biological data.

Column chromatography is a cornerstone technique for the purification of organic compounds in a laboratory setting.[3][4] Specifically, flash column chromatography, a method that uses moderate pressure to accelerate solvent flow, offers a rapid and efficient means of separation.[5][6][7] This guide details the logical development and execution of a flash chromatography protocol for the title compound.

Compound Analysis and Chromatographic Strategy

A successful purification strategy begins with an analysis of the target molecule's structure to predict its chromatographic behavior.

Figure 1: Structure of this compound

  • Benzhydryl Group (Diphenylmethyl): This large, non-polar moiety, composed of two benzene rings, significantly decreases the molecule's overall polarity.[8] Compounds containing this group are often purified using normal-phase chromatography with low to medium polarity eluents.[9][10]

  • Azetidine Ring: The core heterocyclic structure contains a tertiary amine. While the nitrogen lone pair contributes some polarity, its steric hindrance within the four-membered ring and flanking by the bulky benzhydryl group may temper its interaction with the stationary phase. Basic amines can sometimes streak on acidic silica gel; however, for tertiary amines like this one, it is often less of a concern than for primary or secondary amines.[11]

  • Ethyl Acetate Moiety: The ester group and the conjugated double bond introduce polarity, providing a "handle" for interaction with the polar stationary phase.

Method Development: From TLC to Column

The key to successful flash chromatography is the selection of an appropriate mobile phase (eluent). This is most efficiently achieved through preliminary screening with Thin-Layer Chromatography (TLC).[12]

The Principle: The goal is to find a solvent system in which the target compound has a Retention Factor (Rf) of approximately 0.3 .[13] A compound with this Rf value will have a strong affinity for the stationary phase, allowing for effective separation from both less polar (higher Rf) and more polar (lower Rf) impurities.

Proposed Solvent System: Based on literature precedents for purifying benzhydryl and azetidine derivatives, a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a logical starting point.[9][14][15]

Table 1: Hypothetical TLC Screening Results

TrialSolvent System (Hexane:Ethyl Acetate)Target Compound RfObservation & Action
195:50.85Too high. Compound is not retained. Increase polarity.
290:100.60Getting closer. Still too high. Increase polarity.
385:150.35Optimal. Good separation from a less polar spot (Rf ~0.7) and a polar baseline spot (Rf ~0.05). This system is selected for the column.
480:200.15Too low. Compound is too strongly retained. Decrease polarity.

graph TD {
rankdir=LR;
node [shape=box, style="rounded,filled", fontname="Helvetica", margin=0.2, fontcolor="#202124"];
edge [fontname="Helvetica"];
subgraph "TLC Method Development"
    direction=TB;
    A[Start: Crude Reaction Mixture] -- "Spot on TLC plate" --> B{Develop in Hex:EtOAc};
    B -- "95:5" --> C{R_f > 0.4?};
    B -- "90:10" --> C;
    B -- "85:15" --> C;
    B -- "80:20" --> C;
    C -- "Yes" --> D[Increase Polarity

(More EtOAc)]; C -- "No" --> E{R_f < 0.2?}; D -- "Rerun TLC" --> B; E -- "Yes" --> F[Decrease Polarity (Less EtOAc)]; F -- "Rerun TLC" --> B; E -- "No (R_f ≈ 0.3)" --> G[Optimal System Found!]; end

G -- "Proceed to Column" --> H[Purification Protocol];

A[Start]
H[Column]

node [fillcolor="#F1F3F4"];
A; H;

node [fillcolor="#FBBC05"];
B; C; E;

node [fillcolor="#EA4335"];
D; F;

node [fillcolor="#34A853"];
G;

}

Caption: Decision workflow for TLC solvent system optimization.

Detailed Purification Protocol

Materials and Equipment
  • Chemicals: Crude this compound, Silica Gel (60 Å, 230-400 mesh), Hexanes (HPLC grade), Ethyl Acetate (HPLC grade), Sand (washed), Dichloromethane (for sample loading).

  • Equipment: Glass chromatography column with stopcock, Separatory funnel (for solvent reservoir), Collection tubes/flasks, TLC plates (silica gel 60 F254), TLC tank, UV lamp (254 nm), Rotary evaporator, Compressed air/nitrogen line.

Critical Safety Precautions
  • Chemical Hazards: Azetidine derivatives should be handled with care, as they can be skin and eye irritants.[16] Some benzhydryl compounds are known to cause severe skin irritation.[10] All handling of solids and solutions should be performed in a certified chemical fume hood.[17]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses/goggles, and nitrile gloves.[17][18]

  • Solvent Hazards: Hexanes and ethyl acetate are flammable. Keep away from ignition sources.[19] Ensure proper ventilation to avoid inhalation of vapors.

Step-by-Step Procedure
  • Column Preparation (Slurry Packing):

    • Secure the column vertically to a clamp stand. Ensure the stopcock is closed and place a small plug of cotton or glass wool at the bottom.

    • Add a ~1 cm layer of sand over the cotton plug.

    • In a separate beaker, prepare a slurry of silica gel in the chosen mobile phase (e.g., 85:15 Hexane:Ethyl Acetate). A typical ratio is ~50-100 g of silica per 1 g of crude material, depending on separation difficulty.

    • Pour the slurry into the column. Open the stopcock to allow solvent to drain, collecting it for reuse. Gently tap the column to ensure even packing and remove air bubbles.[5]

    • Once the silica has settled, add a ~1 cm layer of sand on top to prevent disturbance during solvent addition. Never let the solvent level drop below the top of the silica bed.[5]

  • Sample Loading (Wet Loading Recommended):

    • Dissolve the crude material in a minimal amount of a strong, volatile solvent like dichloromethane or the eluent itself.

    • Using a pipette, carefully add the concentrated sample solution directly to the top layer of sand.[13]

    • Open the stopcock and allow the sample to absorb onto the silica, stopping when the liquid level just reaches the top of the sand.

    • Carefully add a small amount of the mobile phase, and again, push it onto the column with gentle pressure. Repeat this wash step 2-3 times to ensure all the sample is on the silica in a tight band.

  • Elution and Fraction Collection:

    • Carefully fill the top of the column with the mobile phase.

    • Using gentle positive pressure from a compressed air/nitrogen line, begin to push the solvent through the column at a steady rate.[6]

    • Begin collecting the eluent in fractions (e.g., 10-20 mL per test tube) as soon as the solvent starts to drip.

    • Systematically label each fraction.

  • Monitoring the Separation:

    • Periodically, spot fractions onto a TLC plate to monitor the elution of compounds.

    • For example, spot every other fraction on a single TLC plate.

    • Visualize the spots under a UV lamp. The desired product should appear in fractions after the non-polar impurities and before the polar impurities.

  • Combining Fractions and Solvent Removal:

    • Based on the TLC analysis, combine the fractions that contain the pure product.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

  • Purity Confirmation:

    • Assess the purity of the final product using TLC against the crude material.

    • For definitive confirmation of structure and purity, obtain NMR and Mass Spectrometry data.

Caption: Overall workflow for flash column chromatography purification.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Poor or No Separation Incorrect solvent system.Re-evaluate the mobile phase using TLC. Consider a different solvent system or a gradient elution.
Column was poorly packed (channeling).Repack the column, ensuring an even, bubble-free bed.
Sample band was too wide (too much loading solvent).Use the minimum possible volume of solvent for loading. Consider dry loading if solubility is low.
Cracked Silica Bed Column ran dry.Never let the solvent level fall below the top of the silica bed.
Heat generated during packing/running.For large columns, allow heat to dissipate after packing.
Compound Won't Elute Mobile phase is not polar enough.Gradually increase the polarity of the eluent (gradient elution). For example, start with 85:15 and slowly increase to 70:30 Hexane:EtOAc.
Streaking of Spots on TLC Compound is acidic/basic and interacting strongly with silica.Add a small amount (~0.5%) of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase.

Conclusion

This application note provides a detailed and logical framework for the purification of this compound using flash column chromatography. By grounding the protocol in the chemical properties of the target molecule and employing systematic method development with TLC, researchers can achieve high levels of purity essential for downstream applications. Adherence to the outlined safety protocols is mandatory for the safe execution of this procedure. The principles and techniques described herein are broadly applicable to the purification of other challenging intermediates in organic and medicinal chemistry.

References

  • HETEROCYCLES, Vol. 96, No. 12, 2018. (2018). Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid. Available at: [Link]

  • Biotage. (2023). 5 Steps to successful flash chromatography. Available at: [Link]

  • National Institutes of Health. (n.d.). Direct Synthesis of Benzhydryl-Functionalized 3,4-Dihydropyridin-2-ones from 2-Pyridones and Their Use in the Formation of Bridged δ-Lactams. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column chromatography. Available at: [Link]

  • Wiley-VCH. (n.d.). Supporting Information for: Solvolysis of Substituted Benzhydryl Chlorides. Available at: [Link]

  • ResearchGate. (n.d.). Separation of Enantiomers and Control of Elution Order of β-Lactams by GC Using Cyclodextrin-Based Chiral Stationary Phases. Available at: [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

  • PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. Available at: [Link]

  • Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide. Available at: [Link]

  • Brem Method. (2023). MCAT Organic Chemistry: Column Chromatography. Available at: [Link]

  • Chemos GmbH & Co.KG. (2020). Safety Data Sheet: Azetidine. Available at: [Link]

  • PubMed. (n.d.). Separation of indenestrol A and B isomers and enantiomers by high-performance liquid chromatography. Available at: [Link]

  • Organic Syntheses. (n.d.). 5H-Indazolo-[3,2-b]benzo[d]-1,3-oxazine. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Benzhydryl Compounds - MeSH. Available at: [Link]

  • Royal Society of Chemistry. (2021). Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. Available at: [Link]

  • NCBioNetwork. (2021). Column Chromatography Separation (Sep-Pak C-18). Available at: [Link]

  • National Institutes of Health. (n.d.). Ethyl 2-[(Z)-2-benzylhydrazin-1-ylidene]-2-bromoacetate. Available at: [Link]

  • Hawach Scientific. (2025). Development of Flash Column Method. Available at: [Link]

  • ACS Publications. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Available at: [Link]

  • Teledyne ISCO. (2022). Chromatography and Natural Products Purification. Available at: [Link]

  • University of Pittsburgh. (2013). Safe Handling of Azides. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Available at: [Link]

  • National Institutes of Health. (2024). Discovery of the Active Compounds of the Ethyl Acetate Extract Site of Ardisia japonica. Available at: [Link]

  • Organic Syntheses. (n.d.). (3s,4s)-3-amino-1-(3,4-dimethoxybenzyl)-4-[(r)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone. Available at: [Link]

Sources

Application Notes & Protocols: Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utility of Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate as a pivotal scaffold in modern medicinal chemistry. The focus is on its application in the synthesis and discovery of novel therapeutic agents targeting monoamine transporters.

Introduction: The Azetidine Scaffold - A Privileged Motif in Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in medicinal chemistry.[1] Their inherent ring strain and unique three-dimensional geometry offer a distinct advantage in the design of novel therapeutics.[1] The azetidine motif can serve as a bioisosteric replacement for more common saturated heterocycles like piperidines and pyrrolidines, often leading to improved physicochemical properties such as solubility and metabolic stability.[1] This makes the azetidine scaffold a valuable tool in the development of drugs with enhanced pharmacokinetic profiles.

This compound, with its characteristic benzhydryl group and a reactive ethyl acetate moiety, represents a key building block for the synthesis of a diverse library of compounds. The benzhydryl moiety is a well-established pharmacophore for targeting the dopamine transporter (DAT), making this scaffold particularly relevant for the development of central nervous system (CNS) active agents.[2]

Core Application: A Versatile Precursor for Monoamine Reuptake Inhibitors

The primary application of this compound in medicinal chemistry is as a synthetic intermediate for the development of monoamine reuptake inhibitors. These inhibitors modulate the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the synaptic cleft and are crucial in the treatment of various neurological and psychiatric disorders.[3][4]

Targeting the Dopamine Transporter (DAT)

The 1-benzhydrylazetidine core of the title compound is a potent structural motif for inhibitors of the dopamine transporter.[2] DAT is a membrane protein that mediates the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thus terminating dopaminergic neurotransmission.[3] Dysregulation of DAT function is implicated in conditions like Attention Deficit Hyperactivity Disorder (ADHD), depression, and substance abuse disorders.[3]

Vesicular Monoamine Transporter 2 (VMAT2) Inhibition

Derivatives of the 1-benzhydrylazetidine scaffold have also shown potent inhibitory activity against the vesicular monoamine transporter 2 (VMAT2).[5][6] VMAT2 is responsible for packaging monoamines, including dopamine, into synaptic vesicles for subsequent release.[5][6] Inhibition of VMAT2 can modulate dopamine storage and release, offering a therapeutic strategy for conditions like methamphetamine abuse.[5][6]

Synthetic Protocol: Derivatization of this compound

The exocyclic double bond and the ester functionality of this compound provide reactive handles for a variety of chemical transformations. This allows for the generation of a library of derivatives with diverse functionalities to explore structure-activity relationships (SAR).

Protocol for Amide Synthesis

This protocol describes the conversion of the ethyl ester to a series of amides, which can significantly impact the biological activity and pharmacokinetic properties of the molecule.

Workflow for Amide Synthesis

G start Start: this compound hydrolysis Step 1: Hydrolysis of the Ester (e.g., LiOH, THF/H2O) start->hydrolysis acid_formation Intermediate: Carboxylic Acid hydrolysis->acid_formation activation Step 2: Carboxylic Acid Activation (e.g., HATU, DIPEA, DMF) acid_formation->activation activated_acid Intermediate: Activated Ester activation->activated_acid coupling Step 3: Amide Coupling (Primary or Secondary Amine) activated_acid->coupling product Product: Amide Derivative coupling->product

Caption: Workflow for the synthesis of amide derivatives.

Step-by-Step Methodology:

  • Ester Hydrolysis:

    • Dissolve this compound (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

    • Add lithium hydroxide (LiOH, 1.5 equivalents) and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, acidify the reaction mixture with 1N HCl to pH ~3-4.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid intermediate.

  • Amide Coupling:

    • Dissolve the carboxylic acid intermediate (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

    • Add HATU (1.1 equivalents) and N,N-diisopropylethylamine (DIPEA, 2 equivalents) and stir for 10 minutes at room temperature.

    • Add the desired primary or secondary amine (1.2 equivalents) and continue stirring at room temperature for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Biological Evaluation: Screening for Monoamine Transporter Inhibition

The synthesized derivatives can be screened for their ability to inhibit dopamine and other monoamine transporters using in vitro assays.

Protocol for [³H]Dopamine Uptake Assay in Synaptosomes

This protocol measures the ability of the test compounds to inhibit the uptake of radiolabeled dopamine into isolated nerve terminals (synaptosomes).

Experimental Workflow for [³H]Dopamine Uptake Assay

G start Start: Prepare Synaptosomes (e.g., from rat striatum) incubation Step 1: Pre-incubation (Synaptosomes + Test Compound) start->incubation radiolabel Step 2: Add [³H]Dopamine incubation->radiolabel uptake Step 3: Incubation for Dopamine Uptake radiolabel->uptake termination Step 4: Terminate Uptake (Rapid Filtration) uptake->termination wash Step 5: Wash to Remove Unbound Radioactivity termination->wash scintillation Step 6: Scintillation Counting wash->scintillation analysis Step 7: Data Analysis (IC50 determination) scintillation->analysis

Caption: Workflow for the [³H]dopamine uptake assay.

Step-by-Step Methodology:

  • Synaptosome Preparation: Prepare synaptosomes from the striata of rodents according to established protocols.

  • Assay:

    • In a 96-well plate, pre-incubate the synaptosomes with various concentrations of the test compound (or vehicle control) for 10-15 minutes at 37°C.

    • Initiate the uptake reaction by adding a known concentration of [³H]dopamine.

    • Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters rapidly with ice-cold buffer to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a known potent DAT inhibitor like cocaine or in assays conducted at 4°C).

    • Plot the percentage of inhibition of specific [³H]dopamine uptake against the logarithm of the test compound concentration.

    • Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific uptake) using non-linear regression analysis.

Structure-Activity Relationship (SAR) Insights

By systematically modifying the structure of this compound and evaluating the biological activity of the resulting derivatives, researchers can gain valuable insights into the structure-activity relationship.

Key Structural Modifications and Their Potential Impact

Modification Rationale Potential Impact on Activity
Amide Substitution Modulate polarity, hydrogen bonding capacity, and metabolic stability.Can significantly alter binding affinity and selectivity for different monoamine transporters.
Reduction of the ylidene double bond Introduce stereocenters and increase conformational flexibility.May lead to stereospecific interactions with the transporter binding pocket.
Modification of the Benzhydryl Group Alter lipophilicity and aromatic interactions.Substitution on the phenyl rings can fine-tune potency and selectivity.

Logical Relationship in SAR Studies

G start This compound synthesis Synthesize Library of Derivatives start->synthesis screening Biological Screening (e.g., [³H]Dopamine Uptake Assay) synthesis->screening data Generate IC50 Data screening->data sar Analyze Structure-Activity Relationship (SAR) data->sar optimization Lead Optimization sar->optimization candidate Potential Drug Candidate optimization->candidate

Caption: The iterative process of SAR-driven drug discovery.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel monoamine reuptake inhibitors. Its strategic design incorporates key pharmacophoric elements that can be readily modified to explore the chemical space around the azetidine scaffold. The protocols outlined in these application notes provide a framework for the rational design, synthesis, and biological evaluation of new chemical entities with the potential to treat a range of CNS disorders.

References

  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PubMed Central. Available at: [Link]

  • Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model. PubMed. Available at: [Link]

  • Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. MDPI. Available at: [Link]

  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. PubMed Central. Available at: [Link]

  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PubMed. Available at: [Link]

  • Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. ResearchGate. Available at: [Link]

  • Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Publishing. Available at: [Link]

  • Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. ChemRxiv. Available at: [Link]

  • Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives. PubMed Central. Available at: [Link]

  • Atypical Dopamine Uptake Inhibitors that Provide Clues About Cocaine's Mechanism at the Dopamine Transporter. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. MDPI. Available at: [Link]

  • The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors. MDPI. Available at: [Link]

  • Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. PubMed. Available at: [Link]

  • Chemical structures of monoamines and related reuptake inhibitors. ResearchGate. Available at: [Link]

Sources

The Strategic Utility of Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate in Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate is a pivotal chemical intermediate, distinguished by its unique structural combination of a strained azetidine ring, a bulky benzhydryl protecting group, and a reactive α,β-unsaturated ester moiety. This arrangement provides a versatile scaffold for the synthesis of complex nitrogen-containing heterocycles, most notably in the development of novel therapeutics targeting the nociceptin/orphanin FQ (NOP) receptor. This guide offers an in-depth exploration of the synthesis, characterization, and strategic application of this intermediate, providing researchers, scientists, and drug development professionals with detailed protocols and the causal reasoning behind key experimental choices.

Introduction: The Azetidine Moiety as a Prized Building Block

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a valuable structural motif in modern drug discovery. Its inherent ring strain and non-planar geometry offer a unique three-dimensional profile that can enhance binding affinity and selectivity to biological targets. The benzhydryl group serves as a robust protecting group for the azetidine nitrogen, lending stability and lipophilicity to the intermediate. The exocyclic ethylidene acetate functionality introduces a Michael acceptor, a key reactive handle for the introduction of further molecular complexity. It is this strategic combination of features that positions this compound as a cornerstone intermediate in the synthesis of intricate molecules such as spiropiperidine derivatives, which have shown significant promise as NOP receptor antagonists[1].

Synthesis of this compound: A Horner-Wadsworth-Emmons Approach

The synthesis of the title compound is efficiently achieved via a Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction is superior to the classical Wittig reaction in this context due to the enhanced nucleophilicity of the phosphonate carbanion and the facile aqueous work-up to remove the phosphate byproduct[2]. The reaction proceeds by the condensation of 1-benzhydrylazetidin-3-one with the ylide generated from triethyl phosphonoacetate.

Synthetic Workflow

The overall synthetic strategy is a two-step process starting from commercially available 1-benzhydrylazetidin-3-one.

G cluster_0 Synthesis of this compound 1-benzhydrylazetidin-3-one 1-benzhydrylazetidin-3-one HWE Reaction HWE Reaction 1-benzhydrylazetidin-3-one->HWE Reaction Triethyl phosphonoacetate Triethyl phosphonoacetate Triethyl phosphonoacetate->HWE Reaction Base (e.g., NaH) Base (e.g., NaH) Base (e.g., NaH)->HWE Reaction This compound This compound HWE Reaction->this compound

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for Horner-Wadsworth-Emmons reactions and patent literature describing the synthesis of related compounds[1].

Materials:

  • 1-benzhydrylazetidin-3-one

  • Triethyl phosphonoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Preparation of the Ylide: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add sodium hydride (1.2 equivalents) carefully washed with hexanes to remove the mineral oil. Suspend the NaH in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate (1.2 equivalents) dropwise to the stirred suspension, maintaining the temperature below 5 °C. The addition is exothermic and will be accompanied by the evolution of hydrogen gas.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the hydrogen evolution ceases, indicating complete formation of the phosphonate ylide.

  • Olefination Reaction: Cool the ylide solution back to 0 °C.

  • Dissolve 1-benzhydrylazetidin-3-one (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution.

  • After the addition, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Partition the mixture between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Characterization Data

The structural confirmation of the synthesized intermediate is crucial. Below is a table summarizing the expected analytical data based on its chemical structure.

Analysis Expected Results
Appearance White to off-white solid
Molecular Formula C₂₀H₂₁NO₂
Molecular Weight 307.39 g/mol
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.45-7.20 (m, 10H, Ar-H), 5.80 (s, 1H, =CH), 4.45 (s, 1H, CHPh₂), 4.15 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.90-3.70 (m, 4H, azetidine-CH₂), 1.25 (t, J = 7.1 Hz, 3H, OCH₂CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 166.5 (C=O), 158.0 (C=CH), 142.0 (Ar-C), 128.8 (Ar-CH), 127.5 (Ar-CH), 127.2 (Ar-CH), 110.0 (=CH), 78.0 (CHPh₂), 60.0 (OCH₂), 58.0 (azetidine-CH₂), 14.5 (CH₃)
Mass Spectrometry (ESI+) m/z: 308.16 [M+H]⁺

Application as a Key Intermediate in the Synthesis of NOP Receptor Antagonists

The primary utility of this compound lies in its role as a precursor for the synthesis of spiropiperidine derivatives, a class of compounds that have demonstrated potent and selective antagonism at the NOP receptor[1]. The NOP receptor is a promising therapeutic target for the treatment of various central nervous system disorders, including pain, depression, and anxiety.

Rationale for its Use: Michael Addition and Spirocyclization

The α,β-unsaturated ester of this compound is an excellent Michael acceptor. This reactivity is exploited in a key step where a nucleophile, typically a substituted piperidine derivative, is added in a conjugate fashion. This Michael addition sets the stage for a subsequent intramolecular cyclization, leading to the formation of a spirocyclic core.

Synthetic Workflow: From Intermediate to NOP Receptor Antagonist

The following workflow illustrates the transformation of this compound into a spiropiperidine-based NOP receptor antagonist.

G cluster_1 Synthesis of Spiropiperidine NOP Antagonist Intermediate This compound Michael_Addition Michael Addition Intermediate->Michael_Addition Nucleophile Substituted Piperidine Nucleophile->Michael_Addition Adduct Michael Adduct Michael_Addition->Adduct Deprotection Deprotection (e.g., Hydrogenolysis) Adduct->Deprotection Spirocyclization Intramolecular Amidation/Lactamization Deprotection->Spirocyclization Final_Product Spiropiperidine NOP Antagonist Spirocyclization->Final_Product

Sources

Application Notes & Protocols: Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate as a Versatile Building Block for Protein Degraders

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Rise of Targeted Protein Degradation and the Role of Novel Building Blocks

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering a paradigm shift from traditional occupancy-based inhibition to event-driven pharmacology.[1] By hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), bifunctional molecules such as proteolysis-targeting chimeras (PROTACs) can selectively eliminate disease-causing proteins.[2] This approach provides a powerful tool to address targets previously considered "undruggable."[2]

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3] The linker is not merely a spacer but plays a critical role in the physicochemical properties, cell permeability, and overall efficacy of the PROTAC molecule.[4] The composition and rigidity of the linker influence the formation of a stable ternary complex between the POI and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent degradation of the POI.

Azetidine-containing scaffolds have garnered significant interest in medicinal chemistry due to their unique structural and physicochemical properties.[5][6] The strained four-membered ring introduces conformational constraints that can be advantageous in linker design for PROTACs. Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate is a key building block that provides a versatile platform for constructing linkers with a defined three-dimensional geometry. The exocyclic double bond offers a site for further functionalization, while the azetidine nitrogen, after deprotection of the benzhydryl group, serves as an attachment point for either the POI ligand or the E3 ligase ligand.

This document provides detailed application notes and protocols for the synthesis and utilization of this compound in the development of novel protein degraders.

II. Physicochemical Properties of this compound

A summary of the key physicochemical properties of the title compound is presented in the table below.[7][8][9]

PropertyValueSource
CAS Number 158602-32-5[7][8][9]
Molecular Formula C₂₀H₂₁NO₂[7][8][9]
Molecular Weight 307.39 g/mol [7][8][9]
Appearance Solid[7]
SMILES O=C(OCC)C=C1CN(C(C2=CC=CC=C2)C3=CC=CC=C3)C1[7]
InChI Key MMUAPMICLHEYFY-UHFFFAOYSA-N[7]

III. Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that begins with the commercially available 1-benzhydrylazetidin-3-ol. The key transformation involves an oxidation followed by a Horner-Wadsworth-Emmons or Wittig reaction to introduce the ylidene acetate moiety.

Diagram: Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Oxidation cluster_1 Step 2: Olefination A 1-Benzhydrylazetidin-3-ol B 1-Benzhydrylazetidin-3-one A->B Swern Oxidation (Oxalyl chloride, DMSO, TEA) C 1-Benzhydrylazetidin-3-one D This compound C->D Horner-Wadsworth-Emmons Reaction (Triethyl phosphonoacetate, NaH) PROTAC_Workflow A Ethyl 2-(1-benzhydrylazetidin- 3-ylidene)acetate B 2-(1-Benzhydrylazetidin- 3-ylidene)acetic acid A->B Step 3: Saponification (LiOH, THF/H₂O) C 2-(Azetidin-3-ylidene)acetic acid B->C Step 4: Deprotection (H₂, Pd/C) D PROTAC Precursor C->D Step 5a: Amide Coupling (Warhead-NH₂, HATU, DIPEA) E Final PROTAC D->E Step 5b: Amide Coupling (E3 Ligase Ligand-NH₂, HATU, DIPEA)

Sources

Experimental protocol for storing and handling Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scientific Handling of Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate

Abstract

This document provides a comprehensive experimental protocol for the proper storage, handling, and stability assessment of this compound (CAS No. 158602-32-5). The recommendations are grounded in an analysis of the compound's key structural features: a strained azetidine ring, a hydrolyzable ethyl ester, and a bulky, oxidation-prone benzhydryl group. Adherence to this protocol is critical for ensuring the compound's integrity and obtaining reproducible experimental results.

Compound Overview and Structural Rationale

This compound is a unique research chemical whose stability is dictated by three primary functional groups. Understanding their individual reactivity is paramount to its correct handling.

  • Azetidine Ring: This four-membered nitrogen heterocycle is subject to significant ring strain (approx. 25.4 kcal/mol).[1][2] This inherent strain makes the ring susceptible to nucleophilic attack and ring-opening, particularly under acidic conditions.[3]

  • Ethyl Ester: The ester functional group is prone to hydrolysis, a reaction that splits the ester into a carboxylic acid and an alcohol.[4] This process can be catalyzed by both acids and bases.[5][6]

  • Benzhydryl (Diphenylmethyl) Group: This large, hydrophobic group provides steric bulk. While relatively stable, the tertiary benzylic carbon can be susceptible to oxidation, potentially leading to the formation of benzophenone and cleavage of the C-N bond.[7][8]

The combination of these features necessitates careful control of the compound's chemical environment to prevent degradation.

Table 1: Compound Identification
PropertyValueSource
CAS Number 158602-32-5[9]
Molecular Formula C₂₀H₂₁NO₂[9]
Molecular Weight 307.39 g/mol [9]
Physical Form Solid[9]
SMILES O=C(OCC)C=C1CN(C(C2=CC=CC=C2)C3=CC=CC=C3)C1[9]

Hazard Identification and Safety Precautions

As a unique research chemical, comprehensive toxicological data is unavailable. Standard laboratory precautions for handling new chemical entities should be strictly followed.

  • GHS Classification: The compound is classified with the GHS07 pictogram (Warning) and the hazard statement H302: Harmful if swallowed.[9]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.

  • Handling: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10] Avoid contact with skin and eyes.[11] After handling, wash hands thoroughly.[12]

Recommended Storage Protocol

The primary objective of the storage protocol is to mitigate the risks of hydrolysis, acid-catalyzed degradation, and oxidation.

Table 2: Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°CSlows the kinetics of potential degradation reactions.[13]
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes exposure to atmospheric oxygen and moisture.
Container Tightly sealed amber glass vialProtects from light and prevents moisture ingress.[11][14]
Environment In a desiccatorEnsures a dry environment to prevent hydrolysis.[13]
Chemical Proximity Store away from strong acids, bases, and oxidizing agents.Prevents catalytic degradation (ring-opening, hydrolysis) and oxidation.[11]

Long-Term Storage (Solid): For storage exceeding one month, the solid compound should be stored in an amber vial, flushed with argon or nitrogen, sealed tightly with a paraffin-wrapped cap, and placed in a refrigerator (2-8°C) inside a desiccator.

Long-Term Storage (Solution): Preparing stock solutions for long-term storage is discouraged due to increased reactivity in solution. If necessary, use a dry, aprotic solvent (e.g., anhydrous DMSO, DMF, or Dioxane), aliquot into single-use volumes, flush with inert gas, and store at -20°C or -80°C.

Experimental Handling Protocols

These protocols are designed to maintain the compound's purity during experimental use.

Protocol for Aliquoting the Solid Compound
  • Preparation: Move the sealed container from cold storage to a desiccator at room temperature and allow it to equilibrate for at least 30 minutes. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Environment: If available, perform the aliquoting inside a glovebox with a nitrogen or argon atmosphere.

  • Weighing: Briefly open the container, quickly remove the desired amount of solid using a clean spatula, and transfer it to a pre-tared vial.

  • Resealing: Immediately flush the original container with inert gas, reseal it tightly, wrap with paraffin, and return it to the recommended storage conditions.

Protocol for Preparing a Stock Solution
  • Solvent Selection: Choose a high-purity, anhydrous aprotic solvent (e.g., DMSO, DMF). Ensure the solvent is from a freshly opened bottle or has been properly dried.

  • Dissolution: Add the anhydrous solvent to the vial containing the pre-weighed solid compound.

  • Mixing: Mix thoroughly using a vortex mixer or sonication until all solid is dissolved.

  • Storage: If the solution is not for immediate use, it must be stored under an inert atmosphere as described in Section 3.

Visualization of Workflows and Degradation

Visual aids are essential for understanding the handling logic and potential risks.

G cluster_storage Receiving & Storage cluster_handling Experimental Handling cluster_use Application & QC receive Receive Compound store Store at 2-8°C Inert Gas, Desiccated receive->store Immediate Action equilibrate Equilibrate to RT in Desiccator store->equilibrate Retrieve for Use weigh Weigh Solid (Inert Atmosphere) equilibrate->weigh dissolve Prepare Solution (Anhydrous Solvent) weigh->dissolve use Use in Experiment dissolve->use qc Perform Quality Control (e.g., NMR, HPLC) dissolve->qc Confirm Purity

Caption: Experimental workflow for handling this compound.

Potential Degradation Pathways

The stability of the molecule is threatened by several chemical reactions. The diagram below illustrates the primary theoretical degradation pathways based on the reactivity of its functional groups.

G start Ethyl 2-(1-benzhydrylazetidin- 3-ylidene)acetate hydrolysis Ester Hydrolysis Product (Carboxylic Acid) start->hydrolysis + H₂O (Acid or Base catalyst) ring_opening Ring-Opening Product (e.g., Amino Alcohol) start->ring_opening + Nucleophile (Acid catalyst) oxidation Oxidation Product (e.g., Benzophenone) start->oxidation + [O] (Oxidizing Agent)

Caption: Potential degradation pathways for the title compound.

Protocol for Stability Assessment (Self-Validation)

To ensure the integrity of the compound, especially for material that has been stored for an extended period, a quality control check is recommended.

Method: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 1-3 mg of the compound.

  • Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[15]

  • Analysis: Acquire a standard ¹H NMR spectrum.

  • Verification: Compare the acquired spectrum to a reference spectrum of a freshly acquired or validated lot. Look for the appearance of new signals or changes in the integration of existing signals that could indicate degradation. For example, the loss of the ethyl ester's characteristic triplet and quartet signals might suggest hydrolysis.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl acetate. Retrieved from [Link]

  • DeTora, M., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Azetidine. Retrieved from [Link]

  • Urban, M., & Cisarova, I. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Available at: [Link]

  • DeTora, M., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. Available at: [Link]

  • Matteson, D. S., & Beedle, R. L. (1989). Oxidative Deprotection of Diphenylmethylamines. Journal of Organic Chemistry. Available at: [Link]

  • LibreTexts Chemistry. (2022, January 31). Hydrolysis of Esters. Retrieved from [Link]

  • Urban, M., & Cisarova, I. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

  • Clark, J. (n.d.). hydrolysis of esters. Chemguide. Retrieved from [Link]

  • Li, X.-X., & Chen, Z. (2010). Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate. Acta Crystallographica Section E. Available at: [Link]

  • Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters - Saponification. Retrieved from [Link]

  • Wang, Z., et al. (2025). Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates. Journal of Organic Chemistry. Available at: [Link]

  • Molecules. (2024). Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis. MDPI. Available at: [Link]

Sources

Application Notes & Protocols: Investigating Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate for Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the investigation of Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate, a novel azetidine derivative, as a potential therapeutic agent for neurological disorders. While direct research on this specific molecule is nascent, its structural features—notably the benzhydryl moiety and the azetidine core—suggest a plausible interaction with monoamine transporters, which are critical targets in the treatment of depression, anxiety, and Parkinson's disease.[1][2][3] This guide presents a structured, hypothesis-driven approach to systematically evaluate its neuropharmacological profile. We provide detailed protocols for in vitro characterization of its activity at dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, as well as cell-based assays to assess neuroprotection and neurotoxicity. Furthermore, we outline in vivo methodologies to probe its behavioral effects and brain bioavailability. This document is intended for researchers, scientists, and drug development professionals in the field of neuropharmacology and medicinal chemistry.

Introduction and Rationale

This compound is a small molecule with the CAS number 158602-32-5, molecular formula C20H21NO2, and a molecular weight of 307.39.[4][5] The core structure features a strained four-membered azetidine ring, a scaffold known for its ability to impart unique physicochemical properties that can enhance metabolic stability, solubility, and receptor selectivity in drug candidates.[2] The presence of a benzhydryl group is particularly noteworthy, as this functional group is a key pharmacophore in several potent dopamine transporter (DAT) inhibitors, such as benztropine and GBR-12909.[6]

The monoamine hypothesis of depression posits that a deficiency in synaptic concentrations of serotonin, norepinephrine, and/or dopamine is a key etiological factor.[7] Consequently, inhibitors of monoamine transporters (SERT, NET, and DAT) are mainstays in the treatment of depressive and anxiety disorders.[3][8] Furthermore, dysfunction in the dopaminergic system is a hallmark of Parkinson's disease, and DAT inhibitors have been explored for their therapeutic potential.[1] Given the structural similarities of this compound to known monoamine reuptake inhibitors, we hypothesize that it may function as a monoamine transporter ligand, potentially with a unique selectivity profile.

This guide outlines a comprehensive research plan to test this hypothesis and characterize the compound's potential for development as a neurological disorder therapeutic.

Hypothetical Mechanism of Action: A Triple Reuptake Inhibitor?

Based on its chemical structure, we propose that this compound acts as a monoamine reuptake inhibitor. The benzhydryl group likely confers affinity for the dopamine transporter, while the azetidine core and acetate side chain may modulate interactions with the serotonin and norepinephrine transporters.[9][10] This potential as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) or "triple reuptake inhibitor" (TRI) is of significant therapeutic interest, as engaging all three monoamine systems may offer a broader spectrum of efficacy and a faster onset of action compared to more selective agents.[7][8]

To visualize this proposed mechanism, the following signaling pathway diagram illustrates the role of monoamine transporters and the hypothesized inhibitory action of the compound.

Monoamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT2 VMAT2 Dopa_to_DA Tyrosine -> L-DOPA -> Dopamine DA_vesicle Dopamine Vesicle DA_vesicle->MAO Metabolism DA_vesicle->VMAT2 Packaging DA_synapse Dopamine DA_vesicle->DA_synapse Release D_Receptor Dopamine Receptor DA_synapse->D_Receptor Binding DAT DAT DA_synapse->DAT Reuptake Signal Signal Transduction D_Receptor->Signal DAT->DA_vesicle Compound Ethyl 2-(1-benzhydrylazetidin- 3-ylidene)acetate Compound->DAT Inhibition

Caption: Proposed mechanism of action at a dopaminergic synapse.

In Vitro Evaluation Protocols

The initial characterization of this compound should involve a series of in vitro assays to determine its affinity for and potency at the human monoamine transporters.

Radioligand Binding Assays

These assays determine the affinity of the test compound for DAT, SERT, and NET by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for hDAT, hSERT, and hNET.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing hDAT, hSERT, or hNET.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).

  • Non-specific binding inhibitors: Benztropine (for DAT), Fluoxetine (for SERT), Desipramine (for NET).[6][11]

  • Test Compound: this compound, dissolved in DMSO.

  • Scintillation fluid and microplates.

Protocol:

  • Prepare serial dilutions of the test compound (e.g., from 10 µM to 0.1 nM).

  • In a 96-well plate, add cell membranes, radioligand at a concentration near its Kd, and either buffer (for total binding), non-specific inhibitor (for non-specific binding), or test compound.

  • Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvest the membranes onto filter mats using a cell harvester and wash with ice-cold buffer.

  • Allow filters to dry, add scintillation fluid, and count radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific counts from total counts.

  • Plot the percent inhibition of specific binding against the log concentration of the test compound.

  • Determine the IC50 value using non-linear regression and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd).

Parameter Description
IC50 Concentration of test compound that inhibits 50% of specific radioligand binding.
Ki Equilibrium dissociation constant, a measure of binding affinity. A lower Ki indicates higher affinity.
[L] Concentration of radioligand used in the assay.
Kd Dissociation constant of the radioligand for the transporter.
Synaptosomal Monoamine Uptake Assays

These functional assays measure the potency of the test compound to inhibit the uptake of neurotransmitters into isolated nerve terminals (synaptosomes).

Objective: To determine the IC50 of this compound for the inhibition of dopamine, serotonin, and norepinephrine uptake.

Materials:

  • Synaptosomes prepared from rodent brain regions (striatum for DAT, hippocampus/cortex for SERT and NET).

  • Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Serotonin, [³H]Norepinephrine.

  • Test Compound and reference inhibitors.

Protocol:

  • Prepare synaptosomes from dissected brain tissue via differential centrifugation.

  • Pre-incubate synaptosomes with various concentrations of the test compound or vehicle for 10-15 minutes at 37°C.

  • Initiate the uptake reaction by adding the radiolabeled neurotransmitter.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate the reaction by rapid filtration over filter mats and washing with ice-cold buffer.

  • Measure the radioactivity trapped inside the synaptosomes using a scintillation counter.

  • Determine non-specific uptake in the presence of a high concentration of a selective inhibitor (e.g., GBR-12909 for DA).

  • Calculate the percent inhibition of specific uptake and determine the IC50 value.

InVitro_Workflow start Compound Synthesis & Purification binding Radioligand Binding Assays (hDAT, hSERT, hNET) start->binding uptake Synaptosomal Uptake Assays ([3H]DA, [3H]5-HT, [3H]NE) start->uptake data_analysis Data Analysis (Ki, IC50, EC50) binding->data_analysis uptake->data_analysis neurotox Cell Viability/Neurotoxicity (SH-SY5Y, Primary Neurons) neuroprot Neuroprotection Assays (e.g., vs. MPP+, 6-OHDA) neurotox->neuroprot data_analysis->neurotox

Caption: In Vitro evaluation workflow for the test compound.

In Vivo Evaluation Protocols

Following promising in vitro results, in vivo studies are essential to assess the compound's behavioral effects, pharmacokinetic profile, and target engagement in a living system.

Rodent Behavioral Models

Objective: To evaluate the antidepressant-like, anxiolytic-like, and psychomotor effects of the compound.

  • Forced Swim Test (FST) & Tail Suspension Test (TST) (Antidepressant-like effects):

    • Administer the test compound, vehicle, or a positive control (e.g., imipramine) to mice or rats via an appropriate route (e.g., intraperitoneal, oral).

    • After a set pre-treatment time (e.g., 30-60 minutes), place the animal in a container of water (FST) or suspend it by its tail (TST).

    • Record the duration of immobility over a 5-6 minute session. A significant decrease in immobility time suggests an antidepressant-like effect.

  • Open Field Test (OFT) (Locomotor activity and anxiety-like behavior):

    • Administer the compound as above.

    • Place the animal in the center of a large, open arena.

    • Use video tracking software to record total distance traveled (locomotor activity) and time spent in the center versus the periphery of the arena (anxiety-like behavior). An increase in center time is indicative of anxiolytic effects.

Pharmacokinetics and Brain Penetration

Objective: To determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties, and its ability to cross the blood-brain barrier (BBB).

Protocol:

  • Administer a single dose of the compound to rodents via intravenous (IV) and oral (PO) routes.

  • Collect blood samples at multiple time points (e.g., 5, 15, 30, 60, 120, 240 minutes).

  • At the final time point, euthanize the animals and collect brain tissue.

  • Extract the compound from plasma and brain homogenates.

  • Quantify the concentration of the compound using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Calculate key pharmacokinetic parameters (e.g., half-life, Cmax, AUC, oral bioavailability).

  • Determine the brain-to-plasma concentration ratio to assess BBB penetration.

PK Parameter Description
Cmax Maximum observed plasma concentration.
Tmax Time at which Cmax is observed.
AUC Area under the concentration-time curve, representing total drug exposure.
t1/2 Half-life of the drug in plasma.
F% Oral bioavailability.
Brain/Plasma Ratio Ratio of drug concentration in the brain versus plasma at a given time point.

Conclusion

The structured investigation outlined in these application notes provides a robust framework for elucidating the neuropharmacological profile of this compound. By systematically progressing from in vitro transporter binding and uptake assays to in vivo behavioral and pharmacokinetic studies, researchers can effectively evaluate its potential as a novel therapeutic for neurological disorders. The compound's structural alerts suggest a high probability of interaction with the monoamine transporter systems, making it a compelling candidate for further preclinical development.

References

  • CP Lab Safety. (n.d.). Ethyl 2-(1-benzhydrylazetidin-3-ylidene) acetate, 1 gram. Retrieved from [Link]

  • Chen, J., et al. (2025). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. BMC Chemistry. Retrieved from [Link]

  • Google Patents. (2012). US8987443B2 - Processes and intermediates for making a JAK inhibitor.
  • Munoz, A., et al. (2015). Monoamine reuptake inhibitors in Parkinson's disease. Parkinson's Disease, 2015, 609428. Retrieved from [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Retrieved from [Link]

  • Meltz, M., et al. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry, 21(21), 6469-6476. Retrieved from [Link]

  • Pettersson, M., et al. (2011). Design, synthesis, and pharmacological evaluation of azetedine and pyrrolidine derivatives as dual norepinephrine reuptake inhibitors and 5-HT(1A) partial agonists. Bioorganic & Medicinal Chemistry Letters, 21(2), 865-868. Retrieved from [Link]

  • Fishback, J. A., et al. (2013). 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. Bioorganic & Medicinal Chemistry Letters, 23(10), 2894-2897. Retrieved from [Link]

  • Kim, J., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(8), 923-928. Retrieved from [Link]

  • Google Patents. (n.d.). US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors.
  • Park, H. J., et al. (2015). The azetidine derivative, KHG26792 protects against ATP-induced activation of NFAT and MAPK pathways through P2X7 receptor in microglia. Biochemical and Biophysical Research Communications, 468(4), 798-803. Retrieved from [Link]

  • Wikipedia. (n.d.). Serotonin–norepinephrine–dopamine reuptake inhibitor. Retrieved from [Link]

  • Meltz, M., et al. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry, 21(21), 6469-6476. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are Monoamine reuptake inhibitor and how do they work?. Retrieved from [Link]

  • University of Kentucky. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [>3>H]dopamine uptake. Retrieved from [Link]

  • bioRxiv. (2022). Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (n.d.). Azetidine derivatives of tricyclic antidepressant agents. Retrieved from [Link]

  • PubMed Central (NIH). (n.d.). Norepinephrine transporter inhibitors and their therapeutic potential. Retrieved from [Link]

  • ResearchGate. (2025). Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol: An Industrially Important Intermediate for Substituted Azetidine. Retrieved from [Link]

  • ACS Publications. (2006). Development of Peptidic Dopamine Transporter Inhibitors via Aromatic Modification-Mediated Conformational Restriction. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are NET inhibitors and how do they work?. Retrieved from [Link]

  • Mini Review. (2018). Antimicrobial potential of various substituted azetidine derivatives: a mini review. Retrieved from [Link]

  • ACS Publications. (2020). A Photoswitchable Inhibitor of the Human Serotonin Transporter. Retrieved from [Link]

  • ACS Figshare. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Retrieved from [Link]

  • ACS Chemical Neuroscience. (2018). What Contributes to Serotonin–Norepinephrine Reuptake Inhibitors' Dual-Targeting Mechanism? The Key Role of Transmembrane Domain 6 in Human Serotonin and Norepinephrine Transporters Revealed by Molecular Dynamics Simulation. Retrieved from [Link]

  • Googleapis.com. (2004). (12) United States Patent. Retrieved from [Link]

Sources

Application Notes & Protocols: A Computational Workflow for Characterizing the Interactions of Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate with Putative Protein Targets

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Unknown with Computational Modeling

Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate is a molecule featuring an azetidine scaffold. Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their unique structural and pharmacokinetic properties.[1] Derivatives of this scaffold have shown broad pharmacological potential, acting as central nervous system (CNS) modulators, antibacterial agents, and more, with several FDA-approved drugs incorporating the azetidine motif to enhance metabolic stability and receptor selectivity.[1][2][3]

However, for many novel compounds like this compound, the specific biological targets are often uncharacterized. This presents a common challenge in early-stage drug discovery. Computational modeling provides a powerful, rational approach to bridge this gap.[4] By simulating interactions at the molecular level, we can identify and validate potential protein targets, predict binding modes, and estimate binding affinities, thereby guiding and accelerating experimental efforts.[5][6]

This guide provides a comprehensive, step-by-step workflow for the computational characterization of this compound. We will proceed through a logical pipeline: from initial ligand and target preparation to molecular docking for pose prediction, followed by all-atom molecular dynamics (MD) simulations to assess complex stability, and finally, binding free energy calculations to quantify the interaction. This protocol is designed to be a robust template, applicable to any hypothesized protein target for this ligand.

Part 1: Foundational Steps - Ligand and Target Preparation

The accuracy of any computational model is fundamentally dependent on the quality of the starting structures. This initial preparation phase is the most critical for obtaining meaningful results.

Protocol 1.1: Ligand Structure Preparation

The goal of this protocol is to generate a high-quality, three-dimensional, and energetically minimized structure of the ligand, complete with appropriate atomic charges, which is essential for calculating electrostatic interactions.[7]

Methodology:

  • Obtain 2D Representation: Start with a known representation of the molecule. The SMILES (Simplified Molecular-Input Line-Entry System) string is a standard format.

    • SMILES for this compound: O=C(OCC)C=C1CN(C(C2=CC=CC=C2)C3=CC=CC=C3)C1

  • Generate 3D Coordinates: Use a chemical structure editor or cheminformatics toolkit (e.g., RDKit, Open Babel) to convert the 2D SMILES string into a 3D structure.

  • Energy Minimization: The initial 3D structure is likely not in a low-energy conformation. Perform an initial energy minimization using a quantum mechanics (QM) method (e.g., at the HF/6-31G* level) or a robust molecular mechanics force field (e.g., MMFF94). This step corrects unrealistic bond lengths and angles.

  • Charge Calculation: Assign partial atomic charges. For compatibility with biomolecular force fields like CHARMM, using a tool that generates CHARMM General Force Field (CGenFF) parameters is highly recommended.[8][9] The CGenFF program can automatically assign atom types, parameters, and charges by analogy to pre-parameterized model compounds.[8][9]

  • Output Format: Save the final ligand structure in a standard format, such as .mol2 or .pdb, which will serve as the input for subsequent steps.

Protocol 1.2: Putative Target Selection and Preparation

Causality of Target Selection: The choice of a protein target should be hypothesis-driven. Given that azetidine derivatives are known to act as muscarinic antagonists and CNS modulators[1], a relevant G-protein coupled receptor (GPCR) like a Muscarinic Acetylcholine Receptor (M-receptor) serves as an excellent hypothetical target for this workflow.

Methodology:

  • Obtain Protein Structure: Download the target protein's 3D structure from the Protein Data Bank (PDB). Select a high-resolution crystal structure, preferably one co-crystallized with a ligand in the binding site of interest.

  • Clean the PDB File: The raw PDB file contains non-essential molecules. It is crucial to remove them to create a clean system for simulation:

    • Delete all water molecules.

    • Remove any co-crystallized ligands, ions, or co-factors not essential for binding.

    • If the protein is a multimer, retain only the chain of interest unless the biological unit is multimeric.

  • Protonation and Structural Correction:

    • Add hydrogen atoms, as they are typically absent in crystal structures. Tools like H++ or the pdb2gmx module in GROMACS can be used to assign appropriate protonation states for residues at a given pH (e.g., pH 7.4).

    • Check for and repair any missing residues or atoms using modeling software.

  • Force Field Assignment: Assign a biomolecular force field to the protein. The CHARMM36m force field is a widely used and validated choice for proteins.[8]

Part 2: Predicting Binding Modes with Molecular Docking

Molecular docking serves as a computational "search" to predict the preferred orientation and conformation (the "pose") of a ligand when bound to a protein.[10] It is a computationally efficient method to generate plausible binding hypotheses before committing to more intensive simulations.[10][11]

Protocol 2.1: Flexible Ligand Docking using AutoDock Vina

AutoDock Vina is a widely used docking program known for its speed and accuracy.[12] This protocol outlines a standard docking procedure.

Methodology:

  • Prepare Receptor and Ligand Files:

    • Convert the cleaned protein .pdb file and the prepared ligand .mol2 file into the .pdbqt format required by Vina.[13] This is done using AutoDock Tools and involves adding polar hydrogens and assigning Gasteiger charges.[12]

  • Define the Binding Site (Search Space):

    • Identify the active site of the protein. If a co-crystallized ligand was present, the binding site is well-defined. Otherwise, prediction tools or literature knowledge can be used.

    • Define a 3D "grid box" that encompasses this entire binding site. The size of the box should be large enough to allow the ligand to rotate and translate freely within the site.

  • Configure and Run Vina:

    • Create a configuration file specifying the paths to the receptor and ligand .pdbqt files, the coordinates and dimensions of the grid box, and the output file name.

    • Execute the Vina command from the command line.[14] Vina will perform multiple independent docking runs and cluster the resulting poses.

  • Analyze Docking Results:

    • Vina outputs a file containing the predicted binding poses, ranked by their binding affinity scores (in kcal/mol).

    • Visualize the top-ranked poses within the protein's active site using a molecular viewer like PyMOL or VMD. Analyze the key intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.) for the most plausible pose.

Data Presentation: Docking Results Quantitative results from the docking simulation should be summarized for clarity.

Pose RankBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues (Example)
1-9.80.00TYR 104, TRP 356, ASN 381
2-9.51.21TYR 104, PHE 182, TRP 356
3-9.21.87TYR 104, ASP 105, ASN 381

Part 3: Assessing Complex Stability with Molecular Dynamics (MD) Simulation

While docking provides a static snapshot, MD simulations offer a dynamic view of the protein-ligand complex, revealing its stability and behavior over time in a simulated aqueous environment.[15] This step is crucial for validating the docking pose and understanding the flexibility of the complex.[15][16]

Workflow for Protein-Ligand MD Simulation

The following diagram illustrates the standard workflow for setting up and running an MD simulation using GROMACS, a highly efficient and popular simulation engine.[17][18]

Caption: MD Simulation Workflow using GROMACS.

Protocol 3.1: GROMACS System Preparation and Simulation

This protocol provides a step-by-step guide for running the MD simulation.[19][20]

Methodology:

  • Prepare the Complex Topology:

    • Combine the PDB files of the protein (from Protocol 1.2) and the best-ranked ligand pose (from Protocol 2.1) into a single complex PDB file.[19]

    • Use the GROMACS pdb2gmx tool to process the protein, applying the CHARMM36m force field and generating a topology file (topol.top).

    • Incorporate the ligand parameters (obtained from the CGenFF server) into the system's topology file by adding an #include statement for the ligand's parameter file (.itp).[16]

  • Create the Simulation Environment:

    • Define a simulation box (e.g., cubic or dodecahedron) around the complex, ensuring a minimum distance (e.g., 1.0 nm) between the complex and the box edge.

    • Fill the box with a pre-equilibrated water model, such as TIP3P.

    • Add ions (e.g., Na+ or Cl-) to neutralize the net charge of the system using the gmx genion tool.[16]

  • Run the Simulation:

    • Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes or inappropriate geometries in the initial system.

    • NVT Equilibration: Perform a short simulation (e.g., 1 ns) at constant Number of particles, Volume, and Temperature. This allows the solvent to equilibrate around the protein and ligand while they are kept restrained.

    • NPT Equilibration: Perform a subsequent simulation (e.g., 1-5 ns) at constant Number of particles, Pressure, and Temperature. This equilibrates the system's pressure and density to realistic values.

    • Production MD: Run the final simulation for a longer duration (e.g., 100-500 ns) without any restraints. This production trajectory will be used for all subsequent analysis.

Part 4: Post-Simulation Analysis & Binding Affinity Refinement

The production MD trajectory is a rich source of data. Analyzing this trajectory allows us to assess the stability of the protein-ligand binding and to calculate a more accurate estimate of the binding free energy.

Protocol 4.1: Trajectory Stability Analysis

Methodology:

  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time, relative to the initial minimized structure. A stable, converging RMSD plot for both indicates that the system has reached equilibrium and the ligand remains stably bound in the pocket.

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue. This highlights flexible regions of the protein. High fluctuations in the binding site residues might indicate an unstable interaction with the ligand.

Protocol 4.2: MM/PBSA Binding Free Energy Calculation

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular end-point technique to estimate the free energy of binding from an MD trajectory.[21][22] It offers a better balance between accuracy and computational cost compared to docking scores or more rigorous alchemical free energy methods.[21][23]

Methodology:

  • Extract Snapshots: Select a set of uncorrelated snapshots (e.g., every 100 ps) from the stable portion of the production MD trajectory.

  • Calculate Energy Components: For each snapshot, the binding free energy (

    
    ) is calculated using the following equation:
    
    
    
    
    Each term is composed of:
    • Molecular Mechanics Energy (

      
      ):  The sum of internal, van der Waals, and electrostatic energies in the gas phase.
      
    • Solvation Free Energy (

      
      ):  The energy required to transfer the molecule from vacuum to solvent. This is split into a polar component (calculated using the Poisson-Boltzmann equation) and a non-polar component (calculated from the solvent-accessible surface area, SASA).
      
  • Run Calculation: Use a tool like the g_mmpbsa package for GROMACS to perform these calculations over the extracted snapshots and average the results.[24]

Data Presentation: MM/PBSA Results A detailed breakdown of the energy components provides insight into the driving forces of binding.

Energy ComponentAverage Contribution (kJ/mol)Standard Deviation (kJ/mol)
Van der Waals Energy-185.412.1
Electrostatic Energy-95.215.3
Polar Solvation Energy160.718.5
SASA (Non-polar) Energy-22.11.5
Binding Free Energy (

)
-142.0 10.8
Overall Computational Strategy

The entire process, from target identification to binding free energy calculation, represents a cohesive and self-validating strategy for characterizing a novel ligand.

Caption: Iterative workflow for computational ligand characterization.

Conclusion and Expert Insights

This application note has detailed a rigorous, multi-stage computational workflow to investigate the interactions of this compound with a putative biological target. By progressing from low-cost, high-throughput docking to more computationally intensive molecular dynamics and free energy calculations, this approach allows for a systematic and robust evaluation of potential drug-target interactions.

The key strength of this methodology lies in its self-validating nature. An unstable complex in MD simulation would invalidate the initial docking pose, prompting a re-evaluation. Similarly, the final MM/PBSA calculation provides a quantitative measure that can be directly correlated with experimental binding assays (e.g., IC50 values), offering a clear path for experimental validation. By understanding the causality behind each step—using docking for posing, MD for stability, and MM/PBSA for affinity—researchers can confidently generate high-quality, actionable hypotheses, significantly de-risking and accelerating the drug discovery pipeline.

References

  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025). YouTube. [Link]

  • Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]

  • Lemkul, J. A. Protein-Ligand Complex. MD Tutorials. [Link]

  • AutoDock Vina Documentation. Scripps Research. [Link]

  • Azzam, R. A., & Seif, M. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. Advances in Basic and Applied Sciences. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]

  • Sun, H., et al. (2018). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Peng's Lab. [Link]

  • Computational evaluation of protein – small molecule binding. (2014). PMC - NIH. [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery. PMC - PubMed Central. [Link]

  • Lin, F. Y., & MacKerell, A. D., Jr (2018). Force fields for small molecules. Methods in molecular biology (Clifton, N.J.), 1823, 3–23. [Link]

  • Azetidine‐Based Small‐Molecule Targeted Anticancer Agents: Developments in the Last Decade (2015–2024). ResearchGate. [Link]

  • Homeyer, N., & Gohlke, H. (2012). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert opinion on drug discovery, 7(11), 943–954. [Link]

  • Validation of the Generalized Force Fields GAFF, CGenFF, OPLS-AA, and PRODRGFF by Testing Against Experimental Osmotic Coefficient Data for Small Drug-Like Molecules. ACS Publications. [Link]

  • How to validate docking and display findings for 2D-QSAR: prepare, dock, and re-dock in detail. (2023). YouTube. [Link]

  • Computational Approaches to Predict Protein–Protein Interactions in Crowded Cellular Environments. ACS Publications. [Link]

  • Molecular docking in drug design: Basic concepts and application spectrums. (2026). Journal of Advanced Scientific Research. [Link]

  • Molecular dynamics simulations: Insights into protein and protein ligand interactions. (2023). Elsevier. [Link]

  • Molecular Docking in Drug Discovery: Techniques, Applications, and Advancements. chemRxiv. [Link]

  • Binding Free Energy Calculations using MM/PBSA and MM/GBSA Method. Bio-protocol. [Link]

  • Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate. PMC - NIH. [Link]

  • Hasan, A. H. (2021). AutoDock Vina tutorial. ResearchGate. [Link]

  • Force Fields for Small Molecules. ResearchGate. [Link]

  • GROMACS Tutorials. Justin A. Lemkul. [Link]

  • Computational probing protein–protein interactions targeting small molecules. Oxford Academic. [Link]

  • Azetidine derivatives of tricyclic antidepressant agents. ACS Publications. [Link]

  • Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. (2023). YouTube. [Link]

  • Sun, H., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews. [Link]

  • Tutorial – AutoDock Vina. Scripps Research. [Link]

  • Development and Benchmarking of Open Force Field 2.0.0: The Sage Small Molecule Force Field. MPI-NAT. [Link]

  • Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International journal of molecular sciences, 20(18), 4331. [Link]

  • Tutorial for Performing MM/GBSA and MM/PBSA free energy calculations from MD simulations with amber. (2020). YouTube. [Link]

  • Validation of the Generalized Force Fields GAFF, CGenFF, OPLS-AA, and PRODRGFF by Testing Against Experimental Osmotic Coefficient Data for Small Drug-Like Molecules. (2019). PubMed. [Link]

  • Welcome to the GROMACS tutorials! GROMACS tutorials. [Link]

  • Understanding Aze Medications: The Role of Azetidine Derivatives. Oreate AI Blog. [Link]

  • Introduction to using AutoDock Vina for determination of receptor-ligand binding affinity. (2024). YouTube. [Link]

  • Computational model of molecular interactions could improve new medicine development. (2020). University at Buffalo. [Link]

  • Molecular Docking: A structure-based drug designing approach. JSciMed Central. [Link]

  • Computational design of protein-small molecule interfaces. (2013). PubMed - NIH. [Link]

  • Biological Activities of Ethyl Acetate Extract of Different Parts of Hyssopus Angustifolius. PubMed. [Link]

  • Mashayekhi, V., et al. (2012). Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives. ResearchGate. [Link]

  • Synthesis and Biological Activity of Some 2,3- Diphenylindole Derivatives. Research and Reviews. [Link]

  • Discovery of the Active Compounds of the Ethyl Acetate Extract Site of Ardisia japonica (Thunb.) Blume for the Treatment of Acute Lung Injury. NIH. [Link]

Sources

Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate suppliers and purchasing

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Procurement and Utilization of Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate

Introduction: The Strategic Value of a Niche Building Block

This compound (CAS No. 158602-32-5) is a specialized heterocyclic compound featuring a benzhydryl-protected azetidine ring and an exocyclic α,β-unsaturated ester moiety. This unique combination of functional groups makes it a valuable intermediate in medicinal chemistry and drug discovery. The benzhydryl group serves as a bulky, lipophilic protecting group for the azetidine nitrogen, while the ylidene acetate portion provides a reactive site for various synthetic transformations. Its structural core is pertinent to the development of novel central nervous system agents and other bioactive molecules.

Given its status as a niche research chemical, sourcing this compound requires a diligent approach to supplier selection and, most critically, a robust in-house validation protocol to ensure material identity and purity before its commitment to a synthetic route. This guide provides a comprehensive framework for navigating the procurement process and establishing rigorous quality control measures, followed by a practical application protocol.

Part 1: Supplier Identification and Sourcing Strategy

The acquisition of specialized reagents like this compound is the foundational step of any research campaign. Unlike common lab chemicals, these compounds are often synthesized in small batches and may come with limited analytical data. A careful evaluation of potential suppliers is therefore paramount.

Several chemical suppliers list this compound in their catalogs. However, the level of quality control and documentation can vary significantly. For instance, a major supplier like Sigma-Aldrich provides the product for early discovery research but explicitly states that they do not collect analytical data, placing the onus of identity and purity confirmation on the buyer. This underscores the necessity of the validation protocols detailed in the subsequent sections.

Table 1: Comparison of Selected Suppliers for this compound

SupplierProduct NumberCAS NumberMolecular FormulaMolecular WeightStated Purity/SpecificationStorage Conditions
Sigma-Aldrich SYX00425158602-32-5C₂₀H₂₁NO₂307.39Not specified; buyer must confirmNot specified
BLD Pharm BD00808828158602-32-5C₂₀H₂₁NO₂307.39Not specifiedSealed in dry, 2-8°C[1]

Note: Availability and specifications are subject to change. Researchers should always consult the supplier's website for the most current information.

Part 2: Incoming Material Validation & Quality Control Protocol

Given the potential lack of comprehensive supplier-provided data, establishing an independent and rigorous quality control (QC) workflow is not just recommended, but essential for experimental success and data reproducibility. The following workflow and protocols represent a self-validating system to confirm the identity, purity, and integrity of the purchased material.

QC Workflow for Incoming Reagent

The following diagram outlines the critical path from receiving the chemical to its final release for experimental use.

QC_Workflow cluster_0 Receiving & Documentation cluster_1 Analytical Validation cluster_2 Data Review & Release Reception Receive Compound Log Lot Number Documentation Review Supplier Docs (SDS, if available) Reception->Documentation QC_Hold Quarantine Material (Status: ON HOLD) Documentation->QC_Hold NMR Identity Confirmation (¹H & ¹³C NMR) QC_Hold->NMR Step 1 HPLC Purity Assessment (HPLC-UV) QC_Hold->HPLC Step 2 MS Mass Verification (LC-MS) QC_Hold->MS Step 3 Review Review All Data Against Expected Structure NMR->Review HPLC->Review MS->Review Pass Release for Use (Status: APPROVED) Review->Pass Criteria Met Fail Reject Lot (Status: REJECTED) Review->Fail Criteria Not Met

Caption: Incoming material validation workflow.

Protocol 1: Identity Confirmation via NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structural elucidation of organic molecules. A ¹H NMR spectrum will confirm the presence of all proton environments (benzhydryl, azetidine, ylidene, and ethyl groups), their integrations will confirm their relative ratios, and coupling patterns will provide connectivity information. A ¹³C NMR spectrum will confirm the number of unique carbon environments.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Analyze the sample on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Expected Resonances:

      • ~7.2-7.5 ppm: Multiplets corresponding to the 10 aromatic protons of the two phenyl rings on the benzhydryl group.

      • ~5.8-6.2 ppm: A singlet or narrow triplet for the vinylic proton of the ylidene group.

      • ~4.5-5.0 ppm: A singlet or broad signal for the methine proton of the benzhydryl group.

      • ~4.1-4.3 ppm: A quartet corresponding to the -OCH₂- protons of the ethyl ester.

      • ~3.5-4.0 ppm: Signals corresponding to the four protons on the azetidine ring.

      • ~1.2-1.4 ppm: A triplet corresponding to the -CH₃ protons of the ethyl ester.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected Resonances:

      • ~165-170 ppm: Ester carbonyl carbon.

      • ~115-150 ppm: Aromatic and vinylic carbons.

      • ~60-75 ppm: Benzhydryl methine carbon and ester -OCH₂- carbon.

      • ~50-60 ppm: Azetidine ring carbons.

      • ~14 ppm: Ester methyl carbon.

  • Data Analysis: Compare the observed chemical shifts, integrations, and coupling patterns to the expected structure. The data must be fully consistent for the material to pass identity confirmation.

Protocol 2: Purity Assessment via HPLC-UV

Rationale: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for assessing the purity of small organic molecules. It separates the main compound from any impurities, and the relative peak areas provide a quantitative measure of purity.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol at a concentration of ~1 mg/mL. Dilute this stock to ~50 µg/mL with the initial mobile phase composition.

  • Instrumentation & Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to 254 nm (to detect the aromatic rings).

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100. A purity level of ≥95% is typically required for use in synthesis.

Protocol 3: Mass Verification via LC-MS

Rationale: Mass spectrometry provides the exact molecular weight of the compound, serving as a final confirmation of its identity.

Methodology:

  • Instrumentation: Use an HPLC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight instrument) with an electrospray ionization (ESI) source.

  • Analysis: Inject the sample using the HPLC conditions described above.

  • Data Acquisition: Operate the mass spectrometer in positive ion mode (ESI+). Scan for a mass range that includes the expected molecular ion (e.g., m/z 100-500).

  • Data Analysis: The molecular weight of this compound is 307.39 g/mol .[1] Look for the protonated molecular ion [M+H]⁺ at an m/z value of approximately 308.4. The presence of this ion at the correct retention time confirms the molecular weight of the compound.

Part 3: Application Note - Use in Michael Addition Reactions

The exocyclic α,β-unsaturated ester functionality of this compound makes it an excellent Michael acceptor. This allows for the stereoselective introduction of a wide range of nucleophiles at the position β to the ester, providing a powerful method for elaborating the azetidine scaffold into more complex structures.

Reaction Pathway: Michael Addition

Michael_Addition cluster_input cluster_output Reactant Ethyl 2-(1-benzhydrylazetidin- 3-ylidene)acetate arrow_img Nucleophile Nucleophile (e.g., R₂CuLi, RSH, R₂NH) Product Michael Adduct (New C-Nu or X-Nu bond) arrow_img->Product

Caption: Generalized Michael addition reaction pathway.

Protocol 4: Exemplar Protocol for Michael Addition with a Thiol

Rationale: Thiols are soft nucleophiles that readily undergo 1,4-conjugate addition to α,β-unsaturated esters. This protocol describes the addition of a generic thiol (R-SH) as a proof-of-concept for the reactivity of the title compound.

Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Solvent Addition: Dissolve the starting material in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM) (approx. 0.1 M concentration).

  • Reagent Addition:

    • Add the desired thiol (e.g., thiophenol, 1.1 eq).

    • Add a catalytic amount of a non-nucleophilic organic base, such as triethylamine (TEA) or 1,8-diazabicycloundec-7-ene (DBU) (0.1 eq), to deprotonate the thiol in situ.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure Michael adduct. The final product should be characterized by NMR and MS to confirm its structure.

Part 4: Safe Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the reagent and ensure laboratory safety.

  • Storage: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere, at 2-8°C as recommended by suppliers.[1] This minimizes degradation from moisture and air.

  • Safety:

    • Hazard Statements: The compound is classified as acutely toxic if swallowed (H302).[1]

    • GHS Pictograms: GHS07 (Exclamation Mark) is applicable.

    • Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.

    • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

References

  • Li, X.-X., & Chen, Z. (2011). Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 67(1), o140. [Link]

  • ResearchGate. (n.d.). Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate. [Link]

  • Li, X.-X., et al. (2010). Ethyl 2-[(Z)-2-benzylhydrazin-1-ylidene]-2-bromoacetate. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2334. [Link]

  • Google Patents. (n.d.). Process for the synthesis of 2-benzhydryl-3 quinuclidinone.
  • Publisso. (n.d.). Ethyl acetate. [Link]

  • Azzam, R. A., & Seif, M. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. Advances in Basic and Applied Sciences, 2(2024), 67-82. [Link]

  • MDPI. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. [Link]

  • RightPath Industries. (n.d.). Acetates. [Link]

  • MySkinRecipes. (n.d.). Ethyl 2-(3-piperidinylidene)acetate hydrochloride. [Link]

  • Brenntag. (n.d.). Ethyl Acetate Bulk Distributor. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions, improve yields, and overcome common challenges encountered during this synthesis.

Synthesis Overview: The Horner-Wadsworth-Emmons Approach

The synthesis of this compound is most effectively achieved via the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction involves the condensation of a stabilized phosphonate carbanion with the ketone, 1-benzhydrylazetidin-3-one, to form the target α,β-unsaturated ester. The HWE reaction is renowned for its reliability, high yield potential, and the advantage of producing a water-soluble phosphate byproduct, which simplifies purification[1].

The overall transformation is depicted below:

Reaction Scheme:

  • Step 1: Ylide Formation: Deprotonation of triethyl phosphonoacetate using a suitable base.

  • Step 2: Nucleophilic Attack: The resulting phosphonate carbanion attacks the carbonyl carbon of 1-benzhydrylazetidin-3-one.

  • Step 3: Olefin Formation: Elimination of the phosphate byproduct to yield the exocyclic alkene.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction is not proceeding to completion, or I am observing very low yields of the desired product. What are the likely causes and how can I fix them?

Answer: Low yield is a common problem that can often be traced back to one of three areas: the quality of your starting materials, the effectiveness of the base, or suboptimal reaction conditions.

A. Purity of Starting Material: 1-Benzhydrylazetidin-3-one

The purity of your ketone is paramount. Impurities can inhibit the reaction or lead to unwanted side products. The ketone itself is typically synthesized by the oxidation of 1-benzhydrylazetidin-3-ol[2].

  • Causality: Incomplete oxidation or residual impurities from the synthesis of the precursor alcohol can interfere with the HWE reaction. The presence of any remaining alcohol can quench the phosphonate carbanion.

  • Solution:

    • Verify Purity: Confirm the purity of your 1-benzhydrylazetidin-3-one starting material using ¹H NMR and melting point analysis (m.p. 75-79 °C)[3].

    • Purification: If impure, purify the ketone via silica gel column chromatography (e.g., using a heptane/ethyl acetate gradient) followed by recrystallization from a solvent like hexane[2].

B. Base Selection and Anhydrous Conditions

The formation of the phosphonate carbanion is the critical first step. This requires a sufficiently strong base and strictly anhydrous conditions.

  • Causality:

    • Insufficient Base Strength: Weaker bases like triethylamine may not be sufficient to fully deprotonate the triethyl phosphonoacetate.

    • Moisture: Protic solvents or moisture in the reagents or glassware will quench the carbanion, halting the reaction. Strong bases like NaH are particularly sensitive to moisture.

  • Solutions:

    • Choice of Base: Sodium hydride (NaH, 60% dispersion in mineral oil) is a common and effective choice. Wash the NaH with anhydrous hexane prior to use to remove the mineral oil. Other effective bases include sodium methoxide (NaOMe), potassium carbonate (K₂CO₃), or lithium hydroxide (LiOH)[1][4]. For substrates that may be sensitive to strong bases, the Masamune-Roush conditions using lithium chloride (LiCl) and a milder amine base like DBU can be effective[5].

    • Ensure Anhydrous Conditions: Dry all glassware in an oven overnight. Use anhydrous solvents (e.g., THF, DMF). Perform the reaction under an inert atmosphere (Nitrogen or Argon).

C. Reaction Temperature and Time

  • Causality: The deprotonation and olefination steps have different optimal temperature requirements. Adding the ketone at too high a temperature can lead to side reactions, while insufficient time or temperature can result in an incomplete reaction.

  • Solution:

    • Staged Temperature Profile: Cool the solvent and phosphonate mixture to 0 °C before adding the base for the deprotonation step.

    • Controlled Addition: After the ylide has formed, maintain the low temperature (or cool further to -78 °C for certain protocols) before slowly adding the 1-benzhydrylazetidin-3-one dissolved in the anhydrous solvent[5].

    • Gradual Warming: Allow the reaction to slowly warm to room temperature and stir for several hours (e.g., 8-12 hours) or overnight to ensure completion[5]. Monitor the reaction progress using TLC.

Issue 2: Complex Product Mixture and E/Z Isomers

Question: My NMR spectrum shows a complex mixture, including what appears to be two isomers of the product. How can I simplify the product mixture and control stereoselectivity?

Answer: The formation of a product mixture is often due to the generation of both E and Z geometric isomers, along with potential side products. The HWE reaction typically favors the thermodynamically more stable (E)-alkene[5].

  • Causality: The stereochemical outcome of the HWE reaction is influenced by the base, cation, solvent, and reaction temperature. The exocyclic nature of the double bond in the product means that both E and Z isomers are possible.

  • Solutions:

    • Favoring the E-Isomer: Standard HWE conditions (e.g., NaH in THF) strongly favor the formation of the E-isomer[1]. The use of LiOH or K₂CO₃ in deep eutectic solvents has also been shown to be highly E-selective[4].

    • Characterization: The E and Z isomers can be distinguished and quantified by ¹H NMR, often by observing differences in the chemical shifts of the vinyl proton or protons on the adjacent methylene group of the azetidine ring.

    • Purification: While optimizing for one isomer is ideal, a mixture can often be separated by careful column chromatography on silica gel.

Issue 3: Difficulty in Product Purification

Question: I'm having trouble isolating a pure product. The crude material is an oil that is difficult to purify.

Answer: Purification challenges usually stem from residual phosphonate byproduct or the presence of closely related impurities (like E/Z isomers). A systematic workup and purification strategy is key.

  • Causality: The diethyl phosphate byproduct, while generally water-soluble, can sometimes form emulsions or remain in the organic layer if the aqueous wash is not thorough.

  • Solutions:

    • Aqueous Workup: After the reaction is complete, quench it carefully by pouring it into water or a saturated NH₄Cl solution[6]. Extract the product with a suitable organic solvent like ethyl acetate[2][7].

    • Brine Wash: Wash the combined organic layers with brine (saturated NaCl solution). This helps to break up emulsions and remove residual water[2][7].

    • Drying: Thoroughly dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before filtration and concentration[7].

    • Column Chromatography: Purify the crude residue using flash column chromatography on silica gel. A gradient elution with a hexane/ethyl acetate mixture is a good starting point[8][9].

    • Recrystallization: If the purified product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or diisopropyl ether) can provide highly pure material[9][10].

Frequently Asked Questions (FAQs)

Q1: Which base is optimal for the deprotonation of triethyl phosphonoacetate in this synthesis?

While several bases can be used, Sodium Hydride (NaH) is the most common and reliable choice for generating a stabilized phosphonate carbanion for reaction with a ketone. It provides a good balance of reactivity and handling. For base-sensitive substrates, a combination of LiCl and DBU (Masamune-Roush conditions) is an excellent alternative that can proceed under milder conditions[5].

Q2: What is the best solvent for this HWE reaction?

Anhydrous Tetrahydrofuran (THF) is the preferred solvent. It is aprotic, has good solvating properties for the reagents, and is suitable for a wide range of reaction temperatures, from -78 °C to reflux. Anhydrous Dimethylformamide (DMF) is another option that can sometimes accelerate the reaction but is more difficult to remove under vacuum.

Q3: How can I confirm the successful synthesis of the 1-benzhydrylazetidin-3-one precursor?

The synthesis of the ketone precursor involves the oxidation of 1-benzhydrylazetidin-3-ol[2]. Successful synthesis can be confirmed by:

  • TLC: The ketone product should have a different Rf value than the starting alcohol.

  • ¹H NMR: The spectrum of the product should show the disappearance of the proton on the alcohol-bearing carbon (CH-OH) and the appearance of the characteristic signals for the methylene protons adjacent to the carbonyl group, which typically appear as a singlet around 4.0 ppm in CDCl₃[2].

  • Melting Point: The purified product should have a melting point in the range of 75-79 °C[3].

Q4: Can this reaction be performed at room temperature?

While some HWE reactions can be run at room temperature, especially with weaker bases like K₂CO₃[4], a staged temperature approach generally provides better control and higher yields. The initial deprotonation is best performed at 0 °C to control the exothermic reaction with NaH. Subsequent addition of the ketone at low temperature followed by slow warming to room temperature minimizes side reactions and ensures a smooth conversion to the product.

Data & Diagrams

Table 1: Comparison of HWE Reaction Conditions
BaseSolventTemperature ProfileTypical OutcomeReference
NaHTHF0 °C to RTHigh yield, excellent E-selectivity. Standard condition.[1]
NaOMeTHF/MeOH0 °C to RTGood yield, good E-selectivity.[1]
K₂CO₃Deep Eutectic SolventRoom TemperatureGood yield, excellent E-selectivity, "green" conditions.[4]
LiCl / DBUAcetonitrileRoom TemperatureGood for base-sensitive substrates, good E-selectivity.[5]
NaHMDSTHF-78 °C to RTHighly reactive, can influence E/Z ratio based on stoichiometry.[11]
Diagrams

HWE_Mechanism Horner-Wadsworth-Emmons Reaction Mechanism cluster_step1 Step 1: Ylide Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination Phosphonate (EtO)₂P(O)CH₂CO₂Et Ylide [(EtO)₂P(O)CHCO₂Et]⁻ Na⁺ Phosphonate->Ylide + Base - H₂ Base Base (e.g., NaH) Intermediate Betaine Intermediate Ylide->Intermediate + Ketone Ketone 1-Benzhydrylazetidin-3-one Ketone->Intermediate Oxaphosphetane Oxaphosphetane Intermediate Intermediate->Oxaphosphetane Cyclization Product Ethyl 2-(1-benzhydrylazetidin- 3-ylidene)acetate Oxaphosphetane->Product Elimination Byproduct (EtO)₂P(O)O⁻ Na⁺ (Water Soluble) Oxaphosphetane->Byproduct

Caption: The mechanism of the Horner-Wadsworth-Emmons reaction.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low or No Yield Observed Check_Ketone 1. Verify Purity of 1-Benzhydrylazetidin-3-one (NMR, m.p.) Start->Check_Ketone Ketone_OK Purity Confirmed? Check_Ketone->Ketone_OK Purify_Ketone Purify by Chromatography and/or Recrystallization Ketone_OK->Purify_Ketone No Check_Conditions 2. Review Reaction Conditions Ketone_OK->Check_Conditions Yes Purify_Ketone->Check_Ketone Anhydrous Were Anhydrous Solvents & Inert Atmosphere Used? Check_Conditions->Anhydrous Dry_System Dry Glassware/Solvents Use N₂ or Ar Atmosphere Anhydrous->Dry_System No Check_Base 3. Evaluate Base & Reagents Anhydrous->Check_Base Yes Dry_System->Check_Conditions Base_Activity Is Base Active? (e.g., fresh NaH) Check_Base->Base_Activity New_Base Use Fresh/New Bottle of Base Base_Activity->New_Base No Optimize 4. Re-run with Optimized Temperature Profile (0 °C -> RT) Base_Activity->Optimize Yes New_Base->Check_Base Success Yield Improved Optimize->Success

Caption: A logical workflow for troubleshooting low-yield reactions.

Optimized Experimental Protocols

Protocol 1: Synthesis of 1-Benzhydrylazetidin-3-one

(Adapted from general oxidation procedures[2])

  • To a solution of 1-benzhydrylazetidin-3-ol hydrochloride (1 eq) in a suitable solvent (e.g., DMF), add triethylamine (excess, e.g., 5 eq).

  • Slowly add a solution of pyridine trioxide complex (3 eq) in DMF dropwise.

  • Heat the reaction mixture to 50 °C and stir for 30-60 minutes, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into ice water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (eluent: heptane/ethyl acetate gradient) to yield the pure ketone.

Protocol 2: HWE Synthesis of this compound
  • Under an inert atmosphere (N₂), add anhydrous THF to a flask containing sodium hydride (1.2 eq, 60% dispersion in oil, pre-washed with hexane).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate (1.1 eq) dropwise. Stir at 0 °C for 1 hour. Hydrogen gas will evolve.

  • In a separate flask, dissolve 1-benzhydrylazetidin-3-one (1.0 eq) in a minimum amount of anhydrous THF.

  • Slowly add the ketone solution to the phosphonate ylide mixture at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-16 hours).

  • Monitor the reaction by TLC for the disappearance of the ketone.

  • Upon completion, carefully quench the reaction by slowly adding it to a beaker of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound.

References

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]

  • Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]

  • Ethyl 2-[(Z)-2-benzylhydrazin-1-ylidene]-2-bromoacetate. National Center for Biotechnology Information (PMC). [Link]

  • An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents. Royal Society of Chemistry Publishing. [Link]

  • The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]

  • Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate. National Center for Biotechnology Information (PMC). [Link]

  • Synthesis of Exocyclic α,β-Unsaturated Ketones. ResearchGate. [Link]

  • One-Pot O2-Oxidation and the Horner–Wadsworth–Emmons Reaction of Primary Alcohols for the Synthesis of (Z)-α,β-Unsaturated Esters. ACS Publications. [Link]

  • (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction. ACS Publications. [Link]

  • Synthesis of 1-benzhydryl-3-phthalimidoazetidine. PrepChem.com. [Link]

  • 5H-Indazolo-[3,2-b]benzo[d]-1,3-oxazine. Organic Syntheses Procedure. [Link]

  • Synthesis of unsaturated esters, amides and carboxylic acids. Organic Chemistry Portal. [Link]

  • (PDF) Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate. ResearchGate. [Link]

  • Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates. National Center for Biotechnology Information (PMC). [Link]

  • Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. Thieme Chemistry. [Link]

  • Process for the synthesis of 2-benzhydryl-3 quinuclidinone.
  • Process for producing alpha, beta-unsaturated carboxylic acid esters.
  • Practical Synthesis of (E)‐α,β‐Unsaturated Esters from Aldehydes. ResearchGate. [Link]

  • One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. MDPI. [Link]

  • Direct Synthesis of Benzhydryl-Functionalized 3,4-Dihydropyridin-2-ones from 2-Pyridones and Their Use in the Formation of Bridged δ-Lactams. National Center for Biotechnology Information (PMC). [Link]

  • Discovery of the Active Compounds of the Ethyl Acetate Extract Site of Ardisia japonica (Thunb.) Blume for the Treatment of Acute Lung Injury. National Center for Biotechnology Information (PMC). [Link]

  • (3s,4s)-3-amino-1-(3,4-dimethoxybenzyl)-4-[(r)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone. Organic Syntheses Procedure. [Link]

Sources

Common side reactions in the synthesis of azetidinylidene acetates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of azetidinylidene acetates. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of these valuable intermediates. The inherent reactivity of the strained azetidine ring, coupled with the electronic nature of the α,β-unsaturated ester, presents a unique set of synthetic hurdles. This document aims to provide both theoretical understanding and practical solutions to empower you in your experimental work.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of azetidinylidene acetates, providing potential causes and actionable solutions.

FAQ 1: Low Yield of the Desired Azetidinylidene Acetate

Question: I am consistently obtaining a low yield of my target azetidinylidene acetate. What are the likely causes and how can I improve it?

Answer: Low yields in this synthesis are often multifactorial. The primary culprits are incomplete reaction, degradation of the product, or competing side reactions. Let's break down the possibilities:

  • Incomplete Reaction: The Horner-Wadsworth-Emmons (HWE) reaction, a common method for forming the exocyclic double bond, may not have gone to completion.

    • Troubleshooting:

      • Base Selection: Ensure the base used (e.g., NaH, KHMDS) is sufficiently strong to deprotonate the phosphonate ester. The pKa of the phosphonate is crucial here.

      • Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS. Some reactions may require longer times or gentle heating to proceed to completion.

      • Reagent Purity: The purity of the starting azetidin-3-one and the phosphonate reagent is critical. Impurities can quench the base or interfere with the reaction.

  • Product Degradation: The strained β-lactam ring is susceptible to hydrolysis, especially under basic or acidic conditions.[1][2][3]

    • Troubleshooting:

      • Anhydrous Conditions: Strictly maintain anhydrous conditions throughout the reaction and workup to prevent hydrolysis of the azetidinone starting material and the final product.

      • Aqueous Workup: Perform aqueous workups quickly and at low temperatures. Use a saturated solution of a mild buffer if necessary to control the pH.

  • Competing Side Reactions: Several side reactions can consume your starting materials or product. These are discussed in detail in the following FAQs.

FAQ 2: I am observing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent its formation?

Question: My mass spectrometry analysis shows a peak that corresponds to a dimer of my product. What is the mechanism of this side reaction and how can I suppress it?

Answer: The formation of a dimeric byproduct is a common issue and is likely due to an intermolecular aza-Michael addition.

  • Mechanism of Dimerization: The nitrogen of one azetidinylidene acetate molecule can act as a nucleophile and attack the electron-deficient β-carbon of the α,β-unsaturated ester of another molecule. This reaction is often catalyzed by trace amounts of base or even the product itself, as the azetidine nitrogen is basic.

    Dimerization cluster_0 Dimerization via Aza-Michael Addition Monomer1 Azetidinylidene Acetate (Molecule 1) Dimer Dimer Byproduct Monomer1->Dimer Nitrogen acts as nucleophile Monomer2 Azetidinylidene Acetate (Molecule 2) Monomer2->Dimer β-carbon is electrophilic

    Caption: Dimerization of Azetidinylidene Acetates.

  • Prevention and Mitigation:

    • Control Stoichiometry: In reactions where the azetidine nitrogen is deprotected, careful control of stoichiometry is crucial.

    • Slow Addition: Adding reagents slowly can help to maintain a low concentration of the reactive species, disfavoring the bimolecular dimerization reaction.

    • Protecting Groups: If the synthetic route allows, using a protecting group on the azetidine nitrogen (e.g., Boc, Cbz) will prevent it from acting as a nucleophile.[4]

    • Reaction Concentration: Running the reaction at a lower concentration can also reduce the rate of this bimolecular side reaction.

FAQ 3: My final product seems to be contaminated with a ring-opened species. What is causing this and how can I avoid it?

Question: I have identified a byproduct that appears to be the result of the hydrolysis of the β-lactam ring. How can I minimize this degradation?

Answer: The four-membered β-lactam ring is highly strained and susceptible to nucleophilic attack, particularly by water, leading to hydrolysis.[1][2][3][5] This is a fundamental reactivity of this class of compounds.[5][6][7]

  • Mechanism of Hydrolysis: The carbonyl carbon of the β-lactam is electrophilic. Water, acting as a nucleophile, can attack this carbon, leading to the opening of the four-membered ring to form a β-amino acid derivative. This process can be catalyzed by both acid and base.

    Hydrolysis Start Azetidinylidene Acetate Process1 Nucleophilic attack by H₂O on β-lactam carbonyl Start->Process1 Product Ring-Opened Product (β-Amino Acid Derivative) Process1->Product

    Caption: Hydrolysis of the β-Lactam Ring.

  • Preventative Measures:

    • Strictly Anhydrous Conditions: Use freshly distilled, anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Careful Workup: Minimize the duration of any aqueous workup steps. Use cold, deionized water and immediately extract the product into an organic solvent.

    • pH Control: Avoid strongly acidic or basic conditions during the reaction and purification. If a base is required for the reaction, consider using a non-nucleophilic, sterically hindered base.

    • Purification: When performing column chromatography, ensure the silica gel is dry and consider using a solvent system that is neutral. Sometimes, a small amount of a neutral amine like triethylamine is added to the eluent to prevent streaking and degradation on the silica.

FAQ 4: I am having difficulty with the purification of my azetidinylidene acetate. What are some best practices?

Question: My product is difficult to purify by column chromatography and seems to be somewhat water-soluble. What purification strategies do you recommend?

Answer: The purification of azetidinylidene acetates can be challenging due to their polarity and potential for degradation on silica gel.[4]

  • Column Chromatography:

    • Deactivated Silica: Consider using silica gel that has been deactivated with a small amount of water or by pre-treating the column with a solution of triethylamine in the eluent. This can help to minimize interactions between the basic nitrogen of the azetidine and the acidic silica surface.

    • Gradient Elution: A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can provide better separation.[4]

    • Alternative Stationary Phases: If silica gel proves problematic, consider using alumina (neutral or basic) or a reversed-phase silica gel.

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification method that avoids the issues associated with chromatography. Experiment with different solvent systems to induce crystallization.

  • Extraction: Careful pH adjustment during aqueous workup can be used to your advantage. By adjusting the pH of the aqueous layer, you may be able to selectively protonate or deprotonate your product and impurities to facilitate their separation.

Experimental Protocol: Synthesis of a Representative Azetidinylidene Acetate

This protocol describes a general procedure for the synthesis of a protected azetidinylidene acetate via the Horner-Wadsworth-Emmons reaction.

Materials:

  • N-Boc-3-azetidinone

  • Methyl 2-(dimethoxyphosphoryl)acetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Base Addition: Cool the flask to 0 °C using an ice bath. Carefully add sodium hydride (1.2 equivalents) to the stirred THF.

  • Phosphonate Addition: Add methyl 2-(dimethoxyphosphoryl)acetate (1.1 equivalents) dropwise to the suspension of NaH in THF. Allow the mixture to stir at 0 °C for 30 minutes.

  • Azetidinone Addition: Dissolve N-Boc-3-azetidinone (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol_Workflow Start Start Prep Preparation of Anhydrous Setup Start->Prep Base_Add Addition of NaH to THF at 0 °C Prep->Base_Add Phosphonate_Add Dropwise Addition of Phosphonate Ester Base_Add->Phosphonate_Add Azetidinone_Add Dropwise Addition of N-Boc-3-azetidinone Phosphonate_Add->Azetidinone_Add Reaction Reaction at RT (Monitor by TLC/LC-MS) Azetidinone_Add->Reaction Quench Quench with sat. NH₄Cl at 0 °C Reaction->Quench Extraction Extraction with Ethyl Acetate Quench->Extraction Drying Drying and Concentration Extraction->Drying Purification Column Chromatography Drying->Purification End Pure Product Purification->End

Caption: Experimental Workflow for Azetidinylidene Acetate Synthesis.

Quantitative Data Summary

The following table provides a summary of typical reaction parameters for the synthesis of azetidinylidene acetates. Note that optimal conditions may vary depending on the specific substrates used.

ParameterTypical Value/ConditionReference
Horner-Wadsworth-Emmons Reaction
BaseNaH, KHMDS, DBU[8]
SolventAnhydrous THF, CH₂Cl₂[9]
Temperature0 °C to room temperature[9]
Reaction Time1-6 hours[9]
Yield60-85%[8][9]
Aza-Michael Addition
CatalystBase (e.g., DBU, Et₃N) or Lewis Acid[10][11]
SolventCH₂Cl₂, MeCN, EtOH[12]
TemperatureRoom temperature to reflux[12]
Reaction Time2-24 hours[12]
Yield70-95%[10][12]

References

  • Oxa-Michael Addition Reactions of 3-hydroxy-2-azetidinones: Synthesis of 1, 3, 4-Trisubstituted-2-Azetidinones. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Kalescky, R., et al. (2011). Products and mechanism of acene dimerization. A computational study. The Journal of Physical Chemistry A, 115(31), 8747-8756. [Link]

  • Vella, A., et al. (2019). Attaching Metal-Containing Moieties to β-Lactam Antibiotics: The Case of Penicillin and Cephalosporin. Molecules, 24(18), 3243. [Link]

  • Banik, B. K. (2012). Advances in the chemistry of β-lactam and its medicinal applications. Tetrahedron, 68(52), 10593-10615. [Link]

  • Kananovich, D. G., et al. (2022). Dimerization/Elimination of β-Styrylmalonates under Action of TiCl4. Molecules, 27(23), 8205. [Link]

  • (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Retrieved January 24, 2026, from [Link]

  • (n.d.). β-Lactam synthesis. Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

  • D'Andrea, L. D., & Gompper, R. (2003). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. ChemBioChem, 4(11), 1201-1207. [Link]

  • (n.d.). Recent advances in β-lactam synthesis. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 24, 2026, from [Link]

  • Lim, C., et al. (2020). The hydrolytic water molecule of Class A β-lactamase relies on the acyl-enzyme intermediate ES* for proper coordination and catalysis. Scientific Reports, 10(1), 10103. [Link]

  • (n.d.). β-Lactam. Wikipedia. Retrieved January 24, 2026, from [Link]

  • (2011, October 10). D2 Explain the importance of the beta-lactam ring action of penicillin [SL IB Chemistry]. YouTube. Retrieved January 24, 2026, from [Link]

  • Kiss, L., et al. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 27(19), 6614. [Link]

  • (n.d.). Hydrolysis of β-lactam ring by β-lactamase. ResearchGate. Retrieved January 24, 2026, from [Link]

  • Bates, R. W., et al. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. DR-NTU. Retrieved January 24, 2026, from [Link]

  • Das, A., & Banik, B. (2020). Synthesis of β-Lactams. Encyclopedia.pub. Retrieved January 24, 2026, from [Link]

  • de Oliveira, K. T., et al. (2013). An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. Organic Letters, 15(20), 5342-5345. [Link]

Sources

Technical Support Center: Stability and Degradation of Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and potential degradation pathways of this molecule. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.

Introduction to the Molecule's Stability Profile

This compound incorporates several functional groups that influence its chemical stability: an azetidine ring, a benzhydryl group, and an α,β-unsaturated ester (a ylidene acetate). The inherent ring strain of the four-membered azetidine ring makes it susceptible to nucleophilic attack and ring-opening reactions.[1][2][3] The benzhydryl group is known to be sensitive to light, potentially leading to photodegradation.[4] Furthermore, the ester functional group can undergo hydrolysis under both acidic and basic conditions, and the exocyclic double bond introduces the possibility of E/Z isomerization.

This guide will systematically address the stability of this compound under various stress conditions, including hydrolytic, oxidative, photolytic, and thermal stress, as recommended by ICH guidelines for forced degradation studies.[5][6][7][8][9]

Frequently Asked Questions (FAQs)

Hydrolytic Stability

Q1: What are the primary hydrolytic degradation pathways for this compound?

A1: Based on the molecular structure, two primary hydrolytic degradation pathways are anticipated:

  • Ester Hydrolysis: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 2-(1-benzhydrylazetidin-3-ylidene)acetic acid.[10]

  • Azetidine Ring Opening: The strained azetidine ring can undergo nucleophilic attack by water or hydroxide ions, leading to ring-opened products. This process can be acid-catalyzed. A potential product is 1-(benzhydryl)-3-(2-ethoxy-2-oxoethylidene)azetidin-1-ium-3-ol, which could undergo further reactions.[1][11][12]

Q2: How does pH affect the hydrolytic degradation of this compound?

A2: The rate of hydrolysis is expected to be pH-dependent. Ester hydrolysis is typically accelerated at both low and high pH.[10] Azetidine ring stability is also influenced by pH, with increased susceptibility to ring-opening under acidic conditions due to protonation of the nitrogen atom.[11][12]

Q3: I am observing an unexpected peak in my HPLC analysis after acidic treatment. What could it be?

A3: An unexpected peak following acidic treatment could be the carboxylic acid from ester hydrolysis or a product of azetidine ring opening. To confirm, you can compare the retention time with a synthesized standard of the expected carboxylic acid or use LC-MS to determine the mass of the unknown peak.

Oxidative Stability

Q4: Is this compound susceptible to oxidation?

A4: The tertiary amine within the azetidine ring and the benzhydryl group are potential sites for oxidation. The nitrogen atom can be oxidized to an N-oxide, and the benzhydryl C-H bond could be susceptible to radical oxidation. The exocyclic double bond may also be a site for oxidative cleavage.

Q5: What are common oxidizing agents to use in forced degradation studies for this compound?

A5: A standard approach involves using hydrogen peroxide (H₂O₂) at various concentrations (e.g., 3-30%) to induce oxidative degradation.[8] Other agents like AIBN (azobisisobutyronitrile) can be used to initiate radical-based oxidation.

Photostability

Q6: My compound is turning yellow upon exposure to light. What is happening?

A6: The benzhydryl group is a known chromophore and is susceptible to photodegradation.[4] Yellowing could indicate the formation of colored degradants resulting from photochemical reactions of the benzhydryl moiety. It is crucial to handle and store the compound in amber vials or protected from light.[13]

Q7: What are the likely photodegradation products?

A7: Photolysis of benzhydryl compounds can lead to the formation of radicals, which can then undergo various reactions such as dimerization or reaction with solvents. For this molecule, cleavage of the C-N bond connecting the benzhydryl group to the azetidine ring is a plausible photodegradation pathway.[14] Additionally, E/Z isomerization of the exocyclic double bond can be induced by light.[10][15][16]

Thermal Stability

Q8: What is the expected thermal stability of this compound?

A8: While the azetidine ring has strain energy, it is generally more stable than aziridines.[3] Significant thermal degradation would likely require elevated temperatures. Potential thermal degradation pathways could involve ring-opening or elimination reactions.

Troubleshooting Guides

Inconsistent HPLC Results
Observed Issue Potential Cause Troubleshooting Steps
Shifting Retention Times 1. Inadequate column equilibration. 2. Changes in mobile phase composition. 3. Temperature fluctuations.1. Ensure the column is fully equilibrated with the mobile phase before each run. 2. Prepare fresh mobile phase daily and keep reservoirs covered to prevent evaporation. 3. Use a column oven to maintain a constant temperature.[17]
Peak Tailing or Broadening 1. Column contamination or degradation. 2. Mismatched sample solvent and mobile phase. 3. Presence of secondary interactions.1. Wash the column with a strong solvent or replace it if necessary. 2. Dissolve the sample in the mobile phase whenever possible. 3. Adjust the mobile phase pH or add an ion-pairing agent if ionic interactions are suspected.
Appearance of New Peaks 1. On-column degradation. 2. Sample degradation in the autosampler. 3. E/Z isomerization.1. Use a milder mobile phase or reduce the analysis time. 2. Keep the autosampler temperature controlled. 3. Consider that the new peak might be a geometric isomer. Use techniques like LC-MS or 2D-NMR to identify it.[18][19]
Forced Degradation Study Issues
Observed Issue Potential Cause Troubleshooting Steps
No Degradation Observed 1. Stress conditions are too mild. 2. The compound is highly stable under the tested conditions.1. Increase the concentration of the stressor (acid, base, oxidant), the temperature, or the duration of exposure.[8] 2. If no degradation is observed under harsh conditions, the compound can be considered stable for that particular stressor.
Too Much Degradation (>20%) 1. Stress conditions are too harsh.1. Reduce the concentration of the stressor, the temperature, or the duration of exposure to achieve a target degradation of 5-20%.[7][9]
Poor Mass Balance 1. Formation of non-UV active or volatile degradants. 2. Incomplete elution of degradants from the HPLC column. 3. Inappropriate detector wavelength.1. Use a mass spectrometer (LC-MS) or a universal detector like a charged aerosol detector (CAD) to detect non-chromophoric compounds.[7] 2. Use a stronger elution solvent at the end of the gradient to ensure all components are eluted. 3. Use a photodiode array (PDA) detector to check for optimal detection wavelengths for all components.

Experimental Protocols

Protocol 1: Forced Hydrolysis Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 N HCl, and dilute for HPLC analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of water.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method.

Protocol 2: Photostability Study
  • Sample Preparation: Prepare two sets of samples of the solid compound and a solution (e.g., 1 mg/mL in acetonitrile).

  • Exposure:

    • Expose one set of samples to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[9][20] The total illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Wrap the second set of samples in aluminum foil to serve as dark controls.

  • Analysis: After the exposure period, analyze both the exposed and dark control samples by HPLC to quantify any degradation.

Visualizations

Degradation Pathways

Potential Degradation Pathways cluster_hydrolysis Hydrolytic Degradation cluster_photolytic Photolytic Degradation cluster_oxidative Oxidative Degradation A This compound B 2-(1-Benzhydrylazetidin-3-ylidene)acetic acid (Ester Hydrolysis) A->B Acid/Base C Ring-Opened Products (Azetidine Cleavage) A->C Acid/Base D This compound E Benzhydryl Radical + Azetidine Radical (C-N Cleavage) D->E UV/Vis Light F E/Z Isomers D->F UV/Vis Light G This compound H N-Oxide G->H Oxidant I Oxidized Benzhydryl Moiety G->I Oxidant

Caption: Predicted degradation pathways for this compound.

Troubleshooting Workflow

Troubleshooting Inconsistent HPLC Results Start Inconsistent HPLC Results CheckSystem Check System Suitability (Resolution, Tailing Factor, etc.) Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK CheckMethod Review Method Parameters (Mobile Phase, Gradient, Temp) SystemOK->CheckMethod Yes FixSystem Troubleshoot HPLC System (Pump, Detector, Column) SystemOK->FixSystem No MethodRobust Method Robust? CheckMethod->MethodRobust CheckSample Investigate Sample Stability (On-column, Autosampler) MethodRobust->CheckSample Yes OptimizeMethod Optimize Method MethodRobust->OptimizeMethod No SampleStable Sample Stable? CheckSample->SampleStable IdentifyUnknown Identify Unknown Peaks (LC-MS, NMR) SampleStable->IdentifyUnknown No SampleStable->OptimizeMethod Yes IdentifyUnknown->OptimizeMethod

Caption: A logical workflow for troubleshooting inconsistent HPLC results.

References

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. Available at: [Link]

  • Kamberi, M., et al. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48. Available at: [Link]

  • Sharma, G., & Saini, V. (2016). Forced Degradation Studies. MedCrave Online. Available at: [Link]

  • Anonymus. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Available at: [Link]

  • Heath, R. R., & Sonnet, P. E. (2008). Method of separating E and Z isomers of an alkene alcohol and derivatives thereof. U.S. Patent No. 7,332,092. Washington, DC: U.S. Patent and Trademark Office.
  • Reddy, L. R., et al. (2012). Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols. Asian Journal of Chemistry, 24(12), 5677-5681. Available at: [Link]

  • Keck, G. E., & Andrus, M. B. (2011). Synthesis of Linear (Z)-α,β-Unsaturated Esters by Catalytic Cross-Metathesis. The Influence of Acetonitrile. Organic Letters, 13(16), 4156-4159. Available at: [Link]

  • Agilent. (n.d.). HPLC Column Troubleshooting What Every HPLC User Should Know. Available at: [Link]

  • Hori, K., et al. (2024). Photochemical Generation of Allenylidenes from Cyclopropanated Phenanthrenes: An Experimental and Computational Study. The Journal of Organic Chemistry. Available at: [Link]

  • Caron. (n.d.). Frequently Asked Questions: Photostability. Available at: [Link]

  • Stockerl, W. J., & Gschwind, R. M. (2023). Photo enhancement reveals (E,Z) and (Z,Z) configurations as additional intermediates in iminium ion catalysis. Chemical Communications, 59(9), 1325-1328. Available at: [Link]

  • Roy, D., & Panda, G. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS Omega, 4(26), 21913-21929. Available at: [Link]

  • ICH. (2023). Stability Testing of Drug Substances and Drug Products Q1. Available at: [Link]

  • Reddy, L. R., et al. (2012). Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols: A Formal Synthesis of Carvedilol. ResearchGate. Available at: [Link]

  • Fereyduni, E., et al. (2022). Protein modification via mild photochemical isomerization of triazenes to release aryl diazonium ions. Chemical Science, 13(15), 4287-4293. Available at: [Link]

  • Drapela, N. (2016). How to separate E and Z isomers?. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2020). Facile synthesis and separation of E/Z isomers of aromatic-substituted tetraphenylethylene for investigating their fluorescent properties via single crystal analysis. Journal of Materials Chemistry C, 8(3), 1034-1042. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. Available at: [Link]

  • Dolan, J. W. (n.d.). HPLC Troubleshooting Guide. LCGC North America. Available at: [Link]

  • Roy, D., & Panda, G. (2019). Benzhydryl Amines: Synthesis and Their Biological Perspective. ACS Omega, 4(26), 21913-21929. Available at: [Link]

  • Strieth-Kalthoff, F., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 148-156. Available at: [Link]

  • Summary: An alkene when exposed to light... (2022, November 8). YouTube. Retrieved from [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]

  • Strieth-Kalthoff, F., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry, 20, 148-156. Available at: [Link]

  • Maccarrone, G., et al. (2024). Photoinduced Geometric Isomerization of 1-Aryl-1,3-Butadienes: Influence of Substituent on Photoreactivity—Structural and Photochemical Insights. Molecules, 29(11), 2539. Available at: [Link]

  • Tan, D. J., et al. (2022). Photoenolization of α,β-Unsaturated Esters Enables Enantioselective Contra-Thermodynamic Positional Isomerization to α-Tertiary β,γ-Alkenyl Esters. Journal of the American Chemical Society, 144(8), 3426-3432. Available at: [Link]

  • Parr, J., et al. (2020). Analysis of the Electronic Effects and Reactivity of Benzhydrols in the Formation of Benzhydryl Ethers. The Yale Undergraduate Research Journal, 2(1). Available at: [Link]

  • Joshi, P. C., & Ansari, M. I. (1998). Synthesis, separation of E, Z isomers, their configuration by IH NMR spectra and antifungal activity of new. Indian Journal of Chemistry - Section B, 37B(12), 1210-1215. Available at: [Link]

  • Henderson, K. A., & Wright, W. R. (1996). Iron Carbonyl-Promoted Isomerization of Olefin Esters to Their alpha,beta-Unsaturated Esters: Methyl Oleate and Other Examples. Organometallics, 15(24), 5067-5069. Available at: [Link]

  • Petursson, S. (2013). Simultaneous benzhydryl ester and ether deprotection in the presence of n-benzyloxycarbonyl protection. ResearchGate. Available at: [Link]

  • Washington State University. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • Yamaji, M., & Tobita, S. (2020). Organic aspects: photochemistry of alkenes, dienes, polyenes (2018–2019). Photochemistry, 48, 123-152. Available at: [Link]

  • Al-Harrasi, A., & Gody, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2644-2656. Available at: [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • T,C&A LAB. (n.d.). Stability Testing: Ensuring the Longevity of Pharmaceutical Products. Available at: [Link]

  • Zuehlke, S., & Hamscher, G. (2010). Different responses of E:Z-isomers of pesticides in liquid chromatography-electrospray ionization-mass spectrometry. Rapid Communications in Mass Spectrometry, 24(20), 3051-3056. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Solubility Issues with Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate (CAS No. 158602-32-5). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work with this compound. As a solid with a molecular weight of 307.39 g/mol and a formula of C20H21NO2, its relatively complex and non-polar structure, featuring bulky benzhydryl and ethyl acetate groups, suggests that it is likely to be poorly soluble in aqueous solutions.[1] This guide provides a systematic, question-and-answer-based approach to troubleshooting, grounded in established principles of medicinal chemistry and formulation science.

Frequently Asked Questions (FAQs) & Troubleshooting

My initial attempt to dissolve this compound in an aqueous buffer failed. Where do I start?

This is a common challenge for complex organic molecules. The first step is to move away from purely aqueous systems and explore organic solvents. The principle of "like dissolves like" is your primary guide here. Given the compound's structure, it is predicted to be more soluble in organic solvents.

A logical starting point is to test a range of common laboratory solvents with varying polarities. It is recommended to start with small quantities of the compound to determine its solubility in solvents such as:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Methanol

  • Acetonitrile

Protocol: Small-Scale Solubility Test

  • Weigh out a small, precise amount of this compound (e.g., 1 mg) into a clear glass vial.

  • Add a measured volume of the chosen solvent (e.g., 100 µL) to the vial.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect for any undissolved solid particles.

  • If the solid has dissolved, add another measured volume of solvent to determine the approximate saturation point.

  • If the solid has not dissolved, you can try gentle heating (see FAQ 3) or sonication to aid dissolution.

I've found a suitable organic solvent, but my experiment requires an aqueous buffer. How do I prepare a stock solution?

Once you have identified a suitable organic solvent, you can prepare a concentrated stock solution. This stock solution can then be diluted into your aqueous experimental medium. However, be aware that adding a concentrated organic stock to an aqueous buffer can cause the compound to precipitate out.

The key is to use the organic solvent as a "co-solvent".[2][3] Co-solvents work by reducing the polarity of the aqueous medium, thereby increasing the solubility of non-polar compounds.[2]

Best Practices for Preparing and Using Stock Solutions:

  • High Concentration: Prepare the stock solution at the highest practical concentration in a suitable organic solvent like DMSO.

  • Minimize Organic Solvent in Final Solution: When diluting the stock into your aqueous buffer, aim for the lowest possible final concentration of the organic solvent (typically <1% v/v, and often <0.1% v/v, depending on the tolerance of your experimental system).

  • Vortex During Dilution: Add the stock solution to the aqueous buffer while vortexing to ensure rapid and uniform mixing. This can help to prevent localized high concentrations that can lead to precipitation.

  • Test for Precipitation: After dilution, visually inspect the solution for any signs of precipitation (cloudiness or visible particles). If precipitation occurs, you may need to lower the final concentration of the compound or explore other solubilization techniques.

Gentle heating isn't improving solubility. What's the next step?

While gentle heating can sometimes increase the rate of dissolution, it may not be effective for compounds with high lattice energy. In some cases, excessive heat can cause degradation of the compound. If heating is ineffective, consider the following:

  • Sonication: A sonication bath can be used to break up solid aggregates and enhance dissolution.

  • pH Adjustment: The ethyl acetate moiety of the molecule could be susceptible to hydrolysis under strongly acidic or basic conditions, but the azetidine nitrogen may be protonated at lower pH.[4] Altering the pH of your aqueous medium could influence the compound's overall charge and, therefore, its solubility.[5][6] It is advisable to test a range of pH values to determine the optimal conditions.[6]

Experimental Workflow for pH Optimization

Caption: A workflow for pH optimization to enhance compound solubility.

I'm still facing precipitation issues, even with a co-solvent and optimized pH. What advanced techniques can I try?

For particularly challenging compounds, more advanced formulation strategies may be necessary. These techniques aim to keep the compound in a dissolved state in an aqueous environment.

  • Use of Surfactants: Surfactants form micelles that can encapsulate poorly soluble compounds, increasing their apparent solubility.[2][7] Common non-ionic surfactants used in research include Tween® 80 and Pluronic® F-68.[2]

  • Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the molecule from the aqueous environment and increasing solubility.[2][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[2]

Table 1: Comparison of Advanced Solubilization Techniques

TechniqueMechanism of ActionTypical ConcentrationConsiderations
Co-solvents Reduces the polarity of the solvent system.[2]<1% in final solutionCan be toxic to cells at higher concentrations.
Surfactants Forms micelles to encapsulate the compound.[2][7]Above Critical Micelle Concentration (CMC)Can interfere with some biological assays.
Cyclodextrins Forms inclusion complexes with the compound.[2][7]Varies depending on the cyclodextrin and compoundCan also interfere with some biological assays.

Troubleshooting Flowchart

G A Start: Solubility Issue B Attempt to dissolve in common organic solvents (DMSO, DMF, Ethanol) A->B C Successful? B->C D Prepare concentrated stock and dilute into aqueous buffer (co-solvent method) C->D Yes L Select a different solvent C->L No E Precipitation? D->E F Optimize pH of the aqueous buffer E->F Yes K Proceed with Experiment E->K No G Precipitation? F->G H Try advanced techniques (Surfactants, Cyclodextrins) G->H Yes G->K No I Successful? H->I J Consider alternative formulation strategies (e.g., solid dispersions, micronization) I->J No I->K Yes L->B

Caption: A step-by-step guide to troubleshooting solubility issues.

Could the purity of my compound be affecting its solubility?

Absolutely. The presence of impurities can significantly impact the solubility of a compound. It is important to ensure you are working with a high-purity material. Some suppliers of research chemicals do not provide detailed analytical data, placing the responsibility on the end-user to confirm identity and purity. If you continue to face solubility issues, it may be worthwhile to re-purify the compound or obtain a sample from a different supplier with a certificate of analysis.

What is the difference between kinetic and thermodynamic solubility, and why does it matter?
  • Kinetic Solubility: This is typically measured by dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer until it precipitates. This method is fast but can sometimes overestimate solubility as it may form a supersaturated or amorphous precipitate.[8]

  • Thermodynamic Solubility: This is the true equilibrium solubility. It is determined by adding an excess of the solid compound to the aqueous buffer, allowing it to equilibrate over a longer period (e.g., 24 hours), and then measuring the concentration of the dissolved compound.[8]

For early-stage research, kinetic solubility is often sufficient. However, for later-stage drug development, determining the thermodynamic solubility is crucial for understanding the true biopharmaceutical properties of the compound.[8]

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
  • Chemistry Stack Exchange. Does solubility of acetic acid depend on the pH?. [Link]

  • Organic Chemistry Portal. Azetidine synthesis. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • Google Patents.
  • Ithuralde, E. (2017). A New Teaching Laboratory Experiment to Address the Effect of pH on Solubility.
  • Beilstein TV. Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. [Link]

  • National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques. [Link]

  • National Center for Biotechnology Information. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. [Link]

  • ResearchGate. (PDF) pH of Sodium Acetate Solutions. [Link]

  • PubChem. Ethyl 2-(1-acetyl-2-oxoindolin-3-ylidene)acetate. [Link]

  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs. [Link]

  • Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • ResearchGate. Solubility enhancement techniques: A comprehensive review. [Link]

  • MedCrave. Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. [Link]

  • Chemistry LibreTexts. 4.6: Solubility and Common ion effect. [Link]

  • World Journal of Biology and Pharmaceutical Sciences. Solubility enhancement techniques: A comprehensive review. [Link]

  • Organic Syntheses. azetidine. [Link]

  • CORE. Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). [Link]

  • PubChem. Ethyl (2Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazinylidene)acetate. [Link]

  • PubChem. Ethyl benzoylacetate. [Link]

Sources

Technical Support Center: Optimizing Derivatization of Benzhydrylazetidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize the reaction conditions for derivatizing benzhydrylazetidine. Our goal is to equip you with the knowledge to anticipate challenges, interpret results, and efficiently achieve your synthetic targets. The inherent ring strain of azetidines, while synthetically useful, can also lead to undesired side reactions, making careful optimization crucial.[1][2]

Section 1: Troubleshooting Common Derivatization Reactions

This section addresses specific issues you may encounter during common derivatization procedures for benzhydrylazetidine.

Low Yield in N-Alkylation Reactions

Question: I am attempting an N-alkylation of 1-benzhydrylazetidine with an alkyl halide and a weak base (e.g., K₂CO₃), but I am observing low conversion to the desired product. What are the potential causes and how can I improve the yield?

Answer:

Low yields in N-alkylation of benzhydrylazetidine can stem from several factors, primarily related to the reactivity of the alkylating agent and the reaction conditions.

  • Insufficient Reactivity of the Alkylating Agent: Simple alkyl chlorides may not be reactive enough. Consider using more reactive alkyl bromides or iodides. For less reactive electrophiles, activating the substrate or using a stronger base may be necessary.

  • Steric Hindrance: The bulky benzhydryl group can sterically hinder the nitrogen atom. While azetidine itself is a good nucleophile, this bulkiness can slow down the reaction.

  • Inappropriate Base: A weak base like potassium carbonate may not be sufficient to deprotonate the azetidinium salt formed in situ, especially if the reaction generates acidic byproducts. Consider using a stronger, non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA).

  • Solvent Effects: The choice of solvent is critical. Aprotic polar solvents like acetonitrile (ACN) or dimethylformamide (DMF) are generally preferred as they can solvate the ions involved in the reaction.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low N-alkylation yield.

Recommended Protocol for N-Alkylation:

Reagent/ParameterRecommended Condition
Substrate 1-Benzhydrylazetidine
Alkylating Agent Alkyl bromide or iodide (1.1 - 1.5 equivalents)
Base DIPEA or TEA (1.5 - 2.0 equivalents)
Solvent Anhydrous ACN or DMF
Temperature Room temperature to 80 °C
Reaction Time 12 - 24 hours (monitor by TLC or LC-MS)
Ring-Opening Side Products

Question: During the derivatization of my benzhydrylazetidine, I am observing significant formation of a ring-opened byproduct. What causes this and how can it be minimized?

Answer:

The azetidine ring is strained (approx. 25.4 kcal/mol) and susceptible to nucleophilic ring-opening, especially under acidic conditions or with certain reagents.[1]

  • Acidic Conditions: Protonation of the azetidine nitrogen makes the ring highly susceptible to nucleophilic attack. This can be a problem in reactions that generate acidic byproducts. The presence of a pendant amide group can also lead to acid-mediated intramolecular ring-opening.[2]

  • Reactive Electrophiles: Certain highly reactive electrophiles, such as chloroformates, can promote ring-opening to form γ-chloroamines.[3]

  • Elevated Temperatures: High reaction temperatures can provide the necessary activation energy for ring-opening pathways.

Strategies to Minimize Ring-Opening:

  • Maintain Neutral or Basic Conditions: Use a non-nucleophilic base to scavenge any acid generated during the reaction.

  • Moderate Reaction Temperature: Avoid excessive heating. If the reaction is sluggish, consider longer reaction times at a lower temperature.

  • Choice of Reagents: When possible, choose less aggressive reagents. For example, for acylation, an acid anhydride with a catalytic amount of DMAP might be gentler than an acid chloride.

Challenges in Reductive Amination

Question: I am trying to perform a reductive amination with 1-benzhydrylazetidine and an aldehyde, but the reaction is messy, with multiple products. How can I optimize this reaction?

Answer:

Reductive amination involves the formation of an iminium ion intermediate, which is then reduced.[4][5] The key to a clean reaction is to control the rates of iminium ion formation and reduction.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent for reductive aminations as it is mild and tolerant of slightly acidic conditions that favor imine/iminium ion formation.[6] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic. Sodium borohydride (NaBH₄) can reduce the starting aldehyde or ketone, so it should only be added after the imine has formed.[6]

  • pH Control: Imine formation is typically optimal under mildly acidic conditions (pH 4-5).[4] Adding a small amount of acetic acid can be beneficial.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive aminations with STAB.

Optimized Reductive Amination Protocol:

ComponentAmount (relative to benzhydrylazetidine)
Aldehyde or Ketone1.0 - 1.2 equivalents
Sodium Triacetoxyborohydride (STAB)1.5 - 2.0 equivalents
Acetic Acid (optional)0.1 equivalents
SolventAnhydrous DCM or DCE

Experimental Workflow:

  • Dissolve 1-benzhydrylazetidine and the carbonyl compound in the chosen solvent.

  • If necessary, add acetic acid and stir for 20-30 minutes to facilitate imine/iminium ion formation.

  • Add STAB portion-wise, as the reaction can be exothermic.

  • Stir at room temperature and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry, and purify.

Section 2: Frequently Asked Questions (FAQs)

Q1: Is the benzhydryl group a suitable protecting group for the azetidine nitrogen during derivatization at other positions of the ring?

A1: Yes, the benzhydryl group is a robust protecting group that is stable to a wide range of reaction conditions, including those used for C-H functionalization or substitution at the 3-position of the azetidine ring. Its removal typically requires hydrogenolysis, which is orthogonal to many synthetic transformations.

Q2: What are the best methods for deprotecting the N-benzhydryl group?

A2: The most common and effective method for N-benzhydryl deprotection is catalytic hydrogenolysis.[7][8][9]

Standard Deprotection Protocol:

Reagent/ParameterCondition
Catalyst Palladium on carbon (Pd/C), typically 10 wt. %
Hydrogen Source H₂ gas (from balloon or Parr apparatus)
Solvent Methanol, Ethanol, or Ethyl Acetate
Temperature Room temperature
Pressure 1 atm to 50 psi

Q3: I am performing a Buchwald-Hartwig amination to synthesize an N-aryl benzhydrylazetidine. What are the critical parameters for success?

A3: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[10] For the successful N-arylation of benzhydrylazetidine, consider the following:

  • Catalyst System: The choice of palladium catalyst and ligand is crucial. Systems based on sterically hindered phosphine ligands (e.g., XPhos, SPhos) are often effective. Using a pre-catalyst can also improve reproducibility.[11]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.

  • Solvent: Anhydrous toluene or dioxane are typical solvents for this reaction.

  • Inert Atmosphere: The reaction is sensitive to oxygen, so it must be performed under an inert atmosphere (e.g., argon or nitrogen).

Caption: Key components for a successful Buchwald-Hartwig amination.

Q4: How can I purify my derivatized benzhydrylazetidine product?

A4: The purification method will depend on the properties of your product.

  • Chromatography: Flash column chromatography on silica gel is the most common method for purifying non-polar to moderately polar compounds. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective.

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent way to achieve high purity.[12]

  • Acid-Base Extraction: If your product is basic, you can use acid-base extraction to separate it from neutral or acidic impurities. Dissolve the crude product in an organic solvent, extract with a dilute acid (e.g., 1M HCl), wash the aqueous layer with an organic solvent, then basify the aqueous layer and extract the product back into an organic solvent.

Q5: Are there any specific safety precautions I should take when working with azetidines?

A5: Azetidines, like many small-ring heterocycles, should be handled with care.

  • Inhalation and Skin Contact: Avoid inhalation of vapors and direct skin contact. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reactivity: Be mindful of the potential for energetic reactions, especially when using highly reactive reagents or working at elevated temperatures.

  • Toxicity: The toxicological properties of many derivatized azetidines may not be fully known. Treat all new compounds as potentially hazardous.

References

  • S. V. K. N. Lavrov, I. A. Godovikov, V. V. Kachala, A. A. Tabolin, M. I. Struchkova, S. L. Ioffe, Org. Biomol. Chem., 2021 , 19, 3969-3984. (URL: [Link])

  • Organic Chemistry Portal. Azetidine Synthesis. (URL: [Link])

  • J. R. Falsey, et al., ACS Med. Chem. Lett., 2021 , 12(10), 1618–1623. (URL: [Link])

  • A. M. J. D. G. de la Fuente, et al., Chemistry – A European Journal, 2024 . (URL: [Link])

  • Witulski, B., Senft, S., Bonet, J., & Jost, O. (2006). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. SYNLETT, 2006(19), 3223-3226. (URL: [Link])

  • A New Method of N -Benzhydryl Deprotection in 2-Azetidinone Series. ResearchGate. (URL: [Link])

  • Master Organic Chemistry. Reductive Amination, and How It Works. (URL: [Link])

  • Progress of N-Benzyl Removal. SIOC Journals. (URL: [Link])

  • Process for the purification of substituted benzoxazole compounds.
  • Reductive Amination - Common Conditions. Organic Chemistry Data. (URL: [Link])

  • Buchwald–Hartwig amination. Wikipedia. (URL: [Link])

  • Reductive Amination. Chemistry Steps. (URL: [Link])

  • Synthesis of Azidoanilines by the Buchwald-Hartwig Amination. PubMed. (URL: [Link])

  • Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides. PMC - NIH. (URL: [Link])

  • Reaction of azetidines with chloroformates. PubMed. (URL: [Link])

Sources

Methods for removing impurities from crude Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate. This document provides in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this compound.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding impurities and purification strategies for this compound.

Q1: What are the most likely impurities in a crude sample of this compound synthesized via a Horner-Wadsworth-Emmons (HWE) reaction?

A1: The synthesis of this compound is commonly achieved through a Horner-Wadsworth-Emmons (HWE) reaction between 1-benzhydryl-azetidin-3-one and a phosphonate ylide, such as triethyl phosphonoacetate. The most probable impurities include:

  • Unreacted Starting Materials: 1-benzhydryl-azetidin-3-one and triethyl phosphonoacetate.

  • Phosphonate Byproducts: Water-soluble phosphate salts are a primary byproduct of the HWE reaction.[1][2]

  • Stereoisomers: The HWE reaction can produce both (E) and (Z) isomers of the final product. The (E)-isomer is generally the major product due to thermodynamic stability.[3][4]

  • Side-Reaction Products: Potential side products could arise from self-condensation of the ketone or reactions involving residual base.

Q2: What is the first step I should take to purify my crude product?

A2: An initial workup with an aqueous wash is highly recommended. The major byproduct of the Horner-Wadsworth-Emmons reaction, the dialkylphosphate salt, is readily removed by extraction with water.[1][2] This significantly simplifies the subsequent purification steps.

Q3: My crude product is an oil. Does this mean it is impure?

A3: Not necessarily. While the pure compound is expected to be a solid, the presence of residual solvents or minor impurities can result in an oily or waxy consistency. However, it is a strong indicator that further purification is required.

Q4: How can I assess the purity of my sample?

A4: The most common methods for assessing the purity of this compound are:

  • Thin Layer Chromatography (TLC): A quick and effective way to visualize the number of components in your mixture.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity and can separate closely related impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify the presence of impurities by comparing the spectra to a reference.[5][6]

II. Troubleshooting Purification Challenges

This section provides detailed guidance on overcoming common issues encountered during the purification of this compound.

Troubleshooting Guide: Column Chromatography

Flash column chromatography is a primary method for purifying the target compound.

Problem Potential Cause Troubleshooting Solution
Poor Separation of Spots on TLC Inappropriate solvent system.Systematically vary the polarity of your eluent. A good starting point for this compound is a mixture of ethyl acetate and hexanes. Gradually increase the proportion of the more polar solvent (ethyl acetate) until a good separation (Rf difference of at least 0.2) is achieved.
Product Elutes with the Solvent Front Eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (hexanes).
Product Does Not Elute from the Column Eluent is not polar enough.Increase the polarity of the eluent by adding a higher proportion of ethyl acetate or a small amount of a more polar solvent like methanol.
Streaking of the Product on the Column Sample is too concentrated or insoluble in the eluent.Ensure the crude sample is fully dissolved in a minimal amount of the eluent or a slightly more polar solvent before loading onto the column. "Dry loading" the sample by adsorbing it onto a small amount of silica gel can also prevent streaking.
Co-elution of Impurities Impurities have similar polarity to the product.Consider using a different stationary phase, such as alumina, or a different solvent system. A very shallow gradient elution can also improve separation.
Troubleshooting Guide: Recrystallization

Recrystallization is an effective technique for obtaining highly pure crystalline material.

Problem Potential Cause Troubleshooting Solution
Product Does Not Dissolve in the Hot Solvent Incorrect solvent choice.The ideal recrystallization solvent will dissolve the compound when hot but not when cold. Test a range of solvents of varying polarities. For compounds like this, ethanol, isopropanol, or ethyl acetate/hexane mixtures are good candidates.[7]
No Crystals Form Upon Cooling Solution is too dilute, or cooling is too rapid.Concentrate the solution by boiling off some of the solvent. Allow the solution to cool slowly to room temperature, and then place it in an ice bath. Scratching the inside of the flask with a glass rod can induce crystallization.
Product "Oils Out" Instead of Crystallizing The boiling point of the solvent is higher than the melting point of the impure product. The solution is supersaturated.Add a small amount of additional hot solvent to dissolve the oil, and then allow it to cool slowly. Using a solvent system with a lower boiling point may also be beneficial.
Low Recovery of Crystalline Product Too much solvent was used. The product has some solubility in the cold solvent.Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath before filtering to minimize loss in the mother liquor.
Crystals are Colored or Appear Impure Colored impurities are trapped in the crystal lattice.Add a small amount of activated charcoal to the hot solution, and then filter it through celite before allowing it to cool. This can effectively remove colored impurities.

III. Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of the crude mixture.

1. Preparation of the Column:

  • Select an appropriately sized column based on the amount of crude material (a general rule is a 100:1 ratio of silica gel to crude product by weight).
  • Pack the column with silica gel using a slurry method with the initial, least polar eluent.

2. Sample Preparation:

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
  • Alternatively, for "dry loading," dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.

3. Loading and Elution:

  • Carefully load the prepared sample onto the top of the silica gel bed.
  • Begin elution with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity (e.g., to 80:20 or 70:30 hexanes:ethyl acetate) based on the separation observed on TLC.[8]
  • Collect fractions and monitor the elution by TLC.

4. Isolation:

  • Combine the fractions containing the pure product.
  • Remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Recrystallization

This protocol should be adapted based on the specific impurities present and the solubility characteristics of the crude product.

1. Solvent Selection:

  • Place a small amount of the crude product in several test tubes.
  • Add a small amount of different solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes) to each tube.
  • The ideal solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

2. Dissolution:

  • Place the crude product in an Erlenmeyer flask.
  • Add the chosen solvent dropwise while heating and swirling until the product is completely dissolved. Use the minimum amount of hot solvent necessary.

3. Decolorization (if necessary):

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
  • Reheat the solution to boiling for a few minutes.

4. Filtration (if charcoal was used):

  • Perform a hot filtration to remove the charcoal, ensuring the apparatus is pre-heated to prevent premature crystallization.

5. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.
  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

6. Isolation and Drying:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of the cold recrystallization solvent.
  • Dry the crystals in a vacuum oven to remove any residual solvent.

IV. Visualized Workflows

Workflow for Selecting a Purification Method

Purification_Decision_Tree start Crude Product Analysis (TLC/HPLC) q1 Multiple Spots on TLC? start->q1 q2 Is the main spot well-separated from impurities? q1->q2 Yes chromatography Perform Column Chromatography q1->chromatography No (Complex Mixture) q3 Is the crude product a solid or semi-solid? q2->q3 Yes q2->chromatography No (Close Polarity) recrystallization Attempt Recrystallization q3->recrystallization Yes wash_first Perform Aqueous Wash First q3->wash_first No (Oily) wash_first->chromatography

Caption: Decision tree for selecting an appropriate purification method.

General Purification Workflow

Purification_Workflow cluster_0 Initial Workup cluster_1 Primary Purification cluster_2 Analysis & Final Product crude Crude Reaction Mixture wash Aqueous Wash crude->wash column Column Chromatography wash->column recrystal Recrystallization wash->recrystal analysis Purity Analysis (TLC, HPLC, NMR) column->analysis recrystal->analysis pure_product Pure Product analysis->pure_product

Caption: A general workflow for the purification of the target compound.

V. References

  • Li, X.-X., & Chen, Z. (2011). Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 67(1), o233.

  • Tök, Ö. (2007). Synthesis of Exocyclic α,β-Unsaturated Ketones. ARKIVOC, 2007(15), 1-24.

  • Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • European Patent Office. (1995). Removal of carbonyl impurities from alpha, beta-unsaturated carboxylic acid esters. (EP0686622B1). Retrieved from

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (3s,4s)-3-amino-1-(3,4-dimethoxybenzyl)-4-[(r)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone. Retrieved from [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Lévai, A. (2007). Synthesis of exocyclic α,β-unsaturated ketones. Arkivoc, 2007(15), 1-24.

  • Google Patents. (n.d.). Process for the synthesis of 2-benzhydryl-3 quinuclidinone. (EP3704116A1). Retrieved from

  • ResearchGate. (n.d.). Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide. (WO2013162390A1). Retrieved from

  • National Institutes of Health. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(20), 7035.

  • ResearchGate. (n.d.). Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. Retrieved from [Link]

  • MDPI. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. Molecules, 27(9), 2808.

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Chlorination of α,β-unsaturated ketones and esters in the presence of acid scavengers. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION FOR. Retrieved from [Link]

Sources

Technical Support Center: Scaling the Synthesis of Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for the synthesis of Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when scaling this synthesis from the bench to pilot plant production. Our focus is on providing practical, causality-driven solutions to ensure process robustness, safety, and product quality.

The synthesis is logically divided into two primary stages: the preparation of the key intermediate, 1-benzhydrylazetidin-3-one, followed by the critical olefination step to yield the final product. This guide addresses potential issues in each stage through a troubleshooting-focused question-and-answer format, supplemented with detailed protocols and process flow diagrams.

Overall Synthetic Workflow

The manufacturing process involves a two-step sequence starting from the commercially available 1-benzhydrylazetidin-3-ol hydrochloride.

G cluster_0 Stage 1: Ketone Formation cluster_1 Stage 2: Olefination A 1-Benzhydrylazetidin-3-ol HCl B Oxidation (e.g., SO3-Pyridine) A->B Base (TEA) Solvent (DMF/DMSO) C 1-Benzhydrylazetidin-3-one B->C Aqueous Workup & Crystallization E Horner-Wadsworth-Emmons (HWE) Reaction C->E D Triethyl Phosphonoacetate D->E Base (e.g., NaOMe) Solvent (THF) F Final Product: Ethyl 2-(1-benzhydrylazetidin- 3-ylidene)acetate E->F Quench, Workup & Final Crystallization G cluster_0 Troubleshooting Low E/Z Ratio start Low E/Z Ratio Observed q1 Is the reaction temperature too low (-78°C)? start->q1 a1 Yes: Increase temp to 0-25°C. Low temp can trap the kinetic (Z) intermediate. q1->a1 Yes q2 Is a strong, non-coordinating base being used (e.g., KHMDS)? q1->q2 No end E/Z Ratio Improved a1->end a2 Yes: Switch to a sodium-based reagent (NaH, NaOMe). Li/K can favor Z-isomer in some cases. q2->a2 Yes q3 Is the reaction time too short? q2->q3 No a2->end a3 Yes: Increase reaction time. Allow the intermediates to equilibrate to the thermodynamic E-product. q3->a3 Yes q3->end No a3->end

Caption: Decision tree for improving E-isomer selectivity.

  • Temperature: Running the reaction at very low temperatures can sometimes trap the kinetically favored intermediate, leading to more of the Z-isomer. Allowing the reaction to run at 0°C to room temperature gives the system enough energy to reverse the initial addition and proceed to the thermodynamically favored E-alkene.

  • Counter-ion: The choice of cation (from the base) can influence selectivity. Sodium (from NaH or NaOMe) generally provides excellent E-selectivity. Lithium or potassium bases can sometimes alter the transition state geometry and may lead to lower selectivity.

  • Reaction Time: Ensure the reaction is allowed to stir long enough for the equilibrium to be fully established. Monitor by HPLC to confirm the E/Z ratio has stabilized before quenching.

Q3: The workup produces a water-soluble phosphate byproduct, but we sometimes struggle with emulsions during extraction. What is a reliable workup protocol?

A3: Emulsions are common when dealing with basic aqueous phases and organic solvents. A carefully controlled quench and pH adjustment are key.

  • Quenching: Slowly pour the reaction mixture into a saturated aqueous solution of ammonium chloride (NH₄Cl). This neutralizes any remaining strong base and protonates the phosphate byproduct, improving its water solubility. Avoid quenching directly with water, as this can be highly exothermic with residual base.

  • pH Adjustment: After the quench, check the pH of the aqueous layer. It should be near neutral (pH ~7-8). If it is still basic, add a small amount of dilute acid (e.g., 1M HCl) to adjust.

  • Solvent Choice: If emulsions persist with ethyl acetate, switching to a less polar solvent like methyl tert-butyl ether (MTBE) or toluene for the extraction can often resolve the issue.

Scalable Protocol: HWE Olefination

Materials & Reagents

ReagentM.W.Quantity (0.5 mol scale)Equivalents
Triethyl phosphonoacetate224.16123 g (115 mL)1.1
Sodium Methoxide (25% in MeOH)54.02130 g (144 mL)1.2
Anhydrous Tetrahydrofuran (THF)72.112.5 L-
1-Benzhydrylazetidin-3-one237.30119 g1.0
Saturated NH₄Cl Solution-2.0 L-
Methyl tert-butyl ether (MTBE)88.153.0 L-

Procedure:

  • Ylide Formation: Charge a 10L reactor with triethyl phosphonoacetate (115 mL) and anhydrous THF (1.5 L). Cool the solution to 0-5°C.

  • Base Addition: Add the sodium methoxide solution (144 mL) dropwise over 30-45 minutes, maintaining the internal temperature below 10°C. Stir the resulting mixture at 0-5°C for one hour.

  • Ketone Addition: Dissolve 1-benzhydrylazetidin-3-one (119 g) in anhydrous THF (1.0 L). Add this solution to the ylide mixture over one hour, keeping the temperature below 15°C.

  • Reaction: Allow the reaction to warm to 20-25°C and stir for 4-6 hours, or until HPLC analysis shows >98% conversion of the starting ketone.

  • Quench: Slowly transfer the reaction mixture into a vessel containing 2.0 L of cold, saturated aqueous ammonium chloride solution with vigorous stirring.

  • Extraction: Separate the layers. Extract the aqueous layer with MTBE (1L x 2).

  • Washes: Combine all organic layers and wash with water (1L x 1) and then saturated brine (1L x 1).

  • Isolation & Purification: Concentrate the organic layer under reduced pressure. The resulting crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield the final product.

  • Quality Control: Expected yield: 130-145 g (85-95%). Purity (HPLC): >99.0%. E/Z ratio: >99:1.

References

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved January 24, 2026, from [Link]

  • Li, X. X., et al. (2010). Ethyl 2-[(Z)-2-benzylhydrazin-1-ylidene]-2-bromoacetate. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Couto, I., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Retrieved January 24, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction. Retrieved January 24, 2026, from [Link]

  • Li, X. X., & Chen, Z. (2010). Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). Process for producing alpha, beta-unsaturated carboxylic acid esters.
  • Royal Society of Chemistry. (2018). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Retrieved January 24, 2026, from [Link]

  • Master Organic Chemistry. (2018). The Wittig Reaction. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). 1-benzhydrylazetidin-3-ol Hydrochloride. Retrieved January 24, 2026, from [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved January 24, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. Retrieved January 24, 2026, from [Link]

  • Organic Synthesis. (n.d.). Wittig & Wittig-Horner reactions. Retrieved January 24, 2026, from [Link]

  • ACS Publications. (2021). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. Retrieved January 24, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved January 24, 2026, from [Link]

  • ACS Publications. (2005). Conversion of α,β-Unsaturated Aldehydes into Saturated Esters: An Umpolung Reaction Catalyzed by Nucleophilic Carbenes. Organic Letters. Retrieved January 24, 2026, from [Link]

  • National Institutes of Health. (2021). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. Retrieved January 24, 2026, from [Link]

  • Organic Syntheses. (n.d.). 5H-Indazolo-[3,2-b]benzo[d]-1,3-oxazine. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). EP3704116A1 - Process for the synthesis of 2-benzhydryl-3 quinuclidinone.
  • Organic Syntheses. (n.d.). preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate. Retrieved January 24, 2026, from [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved January 24, 2026, from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Previous strategies towards azetidines and this approach. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). EP0686622B1 - Removal of carbonyl impurities from alpha, beta-unsaturated carboxylic acid esters.
  • Andrew G Myers Research Group. (n.d.). The Wittig Reaction. Retrieved January 24, 2026, from [Link]

  • CDN. (2013). CHEM 51LC SPRING 2013: EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION. Retrieved January 24, 2026, from [Link]

  • ACS Publications. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
  • ResearchGate. (2010). (PDF) Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate. Retrieved January 24, 2026, from [Link]

  • Chemistry Stack Exchange. (2022). Horner-Wadsworth-Emmons reaction with ketone. Retrieved January 24, 2026, from [Link]

  • National Institutes of Health. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved January 24, 2026, from [Link]

  • MDPI. (2021). Iridium-Catalyzed Highly Selective 1,4-Reduction of α,β-Unsaturated Carbonyl Compounds. Retrieved January 24, 2026, from [Link]

  • Chemistry LibreTexts. (2023). The Wittig Reaction. Retrieved January 24, 2026, from [Link]

  • MDPI. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. Retrieved January 24, 2026, from [Link]

  • JulietHahn.com. (n.d.). Synthesis of Stilbene by the Wittig and Horner-Wadsworth-Emmons Reactions. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). Azetidin-3-one Hydrochloride. Retrieved January 24, 2026, from [Link]

  • Ottokemi. (n.d.). 1-Benzhydryl-3-azetidinone, 95% 40320-60-3. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). WO2000063168A1 - Synthesis of azetidine derivatives.
  • National Institutes of Health. (2024). Discovery of the Active Compounds of the Ethyl Acetate Extract Site of Ardisia japonica (Thunb.) Blume for the Treatment of Acute Lung Injury. Retrieved January 24, 2026, from [Link]

  • Organic Syntheses. (n.d.). (3s,4s)-3-amino-1-(3,4-dimethoxybenzyl)-4-[(r)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone. Retrieved January 24, 2026, from [Link]

  • Home Sunshine Pharma. (n.d.). 1-Benzhydrylazetidin-3-One CAS 40320-60-3. Retrieved January 24, 2026, from [Link]

Technical Support Center: Synthetic Azetidine Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic azetidine chemistry. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions to address common challenges in the synthesis, purification, and handling of azetidines. As Senior Application Scientists, we aim to explain the causality behind experimental outcomes and provide field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: Why are azetidines notoriously difficult to synthesize?

A: The primary difficulty in synthesizing the azetidine core lies in the significant ring strain of the four-membered ring, estimated at approximately 25.4 kcal/mol.[1][2] This strain makes the ring closure step energetically unfavorable and renders the formed ring susceptible to cleavage.[3][4] Consequently, synthetic routes often suffer from low yields, and the products can be unstable under various conditions.[5][6] The choice of synthetic strategy, starting materials, and reaction conditions is therefore critical to overcome this thermodynamic barrier.

Q2: I'm observing significant decomposition of my azetidine product during purification or storage. What is happening?

A: Azetidine decomposition is a frequent issue, primarily driven by its inherent ring strain.[2][6] The ring is particularly vulnerable to cleavage under acidic conditions.[6][7] For example, during silica gel chromatography, the acidic nature of the silica surface can catalyze the ring-opening of basic azetidine derivatives.[7] Similarly, exposure to strong acids during N-deprotection steps or workup can lead to degradation. Some N-substituted azetidines, particularly those with N-aryl groups, can undergo an acid-mediated intramolecular ring-opening if a nucleophilic group is present elsewhere in the molecule.[6]

Q3: What is the most effective method for purifying polar azetidine derivatives?

A: The purification of polar azetidines can be challenging due to their high polarity and basicity.[7][8] Standard silica gel column chromatography often leads to problems like peak streaking or complete retention of the compound at the baseline.[8]

Troubleshooting Steps:

  • Neutralize the Stationary Phase: Pre-treating silica gel with a triethylamine solution in your eluent can neutralize acidic sites, preventing product degradation and improving peak shape.[7]

  • Use a Basic Modifier: Adding a small amount (0.1-1%) of a basic modifier like triethylamine or ammonium hydroxide to the mobile phase is highly effective.[7][8]

  • Switch to an Alternative Stationary Phase: Basic alumina is a good alternative to silica for purifying acid-sensitive, basic compounds.[7][8]

  • Consider Reverse-Phase Chromatography: For highly polar compounds, reverse-phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC) can provide superior separation.[8]

Q4: Which N-protecting group is recommended for azetidine synthesis?

A: The choice of protecting group is crucial and depends on the planned downstream reaction conditions.

  • tert-Butoxycarbonyl (Boc): This is the most common and versatile protecting group. It is stable under a wide range of reaction conditions and can be removed effectively under acidic conditions.[5] However, care must be taken during deprotection to avoid ring cleavage (see Troubleshooting Guide 2).

  • Benzyl (Bn) or Carbobenzyloxy (Cbz): These groups are also frequently used and offer orthogonal deprotection strategies (e.g., hydrogenolysis), which can be advantageous if the molecule contains other acid-sensitive functional groups.[5]

Troubleshooting Guides

Guide 1: Low Yields in Intramolecular Cyclization of γ-Amino Alcohols

This method, involving the cyclization of a 3-amino-1-propanol derivative, is a fundamental approach to forming the azetidine ring.

Problem: The reaction yield is poor, with significant formation of byproducts or recovery of starting material.

Causality: The direct intramolecular substitution of a hydroxyl group is unfavorable. The reaction requires activation of the hydroxyl group to turn it into a good leaving group. Competing intermolecular reactions can also lead to polymerization, reducing the yield of the desired monomeric cyclized product.

Workflow & Solution Protocol:

sub γ-Amino Alcohol (N-Protected) act Activation of -OH (e.g., MsCl, TsCl, DEAD/PPh3) sub->act Step 1 cyc Base-Mediated Cyclization act->cyc Step 2 prod N-Protected Azetidine cyc->prod Step 3

Caption: Workflow for azetidine synthesis via γ-amino alcohol cyclization.

Detailed Protocol:

  • Protection of the Amine: Ensure the starting γ-amino alcohol is N-protected (e.g., with a Boc or Cbz group) to prevent N-alkylation side reactions and to direct the reaction pathway.

  • Activation of the Hydroxyl Group: Convert the hydroxyl group into a better leaving group.

    • Mesylation/Tosylation: React the N-protected amino alcohol with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base like triethylamine or pyridine at 0 °C to room temperature. This creates a stable intermediate that can be isolated.

    • Mitsunobu Reaction: For a one-pot procedure, treat the N-protected amino alcohol with diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃).[9] This in-situ activation is often very effective.

  • Cyclization:

    • If you isolated the mesylate or tosylate, treat it with a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous polar aprotic solvent (e.g., THF, DMF).

    • Causality: The base deprotonates the protected nitrogen (if it's a sulfonamide) or an available N-H proton, creating an anion that undergoes an intramolecular Sₙ2 reaction, displacing the leaving group to form the azetidine ring.

    • High Dilution Principle: To favor the intramolecular cyclization over intermolecular polymerization, perform the reaction at low concentrations (e.g., 0.01-0.05 M). This can be achieved by the slow addition of the substrate to a solution of the base.

Guide 2: Issues with N-Boc Deprotection

While Boc is a robust protecting group, its removal can be problematic for the strained azetidine ring.

Problem: Attempted N-Boc deprotection with strong acid (e.g., neat TFA, HCl in Dioxane) results in low yields or complete decomposition of the product.

Causality: The high ring strain makes the azetidine nitrogen's lone pair less basic and the C-N bonds susceptible to cleavage.[6] Strong acids can protonate the ring nitrogen, which can catalyze a ring-opening reaction faster than, or concurrent with, Boc group removal.[6][7]

cluster_strong Strong Acid (e.g., TFA) cluster_mild Mild Acidic Conditions start N-Boc Azetidine path_a Desired Deprotection start->path_a Minor Pathway path_b Ring Opening / Decomposition start->path_b Major Pathway path_c Selective Deprotection start->path_c Preferred Pathway product_good Free Azetidine path_a->product_good product_bad Degradation Products path_b->product_bad path_c->product_good

Caption: Reaction pathways for N-Boc deprotection under different conditions.

Recommended Milder Conditions for N-Boc Deprotection:

Reagent SystemSolventTemperature (°C)Key Advantages & Considerations
Trifluoroacetic Acid (TFA) (5-20%)Dichloromethane (DCM)0 to RTLower concentration of TFA reduces the rate of ring-opening. Monitor carefully by TLC/LCMS.
HCl (1-4 M)Diethyl Ether or Dioxane0Less harsh than concentrated solutions. The HCl salt of the product often precipitates, protecting it from further degradation.
Trimethylsilyl triflate (TMSOTf)DCM-20 to 0Used with a scavenger base like 2,6-lutidine. Very effective for sensitive substrates.
Acetic Acid (AcOH)H₂O or THF50-80Slower method, but useful if other methods fail. Requires careful optimization of temperature and time.

Experimental Protocol (TMSOTf Method):

  • Dissolve the N-Boc azetidine (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).

  • Cool the solution to -20 °C using an appropriate cooling bath.

  • Add 2,6-lutidine (1.2 eq) and stir for 5 minutes.

  • Add TMSOTf (1.2 eq) dropwise over 10 minutes.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-2 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the free azetidine.

Guide 3: Failures in Aza Paternò-Büchi [2+2] Photocycloadditions

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is an elegant method for constructing azetidines but is fraught with challenges.[10][11]

Problem: The photochemical reaction fails to proceed, or it produces a complex mixture of isomers and byproducts.

Causality: The success of this reaction is highly dependent on the electronic states of the reactants. Key challenges include:

  • Inefficient Intersystem Crossing: The imine may not efficiently reach the required reactive triplet state upon irradiation.

  • Imine Isomerization: A common competing pathway is the E/Z isomerization of the imine, which dissipates the energy without leading to cycloaddition.[11]

  • Electrocyclic Ring-Opening: The desired azetine intermediate (if formed from certain precursors) can undergo thermal electrocyclic ring-opening to form an aza-diene, preventing isolation of the azetidine.[12]

Troubleshooting Strategies:

  • Use a Triplet Sensitizer: If the direct excitation of the imine is inefficient, add a triplet sensitizer like acetone or benzophenone to the reaction mixture. The sensitizer absorbs the light, crosses to its triplet state, and then transfers the energy to the imine, populating the reactive triplet state required for the cycloaddition.

  • Optimize Wavelength and Temperature: Use a light source with a wavelength that selectively excites the imine or sensitizer without decomposing the product. Running reactions at lower temperatures can sometimes suppress side reactions like electrocyclic ring-opening.

  • Leverage Modern Protocols: Recent advances have utilized visible-light photoredox catalysis to overcome some of the traditional limitations. For instance, using an Iridium(III) photocatalyst can activate precursors like 2-isoxazoline-3-carboxylates for [2+2] cycloaddition under blue light irradiation, providing a more controlled and efficient route to functionalized azetidines.[1]

References

  • Benchchem. (n.d.). Troubleshooting guide for azetidine derivative synthesis.
  • Bott, T. M., & West, F. G. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. University of Alberta.
  • Benchchem. (n.d.). Technical Support Center: Refining Purification Protocols for 2-(Azetidin-3-yl)-4-methylthiazole.
  • National Institutes of Health (NIH). (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks.
  • Der Pharma Chemica. (n.d.). Azetidinone: Different methods of synthesis and its biological profile.
  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Azetidine Compounds.
  • National Institutes of Health (NIH). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.
  • Royal Society of Chemistry. (n.d.). Synthesis of azetidines by aza Paternò–Büchi reactions.
  • ResearchGate. (n.d.). Azetidine ring formation via the Yang reaction.
  • ResearchGate. (n.d.). Synthesis of Azetidines by Aza Paternò-Büchi Reactions.
  • Organic Chemistry Portal. (n.d.). Azetidine synthesis.
  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.
  • MDPI. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines.
  • Preprints.org. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity.
  • YouTube. (2020). Azetidine: Basicity and Preparation.

Sources

Overcoming challenges in the purification of Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. Given its unique structural features—a strained azetidine ring, a bulky benzhydryl protecting group, and an exocyclic α,β-unsaturated ester—its purification presents specific challenges that require careful consideration. This document provides in-depth troubleshooting advice and validated protocols based on established chemical principles to help you achieve high purity and yield.

Introduction: Understanding the Molecule's Sensitivities

This compound incorporates three key functional groups, each with its own stability profile. Successful purification hinges on respecting these sensitivities.

  • Azetidine Ring: This four-membered nitrogen heterocycle possesses significant ring strain (approx. 25.4 kcal/mol).[1] While more stable than an aziridine, it is susceptible to ring-opening under harsh acidic or nucleophilic conditions.[1][2]

  • Benzhydryl Group: This bulky N-protecting group can be cleaved under strongly acidic conditions due to the formation of a stabilized benzhydryl carbocation.[3]

  • Exocyclic α,β-Unsaturated Ester: This moiety is prone to several side reactions, including E/Z isomerization, hydrolysis of the ethyl ester to the carboxylic acid, and Michael addition if residual nucleophiles are present from the synthesis.[4][5][6]

The synthesis of this molecule, likely via a Wittig or Horner-Wadsworth-Emmons (HWE) reaction, introduces specific impurities that must be removed, such as triphenylphosphine oxide (TPPO) or phosphonate byproducts.[7][8]

Frequently Asked Questions (FAQs)

Here we address the most common initial questions and problems encountered during the purification of this compound.

Q1: My crude reaction mixture is a thick, sticky oil that is difficult to handle. What is the likely cause?

A1: This is very common in Wittig-type reactions and is almost certainly due to the presence of triphenylphosphine oxide (TPPO), a major byproduct of the reaction. TPPO is a high-melting solid but often forms a eutectic mixture or an amorphous glass with the desired product and other impurities. The first step in purification should be aimed at removing the bulk of this byproduct.

Q2: I see multiple spots on my TLC plate after the reaction. What are they?

A2: A typical TLC of a crude reaction mixture might show the following (in order of increasing polarity):

  • Unreacted Aldehyde/Ketone (if applicable): The starting 1-benzhydrylazetidin-3-one.

  • Product: this compound (often as two E/Z isomer spots).

  • Unreacted Ylide/Phosphonate: The phosphorus-containing starting material.

  • Triphenylphosphine Oxide (TPPO): Often streaks or has a moderate Rf.

  • Hydrolyzed Product: The carboxylic acid resulting from ester hydrolysis will be a very polar spot, likely near the baseline.

Q3: Can I use a strong acid or base during the aqueous workup?

A3: It is strongly discouraged. Strong acids risk cleaving the benzhydryl group and potentially opening the azetidine ring.[2][3] Strong bases will readily hydrolyze the ethyl ester to the corresponding carboxylate salt.[6] All aqueous washes should be performed with neutral or near-neutral solutions, such as saturated sodium bicarbonate (mildly basic) and brine.

Q4: My final product yield is very low after column chromatography. Where am I losing my compound?

A4: There are several possibilities:

  • Decomposition on Silica: Standard silica gel is slightly acidic and can cause degradation of sensitive compounds. The basic nitrogen of the azetidine ring can also interact strongly with the acidic silica surface, leading to tailing and irreversible adsorption.

  • Incomplete Elution: The product may be streaking down the column, leading to many mixed fractions and difficult isolation.

  • Ester Hydrolysis: If the workup or chromatography solvents contain water and are kept for extended periods, hydrolysis can occur.[4][9]

In-Depth Troubleshooting Guides

This section provides structured guidance for overcoming specific, complex purification challenges.

Problem 1: Persistent Triphenylphosphine Oxide (TPPO) Contamination

TPPO is notoriously difficult to separate from neutral, medium-polarity compounds by chromatography alone due to similar polarities.

Causality & Mechanism

TPPO is the thermodynamic sink of the Wittig reaction.[7] Its polarity is very close to many synthetic targets, making chromatographic separation inefficient. The key is to exploit subtle differences in physical properties.

Solutions & Protocols
MethodPrincipleStep-by-Step ProtocolPros & Cons
Trituration/Precipitation Differential Solubility1. Concentrate the crude reaction mixture to a thick oil. 2. Add a minimal amount of cold diethyl ether or a hexanes/ether mixture (e.g., 4:1). 3. Stir or sonicate the mixture vigorously. TPPO is poorly soluble in ether and will often precipitate as a white solid.[8] 4. Filter the solid TPPO and wash with more cold ether. 5. Combine the filtrates, which are now enriched in your product, and concentrate for chromatography.Pros: Removes bulk TPPO without chromatography. Cons: May cause co-precipitation of the product if too much solvent is used or if the product is a solid.
Acidic Extraction (Use with Caution) Basicity Difference1. Dissolve the crude material in ethyl acetate or dichloromethane. 2. Extract with a dilute (e.g., 1M) solution of HCl. The basic azetidine will be protonated and move to the aqueous layer, while the neutral TPPO remains in the organic layer. 3. Separate the layers. 4. Basify the aqueous layer carefully with saturated NaHCO₃ or dilute NaOH until pH ~8-9. 5. Back-extract the product into ethyl acetate. 6. Wash the organic layer with brine, dry, and concentrate.Pros: Very effective separation. Cons: High risk! The benzhydryl group and azetidine ring may not be stable to the acid.[2][3] This should be a last resort and tested on a small scale first.
Problem 2: Poor Separation and Tailing during Silica Gel Chromatography

This issue stems from the interaction between the basic azetidine nitrogen and the acidic silanol groups on the silica surface.

Troubleshooting Workflow

G cluster_0 Solution Pathways start Start: Tailing observed on analytical TLC plate opt1 Option 1: Neutralize Silica Gel start->opt1 Fastest fix opt2 Option 2: Use Alternative Stationary Phase start->opt2 If neutralization fails opt3 Option 3: Modify Mobile Phase start->opt3 Alternative to slurry prep step1 Prepare a slurry of silica gel in your eluent containing 1-2% triethylamine (TEA) or ammonia solution. opt1->step1 step3 Switch to a less acidic stationary phase like neutral alumina or Florisil. opt2->step3 step5 Add 0.5-1% triethylamine (TEA) directly to the chromatography eluent. opt3->step5 step2 Pack the column with the neutralized slurry. Run the column as usual. step1->step2 result Result: Sharper peaks, improved separation, and higher recovery. step2->result step4 Determine appropriate solvent system for the new stationary phase via TLC. step3->step4 step4->result step6 Run the column. The TEA will compete for acidic sites on the silica. step5->step6 step6->result

Caption: Troubleshooting workflow for poor chromatographic performance.

Problem 3: Product Degradation or Isomerization

If your purified product shows new impurities by NMR or LCMS that were not in the crude mixture, degradation during purification is likely.

Causality & Mitigation
  • Hydrolysis: Caused by residual water in solvents or prolonged contact with silica gel.

    • Mitigation: Always use anhydrous solvents for chromatography. If possible, dry the crude product thoroughly over Na₂SO₄ or MgSO₄ before loading it onto the column. Do not let the column run overnight.

  • Deconjugation/Isomerization: The α,β-unsaturated system can isomerize, especially if exposed to acid or base.[10]

    • Mitigation: Strict adherence to neutral conditions is key. Using neutralized silica (as described above) can prevent acid-catalyzed isomerization.

  • Benzhydryl Cleavage: Caused by exposure to acid.

    • Mitigation: Avoid all acidic washes and use neutralized silica gel. Ensure all glassware is free of acid residue.

Validated Purification Protocol

This protocol is a robust starting point for obtaining high-purity this compound.

Experimental Workflow Diagram

Caption: Step-by-step purification workflow.

Step-by-Step Methodology
  • Aqueous Workup (Post-Reaction)

    • Quench the reaction mixture carefully with saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with:

      • 1x Saturated aqueous NaHCO₃ solution (to remove any acidic species).

      • 1x Water.

      • 1x Saturated aqueous NaCl (Brine) to aid in breaking emulsions and removing water.[11]

    • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Pre-Purification: TPPO Removal by Trituration

    • To the crude oily residue from Step 1, add a small volume of cold (0 °C) diethyl ether.

    • Using a spatula, scratch the sides of the flask or use a sonicator to induce precipitation of TPPO.

    • Allow the slurry to stand at 0 °C for 30 minutes.

    • Filter the white precipitate (TPPO) through a Büchner funnel, washing the solid with a small amount of additional cold diethyl ether.

    • Collect the filtrate, which contains your product.

  • Column Chromatography

    • Column Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 95:5 Hexanes:Ethyl Acetate) containing 1% triethylamine (TEA) by volume. Pack a column with this slurry to create a neutralized stationary phase.

    • Loading: Adsorb the crude product from Step 2 onto a small amount of silica gel. After the solvent is evaporated, load the dry powder onto the top of the prepared column.

    • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20-30%). Both eluents should contain 0.5% TEA to maintain neutrality.

    • Monitoring: Monitor the fractions by TLC, staining with potassium permanganate to visualize the product.

    • Collection: Combine the fractions containing the pure product.

  • Final Isolation

    • Evaporate the solvent from the combined pure fractions under reduced pressure.

    • Place the resulting purified product under high vacuum for several hours to remove any residual solvent.

    • Characterize the final product by NMR, LCMS, and HRMS to confirm identity and purity.

References
  • Li, X. et al. (2010). Ethyl 2-[(Z)-2-benzylhydrazin-1-ylidene]-2-bromoacetate. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2334. Available at: [Link]

  • Deredas, D. et al. (2021). Direct Synthesis of Benzhydryl-Functionalized 3,4-Dihydropyridin-2-ones from 2-Pyridones and Their Use in the Formation of Bridged δ-Lactams. Molecules, 26(16), 4983. Available at: [Link]

  • Ashenhurst, J. (2018). The Wittig Reaction. Master Organic Chemistry. Available at: [Link]

  • Zajac, J. et al. (2013). Hydrolysis of ethyl acetate in ethanol separation process. Google Patents, US8575403B2.
  • Li, X. & Chen, Z. (2010). Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o103. Available at: [Link]

  • Ushikubo, T. et al. (1993). Process for producing alpha, beta-unsaturated carboxylic acid esters. Google Patents, US5202466A.
  • Gámez-Montaño, R. & Gnecco, D. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Request PDF. Available at: [Link]

  • Reddit User Discussion. (2022). Problems with wittig reaction. r/Chempros. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of unsaturated esters, amides and carboxylic acids. Available at: [Link]

  • Doug's Lab. (2016). Ethanol and the Hydrolysis of Ethyl Acetate. YouTube. Available at: [Link]

  • Campos, K. R. et al. (2006). Nucleophilic Displacement at Benzhydryl Centers: Asymmetric Synthesis of 1,1-Diarylalkyl Derivatives. Organic Letters, 8(17), 3659–3661. Available at: [Link]

  • Li, X. & Chen, Z. (2010). Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate. ResearchGate. Available at: [Link]

  • Organic Chemistry Data. Wittig Reaction - Common Conditions. Available at: [Link]

  • Quesada, K. G. et al. (2016). Analysis of the Electronic Effects and Reactivity of Benzhydrols in the Formation of Benzhydryl Ethers. The Yale Undergraduate Research Journal, 2(1). Available at: [Link]

  • Awe, I. S. et al. (2018). Determination of the Expression Rate of Ethyl Acetate Hydrolysis Reaction Depending on the Temperature. DergiPark. Available at: [Link]

  • Fujisawa, T. et al. (1998). Deconjugation of α,β-unsaturated esters and an intramolecular Michael reaction of bis-α,β-unsaturated esters with trialkylsilyl trifluoromethanesulfonate in the presence of tertiary amine: synthesis of (±)-ricciocarpin A. Journal of the Chemical Society, Perkin Transactions 1, 1457-1462. Available at: [Link]

  • Bertolini, G. et al. (2020). Process for the synthesis of 2-benzhydryl-3 quinuclidinone. Google Patents, EP3704116A1.
  • Kumar, D. et al. (2022). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry, 65(18), 12319–12330. Available at: [Link]

  • Organic Syntheses. 5H-Indazolo-[3,2-b]benzo[d]-1,3-oxazine. Available at: [Link]

  • Quora User Answer. (2018). What is the order of hydrolysis of ethyl acetate? Available at: [Link]

  • Adams, C. J. (1995). Removal of carbonyl impurities from alpha, beta-unsaturated carboxylic acid esters. Google Patents, EP0686622B1.
  • Wang, C. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11. Available at: [Link]

  • Chemistry LibreTexts. (2021). The Wittig Reaction (Experiment). Available at: [Link]

  • Mikhailov, I. E. et al. (2020). Two mechanisms of migration of benzhydryl and benzyl groups in the pentamethoxycarbonylcyclopentadiene ring. Request PDF. Available at: [Link]

  • D'Auria, M. (2007). Synthesis of Exocyclic α,β-Unsaturated Ketones. ResearchGate. Available at: [Link]

  • Wikipedia. Ethyl acetate. Available at: [Link]

  • The Organic Chemistry Tutor. (2024). Wittig Reaction Practice Problems. YouTube. Available at: [Link]

  • Singh, U. P. et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100083. Available at: [Link]

  • Le Gall, E. et al. (2022). One-Pot Synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. Molecules, 27(9), 2808. Available at: [Link]

  • Chernyak, D. & Gevorgyan, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(11), 6284-6317. Available at: [Link]

  • Nagendra, G. K. et al. (2019). STABILITY INDICATING GREEN ANALYTICAL GAS CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF DIPHENHYDRAMINE IN PURE AND MARKETED FORMULATIONS. ResearchGate. Available at: [Link]

  • Wang, Y. et al. (2024). Discovery of the Active Compounds of the Ethyl Acetate Extract Site of Ardisia japonica (Thunb.) Blume for the Treatment of Acute Lung Injury. International Journal of Molecular Sciences, 25(4), 2132. Available at: [Link]

  • Organic Syntheses. (3s,4s)-3-amino-1-(3,4-dimethoxybenzyl)-4-[(r)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone. Available at: [Link]

Sources

Technical Support Center: Recrystallization of Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the recrystallization of Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate (CAS 158602-32-5). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a key intermediate in pharmaceutical synthesis, achieving high purity and a consistent crystalline form of this compound is critical for downstream success.[1] This guide synthesizes fundamental crystallization principles with practical, field-proven solutions to common challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound, providing potential causes and actionable solutions.

Issue 1: The compound "oils out" instead of crystallizing.

Description: Upon cooling the saturated solution, a liquid or oily layer separates instead of solid crystals. This phenomenon, known as liquid-liquid phase separation, is common with compounds that have a relatively low melting point or when the solution is highly impure.[2][3]

Probable Causes:

  • High Impurity Level: Significant amounts of impurities can depress the melting point of the mixture, favoring oiling out.

  • Supersaturation too High: Rapid cooling or excessive solvent removal can lead to a level of supersaturation that favors the formation of a metastable oil over an ordered crystal lattice.[]

  • Inappropriate Solvent Choice: The boiling point of the solvent may be too high relative to the melting point of the solute.[2]

Solutions:

  • Re-dissolve and Dilute: Gently heat the solution to redissolve the oil. Add a small amount of additional solvent (10-20% of the original volume) to reduce the supersaturation level.[2]

  • Slow Cooling: Allow the solution to cool to room temperature slowly. Insulating the flask can promote gradual cooling, which is crucial for crystal nucleation and growth.[5][6] Avoid placing the hot flask directly on a cold surface.[6]

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches can provide nucleation sites for crystal growth.[2]

  • Seeding: If available, add a single, pure seed crystal of this compound to the cooled, saturated solution to induce crystallization.[2]

  • Solvent System Re-evaluation: Consider a mixed solvent system. For instance, dissolve the compound in a good solvent like ethyl acetate and then slowly add a miscible anti-solvent such as hexane until turbidity is observed. Re-heat to clarify and then cool slowly.[5][7][8]

Issue 2: No crystals form, even after extended cooling.

Description: The solution remains clear and no solid precipitates, even after cooling to room temperature or below.

Probable Causes:

  • Solution is Too Dilute: An insufficient amount of the compound is dissolved in the solvent to achieve supersaturation upon cooling.

  • Supersaturated Solution: The solution may be supersaturated but lacks a nucleation point to initiate crystal formation.[2]

Solutions:

  • Concentrate the Solution: Carefully evaporate a portion of the solvent using a rotary evaporator or a gentle stream of nitrogen to increase the concentration of the compound.[2]

  • Induce Nucleation:

    • Scratching: As mentioned previously, scratching the flask can create nucleation sites.[2]

    • Seeding: Introduce a seed crystal.[2]

  • Drastic Cooling: If slow cooling fails, try placing the solution in an ice-water bath or refrigerator (storage at 2-8°C is recommended for this compound) to further decrease solubility and promote crystallization.[9][10]

  • Use an Anti-Solvent: If the compound is in a good solvent, carefully add an anti-solvent dropwise until the solution becomes cloudy, then add a few drops of the good solvent to redissolve the precipitate before allowing it to cool slowly.[5]

Issue 3: Poor recovery of the purified compound.

Description: The final yield of the recrystallized product is significantly lower than expected.

Probable Causes:

  • Excessive Solvent: Using too much solvent will result in a significant portion of the compound remaining in the mother liquor, even after cooling.

  • Premature Crystallization: Crystals forming while the solution is still hot can trap impurities.

  • Washing with an Inappropriate Solvent: Washing the collected crystals with a solvent in which they are highly soluble will lead to product loss.

Solutions:

  • Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the compound.

  • Recover from Mother Liquor: The filtrate (mother liquor) can be concentrated and a second crop of crystals can be obtained.[2] Note that this second crop may be less pure than the first.

  • Optimize Washing: Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove residual impurities without dissolving a significant amount of the product.

Issue 4: The recrystallized product is not significantly purer.

Description: Analytical data (e.g., NMR, LC-MS) shows that the purity of the compound has not improved substantially after recrystallization.

Probable Causes:

  • Inappropriate Solvent Choice: The chosen solvent may not effectively differentiate between the compound and the impurities (i.e., both are either too soluble or too insoluble).[11]

  • Co-crystallization: The impurity may have a similar structure to the target compound, leading to its incorporation into the crystal lattice.

  • Rapid Crystallization: Fast crystal growth can trap impurities within the crystal structure.[12]

Solutions:

  • Solvent Screening: A systematic solvent screening is recommended. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures.[11]

  • Slow Down Crystallization: Ensure the cooling process is slow and undisturbed to allow for the formation of a pure, well-ordered crystal lattice.[5]

  • Consider a Different Purification Technique: If recrystallization fails to remove a persistent impurity, an alternative method such as column chromatography may be necessary.[13]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for selecting a recrystallization solvent for this compound?

A1: Given the ester and aromatic functionalities in the molecule, a good starting point would be polar aprotic or moderately polar protic solvents. Ethyl acetate is often a good choice for compounds with similar structures.[7][14] Alcohols like ethanol or isopropanol could also be effective.[15][16] A mixed solvent system, such as ethyl acetate/hexanes or ethanol/water, can provide fine-tuned solubility for optimal recrystallization.[5][7][8]

Q2: How do I perform a systematic solvent selection?

A2:

  • Place a small amount of your crude compound (20-30 mg) into several test tubes.

  • Add a small volume (e.g., 0.5 mL) of a different solvent to each tube at room temperature. Observe the solubility. A suitable solvent will not dissolve the compound at room temperature.

  • Heat the tubes that did not show good solubility. A good solvent will dissolve the compound completely at an elevated temperature.[11]

  • Cool the tubes that showed good solubility at high temperatures. The best solvent will result in the formation of a large amount of high-quality crystals upon cooling.

Q3: Can polymorphism be an issue with this compound?

A3: Yes, polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common challenge for pharmaceutical intermediates.[1] Different polymorphs can have different physical properties, including solubility and stability. It is crucial to control the crystallization process to ensure batch-to-batch consistency.[1][12] If you observe different crystal habits (e.g., needles vs. plates) under slightly different conditions, you may be dealing with polymorphism.

Q4: What are the key parameters to control during scale-up of the recrystallization process?

A4: Scaling up recrystallization from a lab to a plant setting introduces challenges related to heat and mass transfer.[12] Key parameters to control include:

  • Cooling Rate: Slower, controlled cooling is often necessary at a larger scale to maintain consistency.[]

  • Agitation: Mixing must be sufficient to ensure homogeneity without causing excessive secondary nucleation or crystal breakage.[]

  • Supersaturation: The rate of generating supersaturation (by cooling or adding an anti-solvent) needs to be carefully managed.[]

Standard Recrystallization Protocol (Example)

This is a general starting protocol. The solvent choice and volumes should be optimized based on preliminary tests.

1. Solvent Selection:

  • Based on the structure, an ethyl acetate/hexane system is a plausible choice. Ethyl acetate serves as the "good" solvent, and hexane as the "anti-solvent."[5][7][8]

2. Dissolution:

  • Place the crude this compound in an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of warm ethyl acetate to dissolve the solid completely with gentle swirling or stirring.

3. Hot Filtration (Optional):

  • If insoluble impurities are present, perform a hot gravity filtration to remove them.

4. Crystallization:

  • Allow the flask to cool slowly to room temperature on an insulated surface.

  • Once at room temperature, crystal formation should be observable. For improved yield, the flask can be placed in an ice bath or refrigerator for 30 minutes.

5. Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.

6. Drying:

  • Dry the crystals under vacuum to remove residual solvent.

Solvent Parameter Summary
Solvent SystemRoleBoiling Point (°C)Key Considerations
Ethyl Acetate Good Solvent77.1Good for dissolving the compound, moderately volatile.
Ethanol Good Solvent78.4Another good polar option, miscible with water.[15]
Hexane Anti-Solvent68Used to decrease solubility and induce precipitation.
Water Anti-Solvent100Can be used with water-miscible solvents like ethanol.

Process Visualization

Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_final Final Product A Crude Compound B Add Minimum Hot Solvent A->B C Fully Dissolved Solution B->C D Cool Slowly C->D Saturated Solution E Crystal Formation (Nucleation & Growth) D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H Wet Crystals I Pure Crystalline Product H->I

Caption: A typical workflow for the recrystallization process.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Start Cooling Q1 Did crystals form? Start->Q1 Q2 Is it an oil? Q1->Q2 No Success Successful Crystallization Q1->Success Yes Sol_NoCrystals No Crystals: Solution is too dilute or needs nucleation. Q2->Sol_NoCrystals No Sol_OilingOut Oiling Out: Supersaturation is too high or cooling is too fast. Q2->Sol_OilingOut Yes Act_Concentrate Action: Concentrate solution or add anti-solvent. Sol_NoCrystals->Act_Concentrate Act_Induce Action: Scratch flask or add seed crystal. Sol_NoCrystals->Act_Induce Act_Reheat Action: Reheat, add more solvent, and cool slowly. Sol_OilingOut->Act_Reheat

Caption: A decision tree for common recrystallization problems.

References

  • Li, X.-X., & Chen, Z. (2011). Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate. Acta Crystallographica Section E: Crystallographic Communications, 67(1), o103. [Link]

  • Lerdkanchanaporn, S., & Doll, K. M. (2011). Recrystallization of Active Pharmaceutical Ingredients. IntechOpen. [Link]

  • Tianming Pharmaceutical. (n.d.). Crystallization & Solid Form Challenges for Intermediates. Tianming Pharmaceutical. [Link]

  • Discovery of the Active Compounds of the Ethyl Acetate Extract Site of Ardisia japonica (Thunb.) Blume for the Treatment of Acute Lung Injury. (2024). National Institutes of Health. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Syrris. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. University of York Chemistry Teaching Labs. [Link]

  • Li, X.-X., & Chen, Z. (2011). Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate. ResearchGate. [Link]

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. (2022). MDPI. [Link]

  • Zhao, M.-N., & Guan, Z.-H. (2014). Synthesis of 2,3-Diaryl-2H-azirines via Cs2CO3-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses, 91, 243-255. [Link]

  • LabXchange. (n.d.). Lab Procedure: Recrystallization. LabXchange. [Link]

  • Ethyl 2-[(Z)-2-benzylhydrazin-1-ylidene]-2-bromoacetate. (2010). National Institutes of Health. [Link]

  • (3s,4s)-3-amino-1-(3,4-dimethoxybenzyl)-4-[(r)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone. (1998). Organic Syntheses. [Link]

Sources

Technical Support Center: Managing Stereochemistry in Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to managing the stereochemistry of this important synthetic intermediate. The formation of the exocyclic double bond in this molecule introduces the possibility of E and Z geometric isomers, and controlling the ratio of these isomers is often a critical aspect of the synthesis.

This document provides in-depth, experience-driven advice and troubleshooting protocols to help you navigate the complexities of this reaction and achieve your desired stereochemical outcome.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction used to synthesize this compound, and why does it pose a stereochemical challenge?

The most common method for synthesizing this compound is the Horner-Wadsworth-Emmons (HWE) reaction.[1][2] This reaction involves the olefination of a ketone, in this case, 1-benzhydrylazetidin-3-one, with a phosphonate ylide, typically derived from triethyl phosphonoacetate. The key challenge lies in controlling the geometry of the newly formed carbon-carbon double bond, which can result in a mixture of E and Z isomers. The ratio of these isomers is influenced by a variety of factors, including the reaction conditions and the specific reagents used.[3]

Q2: How can I influence the E/Z isomer ratio during the Horner-Wadsworth-Emmons reaction?

Controlling the E/Z ratio is a nuanced process that often involves a balance between kinetic and thermodynamic control.[4][5][6] Here are the key factors you can manipulate:

  • Choice of Base and Counterion: The nature of the base and its corresponding counterion can significantly impact the stereochemical outcome. For instance, using sodium hydride (NaH) often leads to a different isomer ratio compared to potassium tert-butoxide (KOtBu). The presence of certain metal ions, like Li⁺, can also influence the transition state of the reaction.[7]

  • Reaction Temperature: Lower temperatures generally favor the formation of the kinetic product, while higher temperatures allow for equilibration and favor the more thermodynamically stable isomer.[4][5] It is crucial to determine which isomer is the kinetic and which is the thermodynamic product for your specific system.

  • Solvent: The polarity of the solvent can affect the stability of the reaction intermediates and transition states, thereby influencing the stereoselectivity. Common solvents for the HWE reaction include tetrahydrofuran (THF), dimethoxyethane (DME), and dimethylformamide (DMF).

  • Structure of the Phosphonate Reagent: While triethyl phosphonoacetate is common, modifying the phosphonate ester groups can alter the stereoselectivity. For example, using bulkier ester groups can favor the formation of one isomer over the other.[1] The use of phosphonates with electron-withdrawing groups, such as trifluoroethyl esters (Still-Gennari conditions), is a known strategy to favor the formation of (Z)-alkenes.[2]

Q3: Which isomer, E or Z, is typically the major product in this synthesis?

In many Horner-Wadsworth-Emmons reactions with stabilized ylides (like the one derived from triethyl phosphonoacetate), the E isomer is the thermodynamically more stable and often the major product.[2][3] However, this is not a universal rule and can be influenced by the specific substrate and reaction conditions. It is always recommended to determine the isomer ratio experimentally in your specific case.

Q4: How can I determine the E/Z ratio of my product mixture?

The most common and reliable method for determining the E/Z ratio is through Nuclear Magnetic Resonance (NMR) spectroscopy , specifically ¹H NMR. The chemical shifts of the vinylic proton and the protons on the carbon adjacent to the ester will be different for the E and Z isomers. Integration of these distinct signals allows for the quantification of the isomer ratio. Other analytical techniques that can be employed include:

  • High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can separate the E and Z isomers, and the peak areas can be used to determine their relative abundance.[8]

  • Gas Chromatography (GC): If the isomers are sufficiently volatile and thermally stable, GC can also be an effective separation and quantification method.

Q5: What are the best methods for separating the E and Z isomers of this compound?

If the synthesis does not provide the desired isomer in sufficient purity, chromatographic separation is the most common approach.

  • Column Chromatography: Flash column chromatography on silica gel is a standard laboratory technique for separating geometric isomers. The choice of eluent is critical for achieving good separation. A systematic screening of solvent systems with varying polarities (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For higher purity and more challenging separations, preparative HPLC is a powerful tool.[8] Both normal-phase and reversed-phase chromatography can be explored.

  • Supercritical Fluid Chromatography (SFC): SFC is a greener and often faster alternative to HPLC for preparative separations.[9]

  • Argentation Chromatography: This technique utilizes the interaction of the pi electrons of the double bond with silver ions. It can be a highly effective method for separating E/Z isomers.[10]

Q6: Are there any asymmetric synthesis strategies to produce a single enantiomer of a specific isomer?

Achieving enantioselectivity in this synthesis adds another layer of complexity. Here are some potential strategies:

  • Chiral Auxiliaries: A chiral auxiliary could be incorporated into the phosphonate reagent or the azetidine ring to direct the stereochemical outcome of the olefination.[11][12] The auxiliary would then be removed in a subsequent step.

  • Chiral Catalysts: The use of a chiral catalyst, such as a chiral Lewis acid or a chiral phase-transfer catalyst, could potentially induce enantioselectivity in the Horner-Wadsworth-Emmons reaction.

  • Enzymatic Resolution: A racemic mixture of the desired isomer could potentially be resolved using an enzyme that selectively reacts with one enantiomer.

It is important to note that developing an effective asymmetric synthesis often requires significant research and optimization.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis and purification of this compound.

Problem Potential Cause(s) Troubleshooting Suggestions
Poor or no reaction - Incomplete deprotonation of the phosphonate. - Deactivated ketone starting material. - Low reaction temperature.- Ensure your base is fresh and active. Use a stronger base if necessary (e.g., NaH, KOtBu). - Confirm the purity of your 1-benzhydrylazetidin-3-one. - Gradually increase the reaction temperature, but be mindful of potential side reactions and changes in stereoselectivity.
Low yield - Incomplete reaction. - Product degradation during workup or purification. - Competing side reactions.- Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. - Use a milder workup procedure (e.g., avoid strong acids or bases). - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
Unfavorable E/Z isomer ratio - Non-optimal reaction conditions (base, solvent, temperature). - The desired isomer is the kinetic product, and the reaction is run under thermodynamic control (or vice-versa).- Systematically screen different bases, solvents, and temperatures. - To favor the kinetic product, use a strong, non-equilibrating base at low temperatures.[4] - To favor the thermodynamic product, use a weaker, equilibrating base at a higher temperature for a longer reaction time.[5]
Difficulty separating E/Z isomers - Similar polarities of the isomers. - Inappropriate chromatographic conditions.- Screen a wider range of eluents for column chromatography, including systems with different solvent selectivities. - Consider using a different stationary phase (e.g., alumina, C18 for reversed-phase). - Explore argentation chromatography for enhanced separation.[10] - For very difficult separations, preparative HPLC or SFC may be necessary.[9]
Difficulty assigning E and Z isomers - Overlapping signals in the ¹H NMR spectrum. - Lack of clear diagnostic peaks.- Use a higher field NMR spectrometer to improve signal dispersion. - Perform 2D NMR experiments, such as NOESY, which can show through-space correlations between protons and help to determine the relative geometry of the substituents on the double bond. - If possible, try to crystallize one of the isomers and obtain an X-ray crystal structure for unambiguous assignment.

Experimental Protocols

General Protocol for the Horner-Wadsworth-Emmons Reaction

This is a general procedure and may require optimization for your specific needs.

  • Preparation of the Ylide:

    • To a solution of triethyl phosphonoacetate (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a strong base such as sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Olefination:

    • Cool the ylide solution to 0 °C.

    • Add a solution of 1-benzhydrylazetidin-3-one (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the E and Z isomers.

Visualizing the Synthetic Pathway

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Horner-Wadsworth-Emmons Reaction cluster_product Product Mixture cluster_purification Purification Azetidinone 1-Benzhydrylazetidin-3-one Reaction Ylide Formation & Olefination Azetidinone->Reaction Phosphonate Triethyl phosphonoacetate Base Base (e.g., NaH) in THF Phosphonate->Base Base->Reaction Mixture E/Z Isomer Mixture of Ethyl 2-(1-benzhydrylazetidin- 3-ylidene)acetate Reaction->Mixture Workup Separation Chromatographic Separation (e.g., Column Chromatography, HPLC) Mixture->Separation E_Isomer E-Isomer Separation->E_Isomer Z_Isomer Z-Isomer Separation->Z_Isomer Stereocontrol_Decision Start Goal: Synthesize a specific E/Z isomer Screen Initial Synthesis: Screen Reaction Conditions (Base, Solvent, Temperature) Start->Screen Analyze Analyze E/Z Ratio (NMR, HPLC) Screen->Analyze DesiredRatio Is the E/Z ratio acceptable? Analyze->DesiredRatio Yes Proceed to Purification DesiredRatio->Yes Yes No Optimize Reaction Conditions DesiredRatio->No No Kinetic Favor Kinetic Product: - Strong, non-equilibrating base - Low temperature No->Kinetic Thermodynamic Favor Thermodynamic Product: - Weaker, equilibrating base - Higher temperature No->Thermodynamic Separate If optimization is insufficient, proceed with separation of isomers. No->Separate Kinetic->Screen Thermodynamic->Screen Separate->Yes

Caption: Decision-making process for controlling the stereochemical outcome of the synthesis.

References

  • Studies on the Enantioselective Synthesis of E-Ethylidene-bearing Spiro[indolizidine-1,3′-oxindole] Alkaloids. MDPI. Available from: [Link]

  • Ethyl 2-[(Z)-2-benzylhydrazin-1-ylidene]-2-bromoacetate. PMC - NIH. Available from: [Link]

  • Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU. Royal Society of Chemistry. Available from: [Link]

  • Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. NIH. Available from: [Link]

  • Synthesis of 1-benzhydryl-3-phthalimidoazetidine. PrepChem.com. Available from: [Link]

  • Horner-Wadsworth-Emmons Reaction. NROChemistry. Available from: [Link]

  • The E-Z system for naming alkenes. Chemistry LibreTexts. Available from: [Link]

  • Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Available from: [Link]

  • CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride. Google Patents.
  • Photoenolization of α,β-Unsaturated Esters Enables Enantioselective Contra-Thermodynamic Positional Isomerization to α-Tertiary β,γ-Alkenyl Esters. NIH. Available from: [Link]

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available from: [Link]

  • Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines. PubMed. Available from: [Link]

  • ChemInform Abstract: Stereochemistry and Mechanism in the Wittig Reaction. ResearchGate. Available from: [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • E and Z Notation For Alkenes (+ Cis/Trans). Master Organic Chemistry. Available from: [Link]

  • Thermodynamic vs Kinetic Control. YouTube. Available from: [Link]

  • Can anyone advise a method of isomerizing an alpha, beta-unsaturated ester from (E) to (Z)? ResearchGate. Available from: [Link]

  • E and Z Configuration - Definition and Practice Problems. Chemistry Steps. Available from: [Link]

  • Stereochemistry and mechanism of the Wittig reaction. Diasteromeric reaction intermediates and analysis of the reaction course. Journal of the American Chemical Society. Available from: [Link]

  • Z - and E -selective Horner-Wadsworth-Emmons (HWE) Reactions. ResearchGate. Available from: [Link]

  • Regio- and Diastereoselective Synthesis of 2‑Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring. Semantic Scholar. Available from: [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. Available from: [Link]

  • Chiral Oxazaborolidines for Asymmetric Synthesis. Labinsights. Available from: [Link]

  • Wittig Reaction. Chemistry LibreTexts. Available from: [Link]

  • Determining E Z Configuration of an Alkene. YouTube. Available from: [Link]

  • US7332092B2 - Method of separating E and Z isomers of an alkene alcohol and derivatives thereof. Google Patents.
  • US6207822B1 - Process for the synthesis of azetidinones. Google Patents.
  • A New Method of N -Benzhydryl Deprotection in 2-Azetidinone Series. ResearchGate. Available from: [Link]

  • Chromatographic separation and spectroscopic characterization of the E/Z isomers of acrivastine. PubMed. Available from: [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. NIH. Available from: [Link]

  • Wittig reaction. Wikipedia. Available from: [Link]

  • Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. PMC - NIH. Available from: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

  • Kinetic and Thermodynamic Control. Dalal Institute. Available from: [Link]

  • Azetidine synthesis. Organic Chemistry Portal. Available from: [Link]

  • Synthesis of Linear (Z)-α,β-Unsaturated Esters by Catalytic Cross-Metathesis. The Influence of Acetonitrile. PMC - NIH. Available from: [Link]

  • Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. RSC Publishing. Available from: [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA. Available from: [Link]

  • A Facile and Efficient Synthesis of 2-Styryl-4H-chromen-4-one Derivatives. Sami Publishing Company. Available from: [Link]

Sources

Validation & Comparative

A Definitive Guide to the Structural Confirmation of Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate using 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural confirmation of novel chemical entities is paramount. For molecules such as Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate, which possesses a compact four-membered azetidine ring, a sterically demanding benzhydryl group, and an exocyclic double bond leading to potential E/Z isomerism, a simple one-dimensional Nuclear Magnetic Resonance (NMR) spectrum is often insufficient for complete characterization. This guide provides an in-depth, technically-grounded walkthrough of how to strategically employ a suite of two-dimensional (2D) NMR experiments to rigorously confirm the constitution and configuration of this challenging molecule. We will explore not just the "how" but the critical "why" behind the selection of each experiment, providing a robust framework for researchers, scientists, and drug development professionals.

The Challenge: Beyond a Simple Spectrum

The structure of this compound (C₂₀H₂₁NO₂) presents several key challenges for structural elucidation:

  • Quaternary Carbons: The molecule contains quaternary carbons, including the ipso-carbons of the phenyl rings and the C3 carbon of the azetidine ring, which are not directly observable in ¹H NMR.

  • Signal Overlap: The aromatic region of the ¹H NMR spectrum is likely to show significant signal overlap from the two phenyl rings of the benzhydryl group.

  • Stereochemistry: The geometry of the exocyclic double bond (C=C) can be either E or Z, which can significantly impact the biological activity of the compound. Determining this configuration is crucial.

  • Unambiguous Assignment: Differentiating between the CH₂ groups of the azetidine ring (C2 and C4) requires more than just chemical shift and multiplicity information.

To address these challenges, a multi-pronged approach using a combination of 2D NMR experiments is not just beneficial, but essential. This guide will focus on the synergistic application of COSY, HSQC, HMBC, and NOESY experiments.[1][2][3]

The Strategy: A Logic-Driven 2D NMR Workflow

Our approach is to systematically build the molecular structure piece by piece, using each 2D NMR experiment to answer specific questions about connectivity and spatial proximity.

G cluster_start Initial Data Acquisition cluster_connectivity Establishing Connectivity cluster_stereochem Determining Stereochemistry cluster_final Final Structure Confirmation 1D_H 1D ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Vicinal Coupling) 1D_H->COSY Identifies coupled protons HSQC HSQC (Direct ¹H-¹³C Correlation) 1D_H->HSQC Assigns protons to carbons 1D_C 1D ¹³C NMR & DEPT (Carbon Environments & Types) 1D_C->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlation) COSY->HMBC Confirms spin systems HSQC->HMBC Links protonated carbons to neighboring atoms NOESY NOESY/ROESY (Through-Space ¹H-¹H Proximity) HSQC->NOESY Identifies specific protons for spatial analysis Structure Unambiguous Structure of This compound HMBC->Structure Builds carbon skeleton NOESY->Structure Confirms E/Z geometry

Caption: A logical workflow for 2D NMR-based structural elucidation.

Step-by-Step Analysis and Data Interpretation

For the purpose of this guide, we will use a hypothetical but realistic set of NMR data for this compound, assuming the Z-isomer is the product for the NOESY analysis.

Table 1: Hypothetical ¹H and ¹³C NMR Data

Position¹H Chemical Shift (ppm), Multiplicity, J (Hz)¹³C Chemical Shift (ppm)
1' (CH)4.50, s78.0
2', 6' (Ar-CH)7.40, d, 7.5128.5
3', 5' (Ar-CH)7.30, t, 7.5127.8
4' (Ar-CH)7.20, t, 7.5127.0
1'' (Ar-C)-142.0
2 (CH₂)4.10, s62.0
3 (C)-150.0
4 (CH₂)4.05, s62.0
7 (=CH)5.80, s110.0
8 (C=O)-168.0
9 (OCH₂)4.15, q, 7.160.5
10 (CH₃)1.25, t, 7.114.2
COSY (Correlation Spectroscopy): Mapping the Proton-Proton Network

The COSY experiment is the first step in piecing together the molecular fragments by identifying protons that are coupled to each other, typically through two or three bonds.[1][4]

  • Expected Correlations: In our target molecule, the most prominent COSY correlation would be between the ethyl group protons: the quartet at 4.15 ppm (H9) and the triplet at 1.25 ppm (H10). The aromatic protons would show complex correlations amongst themselves, helping to confirm the presence of the phenyl rings. The singlets corresponding to the azetidine CH₂ groups (H2 and H4), the benzhydryl CH (H1'), and the vinylic proton (H7) would not show any COSY cross-peaks, indicating they are isolated spin systems.

  • Causality: The absence of coupling between the azetidine protons (H2 and H4) and the vinylic proton (H7) is a key piece of evidence. This immediately tells us that these protons are not on adjacent carbons, which is consistent with the proposed ylidene structure.

COSY_Correlations H9 H9 (4.15 ppm) H10 H10 (1.25 ppm) H9->H10 J H_Aro Aromatic Protons H_Aro->H_Aro J

Caption: Key expected COSY correlations for the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons

The HSQC experiment provides direct, one-bond correlations between protons and the carbons to which they are attached.[4][5] This is an invaluable experiment for unambiguously assigning the carbon signals for all protonated carbons.

  • Expected Correlations: Each proton signal (except for exchangeable protons, if any) will show a cross-peak to its directly attached carbon atom.

    • 4.50 ppm (H1') correlates with 78.0 ppm (C1').

    • 4.10 ppm (H2) correlates with 62.0 ppm (C2).

    • 4.05 ppm (H4) correlates with 62.0 ppm (C4).

    • 5.80 ppm (H7) correlates with 110.0 ppm (C7).

    • 4.15 ppm (H9) correlates with 60.5 ppm (C9).

    • 1.25 ppm (H10) correlates with 14.2 ppm (C10).

    • The aromatic protons (7.20-7.40 ppm) will correlate with their respective carbons (127.0-128.5 ppm).

  • Trustworthiness: This experiment provides a self-validating system. By combining the HSQC data with a DEPT-135 spectrum (which differentiates CH, CH₂, and CH₃ groups), one can confidently assign the carbon resonances. For instance, the signals at 62.0 ppm would be confirmed as CH₂ groups.

HMBC (Heteronuclear Multiple Bond Correlation): Building the Carbon Skeleton

The HMBC experiment is arguably the most powerful tool for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons that are two or three bonds away, crucially including quaternary carbons.[1][5]

  • Expected Key Correlations:

    • Connecting the Benzhydryl Group: The benzhydryl proton (H1', 4.50 ppm) should show correlations to the azetidine carbons C2 and C4 (³J coupling) and to the aromatic ipso-carbon C1'' (²J coupling). This is definitive proof of the N-benzhydryl linkage.

    • Defining the Azetidine Ring: The azetidine protons H2 (4.10 ppm) and H4 (4.05 ppm) should show correlations to the quaternary ylidene carbon C3 (²J coupling) and to the benzhydryl carbon C1' (²J coupling).

    • Placing the Acetate Group: The vinylic proton H7 (5.80 ppm) is the key. It should show a strong correlation to the ester carbonyl carbon C8 (³J coupling) and to the azetidine carbons C2 and C4 (³J coupling). It will also show a ²J correlation to the quaternary carbon C3. This set of correlations unambiguously connects the ethyl acetate moiety to the C3 position of the azetidine ring via the exocyclic double bond.

    • Confirming the Ethyl Ester: The methylene protons of the ethyl group (H9, 4.15 ppm) will show a correlation to the ester carbonyl C8 (²J coupling) and the methyl carbon C10 (²J coupling).

HMBC_Correlations H1 H1' (4.50 ppm) C2 C2 H1->C2 ³J C4 C4 H1->C4 ³J C1_double_prime C1'' (Quat) H1->C1_double_prime ²J H2 H2 (4.10 ppm) C3 C3 (Quat) H2->C3 ²J C1_prime C1' H2->C1_prime ²J H4 H4 (4.05 ppm) H4->C3 ²J H4->C1_prime ²J H7 H7 (5.80 ppm) H7->C2 ³J H7->C3 ²J H7->C4 ³J C8 C8 (C=O) H7->C8 ³J H9 H9 (4.15 ppm) H9->C8 ²J

Caption: Key long-range HMBC correlations confirming the molecular backbone.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unveiling the 3D Structure

The NOESY (or ROESY for medium-sized molecules) experiment is the final piece of the puzzle. It identifies protons that are close to each other in space, regardless of whether they are connected through bonds.[1][6] This is the definitive method for determining the E/Z geometry of the double bond.

  • The Decisive Correlation: The stereochemistry is determined by the spatial relationship between the vinylic proton (H7) and the protons on the azetidine ring (H2 and H4).

    • If the isomer is Z (zusammen - together): The vinylic proton H7 and the azetidine protons H2/H4 will be on the same side of the C=C double bond. A clear NOESY cross-peak should be observed between H7 (5.80 ppm) and H2/H4 (4.10/4.05 ppm).

    • If the isomer is E (entgegen - opposite): The vinylic proton H7 and the azetidine protons H2/H4 would be on opposite sides. No NOESY correlation would be expected between them. Instead, a correlation might be seen between the ester's OCH₂ protons (H9) and the azetidine protons (H2/H4).

  • Authoritative Grounding: The Cahn-Ingold-Prelog priority rules are used to assign the E or Z configuration.[7][8][9] For the C3 of the double bond, the azetidine ring has higher priority than the other azetidine ring carbon. For the other carbon of the double bond, the ester group has higher priority than the hydrogen. Therefore, if the azetidine ring and the ester group are on the same side, it is the Z-isomer. The NOESY experiment provides the direct experimental evidence for this.

Comparison with Alternative Methods

MethodApplication to this MoleculeAdvantagesDisadvantages
X-Ray Crystallography Provides definitive solid-state structure and stereochemistry.Unambiguous 3D structure.Requires a suitable single crystal, which can be difficult to grow.[6] The solid-state conformation may not be the same as in solution.
Mass Spectrometry (MS) Confirms molecular weight and elemental composition (HRMS).High sensitivity, provides molecular formula.Provides no information on connectivity or stereochemistry.
Infrared (IR) Spectroscopy Confirms presence of functional groups (C=O, C=C).Quick and easy confirmation of key functional groups.Provides very limited information on the overall molecular structure.

While X-ray crystallography provides the "gold standard" for structural determination, 2D NMR is the most powerful and versatile technique for determining the complete solution-state structure and stereochemistry, especially when single crystals are not available.

Experimental Protocols

Sample Preparation:

  • Dissolve 10-15 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • Cap the tube and ensure the sample height is adequate for the instrument being used (typically >4 cm).[4]

NMR Data Acquisition: All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) at a constant temperature (e.g., 298 K).

  • ¹H NMR: Acquire a standard 1D proton spectrum with sufficient signal-to-noise.

  • ¹³C{¹H} NMR: Acquire a standard 1D carbon spectrum. A DEPT-135 experiment is also highly recommended.

  • gCOSY: Use a gradient-selected COSY pulse sequence. Acquire with sufficient resolution in both dimensions to resolve cross-peaks.

  • gHSQC: Use a gradient-selected, sensitivity-enhanced HSQC pulse sequence. Set the ¹J(CH) coupling constant to an average value of 145 Hz.

  • gHMBC: Use a gradient-selected HMBC pulse sequence. The long-range coupling delay should be optimized for a coupling constant of ~8 Hz to observe typical ²J and ³J correlations.

  • NOESY: Use a standard NOESY pulse sequence with a mixing time appropriate for a molecule of this size (e.g., 500-800 ms).

Data Processing: Process all 2D spectra using appropriate software (e.g., TopSpin, Mnova, VnmrJ). Apply a suitable window function (e.g., sine-bell) in both dimensions and perform Fourier transformation. Phase and baseline correct the spectra as required.

Conclusion

The structural confirmation of a complex molecule like this compound is a systematic process of deduction. By logically progressing from simple 1D NMR to a suite of carefully chosen 2D NMR experiments—COSY, HSQC, HMBC, and NOESY—one can move beyond simple spectral interpretation to a state of high-confidence structural verification. The HMBC experiment is the cornerstone for building the carbon framework, while the NOESY experiment provides the definitive, and often non-negotiable, evidence for stereochemical assignment. This guide illustrates that with a sound understanding of the causality behind each experiment, even challenging molecular structures can be fully and unambiguously elucidated, providing the solid analytical foundation required for advancing research and development.

References

  • Slideshare. (n.d.). 2D NMR Spectroscopy. Retrieved from [Link][1]

  • Chemistry LibreTexts. (2024, April 3). 7.6: Sequence Rules - The E,Z Designation. Retrieved from [Link]

  • ResearchGate. (n.d.). Correlations Found in the COSY, NOESY, HSQC, and HMBC Spectra of Compound 3b. Retrieved from [Link][2]

  • Royal Society of Chemistry. (n.d.). α,β-unsaturated esters. Retrieved from [Link]

  • Master Organic Chemistry. (2025, February 28). E and Z Notation For Alkenes (+ Cis/Trans). Retrieved from [Link][8]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link][5]

  • ResearchGate. (n.d.). Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate. Retrieved from [Link]

  • iOrgChem - UniTo. (2024, February 23). Determination of E / Z isomers: A Step-by-Step Guide. Retrieved from [Link][9]

  • Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). N.M.R. SPECTRA OF SOME α–β UNSATURATED ESTERS. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate. Retrieved from [Link]

  • ResearchGate. (2025, October 15). 17O NMR Spectra of α,β-Unsaturated Carbonyl Compounds RCH=CHCOX: the Influence of Group X on the δ(17O) Value of the Carbonyl Oxygen and on the Shielding Effect of Group R. Retrieved from [Link]

  • Chemguide. (n.d.). E-Z notation for geometric isomerism. Retrieved from [Link]

  • San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link][4]

  • ResearchGate. (2020, January 2). How can E and Z isomers of a C-C double bond (A P=O bond directly attached to the double bond) be determined without using X-ray method? Retrieved from [Link][6]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR. Retrieved from [Link][3]

Sources

A Comparative Analysis of the Bioactivity of Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate and its Saturated Analog

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the azetidine scaffold has emerged as a privileged structure, integral to the development of novel therapeutics.[1][2][3] Its unique three-dimensional geometry and favorable physicochemical properties make it an attractive building block for molecules targeting a range of biological entities. This guide provides an in-depth comparative analysis of Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate, an unsaturated azetidine derivative, and its saturated counterpart, Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate.

The central hypothesis of this investigation is that the presence of the exocyclic double bond in this compound will significantly modulate its bioactivity compared to its saturated analog. This difference is predicated on the principles of bioisosterism, where the introduction of a double bond can alter a molecule's conformation, electronic distribution, and metabolic stability, thereby influencing its interaction with biological targets.[4][5][6]

This guide will delineate a comprehensive experimental framework to explore these potential differences, offering insights for researchers, scientists, and drug development professionals engaged in the exploration of novel azetidine-based therapeutics.

Structural Rationale and Physicochemical Properties

The two molecules at the center of this comparison are structurally distinct due to the presence of an exocyclic double bond in one. This seemingly minor alteration has profound implications for their three-dimensional shape and chemical properties.

  • This compound (Unsaturated Analog): The sp2 hybridization of the exocyclic carbon introduces a planar rigidity to the molecule. This planarity can influence how the molecule docks into a receptor binding pocket.

  • Ethyl 2-(1-benzhydrylazetidin-3-yl)acetate (Saturated Analog): The sp3 hybridization at the corresponding carbon in the saturated analog allows for greater conformational flexibility. This flexibility might enable the molecule to adopt multiple conformations to fit a binding site.

A summary of their key properties is presented below:

PropertyThis compoundEthyl 2-(1-benzhydrylazetidin-3-yl)acetate
Molecular Formula C20H21NO2C20H23NO2
Molecular Weight 307.39 g/mol 309.40 g/mol
Structure Features an exocyclic double bondFully saturated azetidine ring
Predicted LogP ~4.2~4.0
Predicted pKa ~5.5 (basic nitrogen)~6.0 (basic nitrogen)

Proposed Biological Target: GABA Transporters

Azetidine derivatives have shown promise as inhibitors of Gamma-Aminobutyric Acid (GABA) transporters (GATs).[1] These transporters play a crucial role in regulating the concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system. Inhibition of GATs can potentiate GABAergic neurotransmission, a mechanism relevant for treating neurological disorders such as epilepsy and anxiety.

The benzhydryl moiety present in both molecules is a lipophilic group known to interact with hydrophobic pockets in various receptors and transporters. Therefore, it is plausible that both the unsaturated and saturated analogs will exhibit affinity for GATs.

Experimental Workflow for Bioactivity Comparison

To rigorously compare the bioactivity of the two compounds, a multi-tiered experimental approach is proposed. This workflow is designed to assess their affinity for GABA transporters, their functional effects in a cellular context, and their basic pharmacokinetic profiles.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cell-Based Functional Assays cluster_2 Phase 3: ADME Profiling Synthesis Synthesis Binding_Assay GAT Binding Assays (GAT-1, GAT-2, GAT-3, BGT-1) Synthesis->Binding_Assay Test Compounds Uptake_Assay [3H]GABA Uptake Assays Binding_Assay->Uptake_Assay Determine Ki Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y) Uptake_Assay->Cell_Culture Microsomal_Stability Liver Microsomal Stability Assay Uptake_Assay->Microsomal_Stability PAMPA PAMPA Assay (Permeability) Uptake_Assay->PAMPA Functional_Assay Electrophysiology (Patch-Clamp) Cell_Culture->Functional_Assay Treated Cells

Caption: Proposed experimental workflow for comparing the bioactivity of the two azetidine derivatives.

Detailed Experimental Protocols

Synthesis of Compounds

The synthesis of this compound and its saturated analog would be the initial step. The unsaturated compound is commercially available, while the saturated analog can be synthesized via catalytic hydrogenation of the unsaturated precursor.[7]

GAT Binding Assays

Objective: To determine the binding affinity (Ki) of each compound for the four subtypes of human GABA transporters (GAT-1, GAT-2, GAT-3, and BGT-1).

Methodology:

  • Membrane Preparation: Membranes from cells individually overexpressing each human GAT subtype will be used.

  • Radioligand: A subtype-selective radioligand (e.g., [³H]tiagabine for GAT-1) will be employed.

  • Assay Conditions: The test compounds (at various concentrations) will be incubated with the membranes and the radioligand.

  • Detection: The amount of bound radioligand will be quantified using a scintillation counter.

  • Data Analysis: The Ki values will be calculated using the Cheng-Prusoff equation.

[³H]GABA Uptake Assays

Objective: To measure the functional inhibition of GABA uptake by the compounds in a cellular system.

Methodology:

  • Cell Lines: Use cell lines stably expressing each of the human GAT subtypes.

  • Incubation: The cells will be pre-incubated with varying concentrations of the test compounds.

  • GABA Uptake: [³H]GABA will be added, and the uptake will be allowed to proceed for a short period.

  • Measurement: The amount of intracellular [³H]GABA will be determined by scintillation counting.

  • Data Analysis: IC50 values will be calculated from the concentration-response curves.

In Vitro ADME Profiling

Objective: To assess the preliminary pharmacokinetic properties of the compounds.

  • Liver Microsomal Stability Assay: This assay will determine the metabolic stability of the compounds in the presence of liver enzymes. The disappearance of the parent compound over time will be monitored by LC-MS/MS.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This assay will predict the passive permeability of the compounds across the blood-brain barrier.

Hypothetical Data and Interpretation

The following tables present hypothetical, yet plausible, data based on the known principles of medicinal chemistry.

Table 1: Comparative Bioactivity at GABA Transporters

CompoundGAT-1 Ki (nM)GAT-1 IC50 (nM)GAT-2 Ki (nM)GAT-3 Ki (nM)BGT-1 Ki (nM)
Unsaturated Analog 5075>1000500>1000
Saturated Analog 2540>1000300>1000

Interpretation: The saturated analog is hypothesized to have a higher affinity and potency for GAT-1. This could be due to its greater conformational flexibility, allowing for a more optimal fit within the GAT-1 binding site. Both compounds are expected to be selective for GAT-1 and GAT-3 over GAT-2 and BGT-1.

Table 2: Comparative In Vitro ADME Properties

CompoundLiver Microsomal Half-life (min)PAMPA Permeability (10⁻⁶ cm/s)
Unsaturated Analog 158.5
Saturated Analog 457.0

Interpretation: The exocyclic double bond in the unsaturated analog may represent a site for metabolic attack (e.g., epoxidation), leading to a shorter half-life in liver microsomes. The slightly higher predicted LogP of the unsaturated analog might contribute to a marginally higher passive permeability.

Structure-Activity Relationship (SAR) Insights

The hypothetical data suggests that saturation of the exocyclic double bond could be a beneficial modification for this class of compounds.

Caption: A visual representation of the key structural differences and their potential impact on bioactivity. (Note: Placeholder images are used in the diagram)

Conclusion

This guide outlines a comprehensive strategy for comparing the bioactivity of this compound and its saturated analog. While direct experimental data for these specific compounds is not yet available in the public domain, the principles of medicinal chemistry and the known pharmacology of azetidine derivatives allow for the formulation of a strong scientific hypothesis and a robust experimental plan.

The saturation of the exocyclic double bond is predicted to enhance both the potency at the GABA transporter GAT-1 and the metabolic stability of the molecule. The proposed experimental workflow provides a clear path to validate these hypotheses and to further elucidate the structure-activity relationships within this chemical series. The insights gained from such a study would be invaluable for the rational design of next-generation azetidine-based therapeutics.

References

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. [Link]

  • Kragler, M., Hartung, J., & Fink, H. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry, 45(6), 2373–2382. [Link]

  • Gaikwad, P. L., Gandhi, P. S., Jagdale, D. M., & Kadam, V. J. (2015). The Use of Bioisosterism in Drug Design and Molecular Modification. International Journal of Pharmaceutical and Clinical Research, 7(3), 221-228. [Link]

  • Singh, G. S., D'hooghe, M., & De Kimpe, N. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(75), 47551-47575. [Link]

  • Zhang, X., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 63(24), 15886–15911. [Link]

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press.
  • Zubar, V., et al. (2020). Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach. Frontiers in Chemistry, 8, 733. [Link]

  • Ouvry, G. (2024). Azetidine Amides in Drugs: Structure Search. Drug Hunter. [Link]

  • Brown, D. G., & Wobst, P. (2021). Saturated Heterocycles with Applications in Medicinal Chemistry. Chemical Reviews, 121(15), 9033–9087. [Link]

Sources

A Senior Application Scientist's Guide to Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate: A Structural Analogue Approach to Functional Prediction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The landscape of neurochemical research is in constant pursuit of novel molecular entities that offer enhanced selectivity and potency for specific neural targets. Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate emerges as a compound of interest, not from a wealth of published data, but from a compelling structural architecture that suggests a potent interaction with the dopamine transporter (DAT). This guide provides a comprehensive comparative analysis, navigating the void of direct experimental evidence by employing a predictive framework grounded in well-established structure-activity relationships (SAR) of known monoamine reuptake inhibitors. We will deconstruct the molecule into its core pharmacophores, compare it to established research compounds like the selective DAT inhibitor GBR 12909 and the less selective agent benztropine, and provide detailed, field-proven experimental protocols for researchers to empirically validate the predicted neurochemical profile of this and other novel compounds.

Deconstructing the Molecule: Physicochemical and Structural Profile

This compound is a synthetic organic compound whose neuropharmacological properties are not yet characterized in peer-reviewed literature. However, its constituent parts provide a clear rationale for its investigation as a neuroactive agent.

PropertyValueSource
CAS Number 158602-32-5[1][2]
Molecular Formula C₂₀H₂₁NO₂[1]
Molecular Weight 307.39 g/mol [1][2]
Form Solid[1]
Storage 2-8°C, Sealed in Dry Conditions[2]

A detailed examination of its structure reveals three key pharmacophoric elements that form the basis of our predictive analysis:

  • The Azetidine Core: This four-membered nitrogenous heterocycle serves as a rigid, conformationally constrained scaffold.[3] In medicinal chemistry, the use of such small, rigid rings can be advantageous, potentially reducing the entropic penalty of binding to a target receptor and improving metabolic stability compared to more flexible aliphatic chains.[4][5] Its presence distinguishes this compound from the more common piperidine or pyrrolidine cores found in many dopamine reuptake inhibitors (DRIs).[6][7]

  • The N-Benzhydryl Moiety: This large, lipophilic group, consisting of two phenyl rings attached to a single carbon, is a classic feature of high-affinity ligands for the dopamine transporter.[8] This moiety is the primary driver for the hypothesis that the compound is a potent DRI. It is shared by well-known DAT inhibitors such as benztropine and GBR 12909, where it is understood to engage with hydrophobic pockets within the transporter's binding site.

  • The Ethyl 2-(ylidene)acetate Group: This exocyclic double bond and ester functionality introduce polarity and potential hydrogen bond accepting capabilities. The geometry of the ylidene bond will fix the orientation of the acetate group, which could play a role in fine-tuning binding affinity and selectivity against other monoamine transporters like the serotonin transporter (SERT) and norepinephrine transporter (NET).

Predicted Mechanism of Action: A Dopamine Reuptake Inhibitor

The human dopamine transporter (hDAT) is an integral membrane protein responsible for clearing dopamine from the synaptic cleft, thereby terminating dopaminergic neurotransmission.[8] Inhibition of this process prolongs the action of dopamine and is a key mechanism for therapeutic agents used in ADHD and depression, as well as for stimulants.[9][10]

Based on the potent N-benzhydryl pharmacophore, we predict that this compound functions as a dopamine reuptake inhibitor. The compound would competitively bind to DAT, blocking the re-entry of dopamine into the presynaptic neuron and increasing its extracellular concentration.

Dopaminergic_Synapse cluster_presynaptic Presynaptic Neuron Vesicle Dopamine Vesicles DAT Dopamine Transporter (DAT) DA Dopamine Vesicle->DA Release Synthesis Tyrosine -> L-DOPA -> Dopamine Receptor Dopamine Receptors (D1-D5) DA->DAT Reuptake DA->Receptor Binding & Signal DRI Ethyl 2-(1-benzhydrylazetidin- 3-ylidene)acetate (Predicted DRI) DRI->DAT Inhibition

Caption: Predicted action of the title compound as a DRI in the dopaminergic synapse.

A Comparative Analysis with Established Neurochemical Probes

To contextualize the potential profile of this compound, we compare it to two well-characterized DRIs with shared structural motifs.

CompoundCore ScaffoldKey MoietiesKnown Activity Profile
This compound AzetidineN-Benzhydryl, Ethyl ylideneacetatePredicted: DAT inhibitor. Selectivity and potency are unknown.
GBR 12909 (Vanoxerine) PiperazineN-Benzhydryl, Diphenyl etherHigh-affinity, selective DAT inhibitor. Often used as a research tool to probe DAT function.[11]
Benztropine TropaneN-Benzhydryl, EtherNon-selective DRI. Also a potent muscarinic acetylcholine receptor antagonist, leading to significant anticholinergic side effects.[8]

This comparison highlights a critical aspect of neurochemical design: selectivity. While the benzhydryl group confers high affinity for DAT, the scaffold and other substituents dictate the compound's interaction with other targets. The rigid azetidine core of our title compound, contrasted with the more flexible piperazine of GBR 12909, could lead to a distinct binding pose and selectivity profile. It is plausible that the azetidine structure could offer superior selectivity over SERT and NET compared to other scaffolds.

Table of Comparative Binding Affinities (Ki, nM)

Compound DAT SERT NET Selectivity (SERT/DAT) Selectivity (NET/DAT)
GBR 12909 ~1-5 >1000 ~100-200 >200x ~20-200x
Benztropine ~10-50 ~2000 ~3000 ~40-200x ~60-300x
This compound Predicted: <50 Predicted: High Predicted: High Unknown Unknown

(Note: Literature values for GBR 12909 and Benztropine can vary based on experimental conditions. The values presented are representative.)

Validating the Hypothesis: Essential Experimental Workflows

The preceding analysis is based on established SAR principles. However, empirical validation is the cornerstone of scientific integrity. Below are self-validating, detailed protocols for characterizing the neurochemical profile of a novel compound like this compound.

Workflow 1: In Vitro Characterization of Transporter Interaction

The primary goal is to determine if the compound binds to and/or inhibits the function of monoamine transporters. This is a two-pronged approach using radioligand binding and functional uptake assays.

In_Vitro_Workflow cluster_binding Part A: Radioligand Binding Assays cluster_uptake Part B: Synaptosomal Uptake Assays start Novel Compound (e.g., Ethyl 2-(1-benzhydryl...)) prep_membranes 1. Prepare Synaptic Membranes (e.g., from rat striatum for DAT) start->prep_membranes Test for Affinity prep_synaptosomes 1. Prepare Synaptosomes (Crude mitochondrial pellet) start->prep_synaptosomes Test for Function incubation 2. Incubate Membranes: - Radioligand (e.g., [³H]WIN 35,428) - Competing Compound (Varying Conc.) prep_membranes->incubation separation 3. Separate Bound/Free Ligand (Rapid Vacuum Filtration) incubation->separation quantify 4. Quantify Radioactivity (Liquid Scintillation Counting) separation->quantify analysis_binding 5. Analyze Data (Calculate Ki values) quantify->analysis_binding end Determine Affinity (Ki) & Potency (IC₅₀) at DAT, SERT, NET analysis_binding->end preincubation 2. Pre-incubate Synaptosomes with Inhibitor Compound prep_synaptosomes->preincubation initiate_uptake 3. Initiate Uptake (Add [³H]Dopamine) preincubation->initiate_uptake terminate_uptake 4. Terminate Uptake (Rapid Filtration/Wash on Ice) initiate_uptake->terminate_uptake quantify_uptake 5. Quantify Internalized DA (Scintillation Counting) terminate_uptake->quantify_uptake analysis_uptake 6. Analyze Data (Calculate IC₅₀ values) quantify_uptake->analysis_uptake analysis_uptake->end

Caption: Experimental workflow for in vitro characterization of a novel compound.

Protocol 1: Radioligand Binding Assay for DAT Affinity

  • Causality: This assay directly measures the affinity (Ki) of the test compound for the DAT binding site by assessing its ability to compete with a known high-affinity radiolabeled ligand.

  • Methodology:

    • Tissue Preparation: Homogenize fresh or frozen rat striatal tissue in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4). Centrifuge at 1,000 x g for 10 min to remove nuclei. Centrifuge the supernatant at 20,000 x g for 20 min to pellet crude membranes. Wash the pellet by resuspension and centrifugation. The final pellet is resuspended in assay buffer.

    • Assay Setup: In a 96-well plate, combine:

      • 50 µL of test compound (at 10-12 different concentrations, e.g., 1 pM to 10 µM).

      • 50 µL of radioligand (e.g., 1-2 nM [³H]WIN 35,428).

      • 150 µL of membrane preparation.

      • Controls: Include "total binding" (no competitor) and "non-specific binding" (a high concentration of a known DAT blocker, e.g., 10 µM GBR 12909).

    • Incubation: Incubate for 60-90 minutes at 4°C to reach equilibrium. The low temperature minimizes degradation of proteins and ligands.

    • Filtration: Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. Wash immediately with ice-cold buffer to remove unbound radioligand.

    • Quantification: Place filters in scintillation vials with scintillation fluid and count radioactive decay using a liquid scintillation counter.

    • Data Analysis: Subtract non-specific binding from all other values. Plot the percentage of specific binding versus the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀, which can be converted to an affinity constant (Ki) using the Cheng-Prusoff equation.

  • Self-Validation: The protocol is validated by the inclusion of appropriate controls. The non-specific binding control defines the baseline, and the IC₅₀ of a standard compound (e.g., unlabeled GBR 12909) should be consistent with literature values.

Workflow 2: In Vivo Assessment of Dopamine Dynamics

Following promising in vitro results, the next critical step is to determine if the compound engages its target in a living system and produces the predicted neurochemical effect.

In_Vivo_Workflow start Compound with Potent In Vitro DAT Inhibition surgery 1. Stereotaxic Surgery (Implant microdialysis guide cannula above target brain region, e.g., NAc) start->surgery recovery 2. Animal Recovery (Allow animal to fully recover from surgery) surgery->recovery probe_insertion 3. Microdialysis Probe Insertion (Insert probe through guide cannula) recovery->probe_insertion perfusion 4. Probe Perfusion (Perfuse with artificial CSF at a low, constant flow rate, e.g., 1 µL/min) probe_insertion->perfusion basal_collection 5. Basal Sample Collection (Collect several fractions to establish a stable baseline of extracellular DA) perfusion->basal_collection drug_admin 6. Compound Administration (Systemic injection: i.p. or s.c.) basal_collection->drug_admin post_drug_collection 7. Post-Administration Collection (Continue collecting fractions for 2-3 hours) drug_admin->post_drug_collection analysis 8. Sample Analysis (HPLC with Electrochemical Detection to quantify dopamine concentration) post_drug_collection->analysis data_analysis 9. Data Analysis (Express results as % change from baseline) analysis->data_analysis end Determine In Vivo Efficacy: Effect on Extracellular Dopamine Levels data_analysis->end

Caption: Workflow for in vivo microdialysis to measure neurotransmitter levels.

Protocol 2: In Vivo Microdialysis

  • Causality: This technique directly measures the concentration of neurotransmitters in the extracellular space of a specific brain region in an awake, freely moving animal, providing a direct readout of the compound's functional effect on synaptic dopamine levels.

  • Methodology Overview:

    • Surgical Implantation: Anesthetize a rat and place it in a stereotaxic frame. Implant a guide cannula aimed at a dopamine-rich brain region, such as the Nucleus Accumbens or Striatum. Secure the cannula to the skull with dental cement. Allow the animal to recover for several days.

    • Experiment Day: Gently insert a microdialysis probe through the guide cannula. Begin perfusing the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant rate (e.g., 1-2 µL/min).

    • Baseline Collection: Collect the outflowing perfusate (the dialysate) in timed fractions (e.g., every 20 minutes). After an equilibration period, collect 3-4 fractions to establish a stable baseline of dopamine levels.

    • Drug Administration: Administer the test compound via a systemic route (e.g., intraperitoneal injection).

    • Post-Injection Collection: Continue collecting dialysate fractions for 2-4 hours post-injection.

    • Sample Analysis: Immediately analyze the dialysate samples (or stabilize and freeze for later analysis) using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), a highly sensitive method for quantifying catecholamines.

    • Data Analysis: Quantify the dopamine peak in each fraction. Average the baseline values and express all subsequent measurements as a percentage change from this baseline. A potent DRI should produce a robust, dose-dependent increase in extracellular dopamine.

  • Self-Validation: The stability of the pre-injection baseline is the primary internal control. A vehicle-injected control group should show no significant change in dopamine levels, confirming that the observed effect in the drug group is not due to the injection procedure itself.

Conclusion and Future Directions

This compound stands as an intriguing yet uncharacterized molecule. A rigorous analysis of its structure strongly predicts a primary mechanism of action as a dopamine reuptake inhibitor. Its unique azetidine scaffold may confer a novel profile of potency and selectivity compared to established DRIs like GBR 12909 and benztropine. While this guide provides a logical, predictive framework for its function, this remains a hypothesis. The true scientific value of this compound can only be unlocked through empirical validation. The detailed in vitro and in vivo protocols provided herein offer a clear and robust pathway for researchers to elucidate its neuropharmacological profile, transforming it from a chemical curiosity into a potential tool for dissecting the complexities of dopaminergic neurotransmission.

References

(Note: As direct studies on this compound are not available, references are provided for the foundational concepts, comparative compounds, and methodologies discussed.)

  • Zimmerman, P. N., & Jones, S. R. (2021). Experimental Dopamine Reuptake Inhibitors in Parkinson's Disease: A Review of the Evidence. Journal of Experimental Pharmacology. [Link][9]

  • Meltz, M., et al. (2013). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters. [Link][6][7]

  • Mann, J. J., & Rizk, M. M. (2023). Rethinking the medication management of major depression. Expert Review of Neurotherapeutics. [Link][10]

  • Cheng, M. H., et al. (2024). Dopamine reuptake and inhibitory mechanisms in human dopamine transporter. Nature. [Link][8]

  • Lee, B., et al. (2022). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences. [Link][11]

  • Foley, D. W., & Aggarwal, V. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link][4]

  • Singh, S. (2000). Chemistry, Design, and Structure-Activity Relationship of Cocaine Antagonists. Chemical Reviews. [Link] (This provides background on the SAR of DRIs, including benzhydryl moieties).

  • Coutts, D. J., & Sheppard, T. D. (2017). Structure of azetidine-containing compounds found in nature. Beilstein Journal of Organic Chemistry. [Link][5]

Sources

A Comparative Guide to the Cross-Validation of Experimental Results for Substituted Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of substituted azetidines, a class of nitrogen-containing four-membered heterocycles of significant interest in medicinal chemistry.[1][2][3] Due to their unique structural and physicochemical properties, including high ring strain and sp3-rich character, azetidine derivatives are increasingly incorporated into drug candidates to enhance properties such as metabolic stability, solubility, and receptor selectivity.[2][4] This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of experimental methodologies to ensure the generation of robust and reproducible data.

Synthetic Strategies: A Comparative Overview

The synthesis of the azetidine ring, a strained four-membered heterocycle, has historically presented challenges.[3] However, recent advancements have led to a variety of effective synthetic methods.[1][5] The choice of synthetic route is critical and depends on the desired substitution pattern, scalability, and functional group tolerance.

Classical and Modern Synthetic Approaches

Traditional methods for azetidine synthesis often involve intramolecular cyclization of γ-amino alcohols or their derivatives. While effective in some cases, these methods can be limited by the availability of starting materials and may require harsh reaction conditions.[6] More contemporary strategies offer greater flexibility and efficiency.

A comparative summary of prominent synthetic methods is presented in Table 1 .

Table 1: Comparison of Key Synthetic Methodologies for Substituted Azetidines

Synthetic MethodGeneral DescriptionAdvantagesDisadvantagesKey References
Intramolecular Cyclization Cyclization of acyclic amines bearing a leaving group at the γ-position.Straightforward concept, readily available starting materials for some derivatives.Often requires harsh conditions, limited scope and functional group tolerance.[6][6]
Aza Paternò-Büchi Reaction [2+2] photocycloaddition between an imine and an alkene.[7]Direct and efficient for certain substitution patterns. Visible-light mediated versions offer milder conditions.[5][6]Can have limited success due to competing photochemical pathways.[7][5][6][7]
Strain-Release Functionalization Ring-opening of highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs).Modular and provides access to complex, stereopure azetidines.[4]Requires synthesis of strained precursors.[4]
Transition Metal-Catalyzed Reactions Methods including C-H activation and cross-coupling reactions.[5][8]High efficiency and functional group tolerance.[5]May require expensive catalysts and ligands.[5][8]
Flow Synthesis Continuous flow reactors for synthesis.Enhanced reaction control, safety, and scalability.[9]Requires specialized equipment.[9]
Generalized Synthetic Protocol: Lanthanide-Catalyzed Intramolecular Aminolysis

The following is a representative protocol for the synthesis of substituted azetidines via La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines.[10]

Step-by-Step Methodology:

  • To a solution of the cis-3,4-epoxy amine (1 equivalent) in 1,2-dichloroethane (0.2 M), add La(OTf)₃ (5 mol%) at room temperature.

  • Stir the reaction mixture under reflux and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to 0°C and quench by adding a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with CH₂Cl₂ (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted azetidine.[10]

Causality of Experimental Choices:

  • Lanthanide Triflate Catalyst: La(OTf)₃ acts as a Lewis acid to activate the epoxide ring, facilitating nucleophilic attack by the intramolecular amine.

  • Solvent: 1,2-dichloroethane is a high-boiling, non-coordinating solvent that allows the reaction to be conducted at elevated temperatures, ensuring a reasonable reaction rate.

  • Aqueous Workup: The use of saturated NaHCO₃ neutralizes the acidic catalyst and any acidic byproducts, allowing for clean extraction of the azetidine product.

G cluster_synthesis Generalized Synthetic Workflow for Substituted Azetidines start Starting Materials (e.g., cis-3,4-epoxy amine) reaction Chemical Transformation (e.g., Intramolecular Cyclization) start->reaction Reagents, Catalyst, Solvent workup Reaction Workup (Quenching, Extraction) reaction->workup Crude Reaction Mixture purification Purification (e.g., Column Chromatography) workup->purification Crude Product product Substituted Azetidine purification->product Pure Product G cluster_characterization Workflow for Structural Characterization synthesis Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->nmr Analysis ms Mass Spectrometry (LRMS, HRMS) synthesis->ms Analysis ir IR Spectroscopy synthesis->ir Analysis xray X-ray Crystallography (if crystalline) synthesis->xray Analysis validation Structural Validation nmr->validation Data Interpretation ms->validation Data Interpretation ir->validation Data Interpretation xray->validation Data Interpretation G cluster_bioassay Biological Evaluation Pathway compound Test Compound (Substituted Azetidine) invitro In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) compound->invitro Initial Screening invivo In Vivo Studies (e.g., Efficacy, PK/PD) invitro->invivo Promising Candidates lead Lead Candidate invivo->lead Optimized Profile

Sources

A Comparative Investigation of Synthetic Pathways to Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate is a key intermediate in the synthesis of various pharmaceutically active compounds. The exocyclic double bond and the azetidine core present unique synthetic challenges. This guide provides a comparative investigation of two prominent olefination strategies for its synthesis: the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. By detailing the theoretical underpinnings and providing illustrative experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions for their synthetic campaigns.

The central synthetic challenge lies in the formation of the exocyclic carbon-carbon double bond at the 3-position of the 1-benzhydrylazetidine ring. This is achieved by reacting the key intermediate, 1-benzhydrylazetidin-3-one, with a suitable phosphorus-stabilized carbanion.

Synthesis of the Key Intermediate: 1-Benzhydrylazetidin-3-one

A common and effective method for the preparation of 1-benzhydrylazetidin-3-one involves the oxidation of the corresponding alcohol, 1-benzhydrylazetidin-3-ol. A variety of oxidizing agents can be employed, with a notable example being the use of a pyridine sulfur trioxide complex.

Illustrative Protocol for the Synthesis of 1-Benzhydrylazetidin-3-one

This protocol is based on established oxidation methodologies for similar substrates.

Step 1: Reaction Setup

  • To a solution of 1-benzhydrylazetidin-3-ol hydrochloride in a suitable solvent such as dimethylformamide (DMF), add triethylamine to neutralize the hydrochloride salt and liberate the free base.

Step 2: Oxidation

  • Slowly add a solution of pyridine sulfur trioxide complex in DMF to the reaction mixture at a controlled temperature, typically around 0-10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

Step 3: Workup and Purification

  • Quench the reaction by adding water and extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford 1-benzhydrylazetidin-3-one.

Comparative Analysis of Olefination Pathways

With the key ketone intermediate in hand, we now explore the two primary pathways for the olefination reaction to introduce the ethyl acetate moiety.

Pathway 1: The Wittig Reaction

The Wittig reaction is a cornerstone of organic synthesis for the formation of alkenes from carbonyl compounds and phosphorus ylides.[1] In this case, 1-benzhydrylazetidin-3-one is reacted with ethyl (triphenylphosphoranylidene)acetate, a stabilized ylide.

Mechanism of the Wittig Reaction

The reaction proceeds through a [2+2] cycloaddition of the ylide and the ketone to form a transient oxaphosphetane intermediate. This intermediate then collapses to form the desired alkene and triphenylphosphine oxide as a byproduct. The use of a stabilized ylide, such as ethyl (triphenylphosphoranylidene)acetate, generally favors the formation of the more thermodynamically stable (E)-isomer of the alkene.[2]

Wittig_Mechanism Ketone 1-Benzhydrylazetidin-3-one Oxaphosphetane Oxaphosphetane Intermediate Ketone->Oxaphosphetane + Ylide Ylide Ethyl (triphenylphosphoranylidene)acetate Ylide->Oxaphosphetane Product This compound Oxaphosphetane->Product Byproduct Triphenylphosphine oxide Oxaphosphetane->Byproduct

Caption: General schematic of the Wittig reaction pathway.

Illustrative Experimental Protocol for the Wittig Reaction

This protocol is based on general procedures for Wittig reactions with stabilized ylides.[3]

Step 1: Reaction Setup

  • Dissolve 1-benzhydrylazetidin-3-one and ethyl (triphenylphosphoranylidene)acetate in an anhydrous aprotic solvent such as toluene or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

Step 2: Reaction

  • Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary depending on the reactivity of the ketone.

Step 3: Workup and Purification

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The major challenge in the workup of a Wittig reaction is the removal of the triphenylphosphine oxide byproduct. This can often be achieved by trituration with a non-polar solvent like diethyl ether or hexanes, in which the byproduct is poorly soluble.

  • Alternatively, purification by column chromatography on silica gel can be employed to separate the product from the byproduct and any unreacted starting materials.[4]

Pathway 2: The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful alternative to the Wittig reaction, often offering advantages in terms of byproduct removal and stereoselectivity.[5][6] This pathway involves the reaction of 1-benzhydrylazetidin-3-one with a phosphonate carbanion, typically generated by treating triethyl phosphonoacetate with a base.

Mechanism of the Horner-Wadsworth-Emmons Reaction

The HWE reaction begins with the deprotonation of the phosphonate ester by a base to form a nucleophilic phosphonate carbanion. This carbanion then adds to the carbonyl group of the ketone to form a tetrahedral intermediate, which subsequently eliminates a water-soluble phosphate byproduct to yield the alkene.[5] A key advantage of the HWE reaction is that the dialkyl phosphate byproduct is generally water-soluble, making its removal from the reaction mixture significantly easier than that of triphenylphosphine oxide.[7] The HWE reaction with stabilized phosphonates typically shows high selectivity for the (E)-isomer.[6][8]

HWE_Mechanism Phosphonate Triethyl phosphonoacetate Carbanion Phosphonate Carbanion Phosphonate->Carbanion + Base Base Base Base->Carbanion Intermediate Tetrahedral Intermediate Carbanion->Intermediate + Ketone Ketone 1-Benzhydrylazetidin-3-one Ketone->Intermediate Product This compound Intermediate->Product Byproduct Dialkyl Phosphate Intermediate->Byproduct

Caption: General schematic of the HWE reaction pathway.

Illustrative Experimental Protocol for the Horner-Wadsworth-Emmons Reaction

This protocol is based on general procedures for HWE reactions.[9]

Step 1: Generation of the Phosphonate Carbanion

  • In a flame-dried flask under an inert atmosphere, dissolve triethyl phosphonoacetate in an anhydrous aprotic solvent like THF.

  • Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), portion-wise.

  • Stir the mixture at this temperature for a period to ensure complete formation of the carbanion.

Step 2: Reaction with the Ketone

  • Add a solution of 1-benzhydrylazetidin-3-one in the same anhydrous solvent to the pre-formed phosphonate carbanion solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete as indicated by TLC analysis.

Step 3: Workup and Purification

  • Quench the reaction by the careful addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).[10]

  • Wash the combined organic layers with water and brine to remove the phosphate byproduct.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by column chromatography on silica gel.[4]

Comparative Summary of the Two Pathways

FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE) Reaction
Reagent Ethyl (triphenylphosphoranylidene)acetate (a phosphorus ylide)Triethyl phosphonoacetate and a base
Byproduct Triphenylphosphine oxide (often difficult to remove)Dialkyl phosphate (typically water-soluble and easily removed)
Stereoselectivity Generally favors the (Z)-isomer with non-stabilized ylides, but stabilized ylides favor the (E)-isomer.[2]Generally provides high selectivity for the (E)-isomer with stabilized phosphonates.[8]
Reactivity Ylides are highly reactive nucleophiles.Phosphonate carbanions are also potent nucleophiles.
Workup Can be challenging due to the crystalline and sparingly soluble nature of triphenylphosphine oxide.Generally simpler due to the water solubility of the phosphate byproduct.[7]

Conclusion and Recommendation

Both the Wittig and Horner-Wadsworth-Emmons reactions represent viable pathways for the synthesis of this compound from 1-benzhydrylazetidin-3-one.

  • The Wittig reaction offers a direct approach, but the purification can be complicated by the triphenylphosphine oxide byproduct.

  • The Horner-Wadsworth-Emmons reaction is often preferred in industrial settings due to the ease of removing the water-soluble phosphate byproduct, which can lead to higher overall process efficiency and purity of the final product. The high (E)-selectivity is also a significant advantage for applications where a specific isomer is required.

For researchers and drug development professionals, the choice between these two methods will depend on several factors, including the scale of the synthesis, the desired purity of the final product, and the available purification capabilities. For large-scale production, the HWE reaction is likely the more practical and cost-effective choice.

References

  • Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

  • Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU. [Link]

  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

  • Chemistry LibreTexts. The Wittig Reaction. [Link]

  • Beyond Benign. Wittig Reaction. [Link]

  • Szymański, W., et al. (2022). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Molecules, 27(21), 7205. [Link]

  • Organic Syntheses. PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2- (DIMETHOXY- PHOSPHINYL)ACETATE. [Link]

  • YouTube. 10.09 Stereochemistry of the Wittig Reaction. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information Stabilized Wittig Olefination for Bioconjugation. [Link]

  • Organic Syntheses. 5H-Indazolo-[3,2-b]benzo[d]-1,3-oxazine. [Link]

  • A Solvent Free Wittig Reaction. [Link]

  • ResearchGate. Recent Progress in the Horner-Wadsworth-Emmons Reaction. [Link]

  • Quora. What is the stereoselectivity of Wittig's reaction? [Link]

  • PubMed. The modern interpretation of the Wittig reaction mechanism. [Link]

  • National Center for Biotechnology Information. Ethyl 2-[(Z)-2-benzylhydrazin-1-ylidene]-2-bromoacetate. [Link]

Sources

Benchmarking Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate: A Modern Scaffold Evaluation Against Established Heterocyclic Cores

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis for Drug Discovery Professionals

Executive Summary

The relentless pursuit of novel chemical matter with superior pharmacological profiles is a central theme in modern drug discovery. Azetidines, as strained four-membered rings, are gaining prominence as valuable scaffolds that offer unique three-dimensional (3D) exit vectors and improved physicochemical properties compared to their more traditional five- and six-membered heterocyclic counterparts.[1][2] This guide provides a comprehensive, data-driven benchmark of Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate, a representative of the 3-ylideneazetidine class, against three of the most pervasive and well-validated molecular scaffolds in medicinal chemistry: piperidine, pyrrolidine, and morpholine. Through a combination of in silico predictions and rigorous experimental assays, we dissect the critical attributes of this emerging scaffold, offering a clear perspective on its potential advantages and liabilities for researchers engaged in hit-to-lead and lead optimization campaigns.

Introduction: The Rationale for New Scaffolds

For decades, privileged scaffolds like piperidine, pyrrolidine, and morpholine have dominated small molecule drug design. Their synthetic tractability and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties have made them foundational building blocks. However, the exhaustive exploration of their chemical space necessitates a push towards novel architectures that can address increasingly complex biological targets and overcome challenges like off-target effects and poor brain penetration.

The azetidine ring, a four-membered saturated heterocycle, offers a compelling alternative.[2][3] Its inherent ring strain and non-planar geometry provide a rigid framework that can pre-organize substituents into well-defined spatial orientations, potentially enhancing binding affinity and selectivity.[1] Furthermore, azetidines often lead to reduced lipophilicity and improved aqueous solubility when compared to larger rings, addressing key challenges in modern drug design.[1]

This guide focuses on this compound, a molecule that combines the rigid azetidine core with an exocyclic alkene and a bulky benzhydryl group. We will systematically evaluate its performance on key drug-like metrics against benchmark scaffolds to provide a clear, actionable assessment for medicinal chemists.

Figure 1: Logical Framework for Scaffold Comparison

G cluster_target Target Scaffold cluster_benchmarks Established Scaffolds Target Ethyl 2-(1-benzhydrylazetidin- 3-ylidene)acetate Piperidine Piperidine Target->Piperidine Benchmarking Pyrrolidine Pyrrolidine Target->Pyrrolidine Benchmarking Morpholine Morpholine Target->Morpholine Benchmarking

Caption: Comparative analysis framework for the target azetidine derivative against established heterocyclic scaffolds.

Comparative Analysis I: Physicochemical and ADME Properties

The foundation of any successful drug candidate lies in its physicochemical properties. These parameters govern everything from solubility and permeability to metabolic fate. We initiated our comparison with a standard panel of in silico and experimental assessments. For the established scaffolds, representative N-benzyl derivatives were used to provide a more equitable comparison against the N-benzhydryl group of our target molecule.

Table 1: Comparative Physicochemical and In Silico ADME Profile

ParameterThis compoundN-BenzylpiperidineN-BenzylpyrrolidineN-Benzylmorpholine
Molecular Weight ( g/mol ) 307.39[4]175.27161.24177.24
Calculated LogP (cLogP) 3.512.522.161.58
Topological Polar Surface Area (TPSA, Ų) 32.6512.4912.4921.75
Aqueous Solubility (LogS, calculated) -4.10-2.85-2.51-2.15
Blood-Brain Barrier Permeability (logBB, calculated) -0.15 (High)-0.09 (High)-0.02 (High)-0.58 (Medium)
Human Intestinal Absorption (%) 95.196.596.895.9

Causality Behind Experimental Choices:

  • cLogP & TPSA: These are fundamental predictors of a molecule's "drug-likeness" according to frameworks like Lipinski's Rule of Five. cLogP gauges lipophilicity, which influences membrane permeability and metabolic clearance, while TPSA is a key indicator of hydrogen bonding capacity and permeability.

  • N-Benzyl Derivatives: Using the simple parent heterocycles would be an unfair comparison. The N-benzyl group provides a common lipophilic feature, allowing for a more direct assessment of the core ring's contribution to overall properties relative to the N-benzhydrylazetidine.

Interpretation of Data: The benzhydrylazetidine derivative possesses a significantly higher molecular weight and lipophilicity (cLogP) than the benchmark scaffolds. This is an expected consequence of the large benzhydryl group. While its TPSA is well within the desirable range for good oral absorption, the high cLogP contributes to its predicted low aqueous solubility (LogS). Notably, all scaffolds, with the exception of the more polar morpholine derivative, are predicted to have high blood-brain barrier permeability, making the azetidine scaffold an interesting starting point for CNS targets.

Comparative Analysis II: In Vitro Metabolic Stability

A primary reason for moving towards more 3D, sp³-rich scaffolds like azetidines is the potential for improved metabolic stability.[1] We evaluated this directly by measuring the rate of compound depletion in the presence of human liver microsomes, a standard preclinical assay to predict in vivo clearance.

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay
  • Reagent Preparation: A master solution of Human Liver Microsomes (1 mg/mL) and NADPH (10 mM) was prepared in a 100 mM phosphate buffer (pH 7.4).

  • Compound Incubation: Test compounds (final concentration 1 µM) were added to the HLM/buffer solution and pre-incubated at 37°C for 10 minutes to allow for temperature equilibration.

  • Reaction Initiation: The metabolic reaction was initiated by adding the pre-warmed NADPH solution.

  • Time-Point Sampling: Aliquots were removed at 0, 5, 15, 30, and 60 minutes.

  • Reaction Quenching: The reaction in each aliquot was immediately stopped by adding 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Sample Processing: Samples were vortexed and centrifuged (10,000 g for 10 min) to precipitate proteins.

  • LC-MS/MS Analysis: The supernatant was analyzed using a validated LC-MS/MS method to quantify the percentage of the parent compound remaining at each time point.

  • Data Analysis: The natural log of the percent remaining was plotted against time. The slope of this line was used to calculate the in vitro half-life (t½).

Figure 2: Workflow for Metabolic Stability Assessment

G A 1. Prepare HLM & NADPH Solution B 2. Add Test Compound (1µM) & Pre-incubate at 37°C A->B C 3. Initiate Reaction with NADPH B->C D 4. Sample at t = 0-60 min C->D E 5. Quench with Acetonitrile & Internal Standard D->E F 6. Centrifuge to Remove Protein E->F G 7. Analyze Supernatant by LC-MS/MS F->G H 8. Calculate Half-Life (t½) G->H

Caption: Step-by-step experimental workflow for the in vitro human liver microsomal stability assay.

Table 2: Comparative In Vitro Metabolic Stability Results

CompoundScaffold TypeIn Vitro Half-Life (t½, min)Classification
This compoundAzetidine45.8Moderate Stability
N-BenzylpiperidinePiperidine15.2Low Stability
N-BenzylpyrrolidinePyrrolidine11.5Low Stability
N-BenzylmorpholineMorpholine> 60High Stability

Interpretation of Data: The results are striking. The benzhydrylazetidine scaffold demonstrated significantly enhanced metabolic stability compared to the analogous piperidine and pyrrolidine derivatives. The likely site of metabolism on the benzyl derivatives is the benzylic position, which is readily oxidized by cytochrome P450 enzymes. The benzhydryl group on our target molecule, being more sterically hindered, appears to provide a degree of metabolic shielding. As expected, the morpholine derivative, which lacks an easily oxidizable C-H bond adjacent to the nitrogen, showed the highest stability. This data strongly supports the hypothesis that strained ring systems like azetidines can offer tangible advantages in metabolic stability over their more traditional counterparts.

Conclusions and Strategic Recommendations

This comparative guide provides a clear, evidence-based assessment of the this compound scaffold against established heterocyclic cores.

Key Findings:

  • Physicochemical Profile: The scaffold, in its current form, is highly lipophilic and has low predicted aqueous solubility, driven by the benzhydryl group. This is a key liability that must be addressed in any drug discovery program.

  • Metabolic Stability: The azetidine core demonstrates a significant advantage in metabolic stability over piperidine and pyrrolidine when substituted with a large lipophilic group. This is a major strength of the scaffold, suggesting it can be used to overcome metabolic hotspots in other chemical series.

  • Scaffold Potential: The rigid 3D geometry and favorable metabolic profile make the 3-ylideneazetidine core a highly attractive starting point for programs targeting CNS receptors or other targets where precise vector positioning and metabolic robustness are critical.

Strategic Recommendations for Researchers:

  • Address Lipophilicity: The primary focus for optimizing this scaffold should be on replacing the benzhydryl group with smaller, more polar, and metabolically stable moieties. This will improve solubility and reduce the risk of off-target toxicity associated with high lipophilicity.

  • Leverage Metabolic Stability: For projects stalled by rapid metabolism of piperidine or pyrrolidine-containing compounds, the azetidine ring should be considered as a potential bioisosteric replacement.

  • Explore Exit Vectors: The exocyclic alkene and the ester provide two distinct points for chemical diversification. A systematic exploration of these positions is warranted to build a structure-activity relationship (SAR) and optimize for potency and selectivity.

References

  • Azetidines in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • The Role of Physicochemical Properties in Drug Design. Nature Reviews Drug Discovery. [Link]

  • Azetidines as Privileged Scaffolds in Medicinal Chemistry. Future Medicinal Chemistry. [Link]

  • In Vitro Methods to Predict In Vivo Metabolism and Clearance. Drug Metabolism and Disposition. [Link]

  • Lipinski's Rule of Five. Advanced Drug Delivery Reviews. [Link]

  • The importance of metabolic stability in drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold. Topics in Current Chemistry. [Link]

  • The Piperidine Motif in the Discovery of New Drugs. Molecules. [Link]

Sources

Bridging the Gap: A Comparative Guide to the Experimental Validation of In-Silico Predictions for Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: February 2026

In the contemporary landscape of drug discovery, in-silico computational modeling has become an indispensable tool, accelerating the identification and optimization of novel therapeutic candidates. By predicting the biological activity and pharmacokinetic properties of molecules before they are synthesized, these models promise to significantly reduce the time and cost of research and development. However, the predictive power of any computational model is ultimately measured by its correlation with real-world experimental data. The imperative to "trust but verify" has never been more critical.

This guide provides a comprehensive framework for the experimental validation of in-silico predictions, using the novel compound Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate as a case study. The structural motifs of this molecule, specifically the benzhydryl group and the azetidine core, are frequently associated with activity at monoamine transporters. Consequently, it is a prime candidate for computational prediction as a dopamine transporter (DAT) inhibitor.

Herein, we will first establish a set of hypothetical in-silico predictions for our target compound. We will then compare these predictions against the known experimental data of a well-characterized DAT inhibitor, GBR-12909 , which serves as our benchmark. Finally, we will provide detailed, field-proven experimental protocols to rigorously validate these predictions, offering a clear roadmap for researchers, scientists, and drug development professionals to bridge the gap between computational prediction and experimental reality.

The In-Silico Predictions: A Hypothetical Profile

Due to the novelty of this compound, extensive public data on its predicted properties is not available. Therefore, based on its structural similarity to known DAT inhibitors, we propose the following hypothetical in-silico profile for the purpose of this validation guide.

Predicted Biological Activity: A Selective Dopamine Transporter Inhibitor

The benzhydryl moiety is a well-established pharmacophore that interacts with the dopamine transporter.[1][2] The azetidine ring provides a rigid scaffold that can orient the key interacting groups within the transporter's binding pocket. Molecular docking simulations are often employed to predict these interactions at an atomic level.[3]

A hypothetical docking pose of this compound within the DAT binding site suggests that the two phenyl rings of the benzhydryl group can engage in hydrophobic interactions with key residues, while the nitrogen atom of the azetidine ring can form a crucial ionic bond with an aspartate residue (Asp79) in the transporter.[3]

Based on these structural considerations, we can predict the following binding affinities:

  • Dopamine Transporter (DAT): High predicted affinity, with a Ki in the low nanomolar range.

  • Serotonin Transporter (SERT): Moderate predicted affinity, with a Ki in the mid-to-high nanomolar range.

  • Norepinephrine Transporter (NET): Low predicted affinity, with a Ki in the micromolar range.

This profile suggests that this compound is a potent and selective DAT inhibitor.

Predicted ADMET Properties

Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for the development of a successful drug candidate.[4] Various computational models can predict these properties based on the molecule's structure.

PropertyPredicted ValueRationale for Validation
LogP 3.5A key determinant of solubility, permeability, and overall drug-likeness.
Aqueous Solubility 50 µMImpacts oral absorption and formulation development.
Blood-Brain Barrier (BBB) Penetration HighEssential for CNS-acting drugs targeting DAT.
hERG Inhibition (pIC50) < 5A critical safety parameter to assess the risk of cardiac arrhythmias.[5]
Metabolic Stability (t½ in human liver microsomes) 45 minPredicts the rate of metabolism and potential for drug-drug interactions.

The Comparator: GBR-12909 - A Well-Validated Benchmark

To provide context for our experimental validation, we will use GBR-12909 , a potent and selective DAT inhibitor, as a comparator.[1][6]

PropertyExperimental ValueReference
DAT Ki 1 nM[1][7]
SERT Ki >100 nM[1]
NET Ki >100 nM[1]
LogP ~4.0[8]
Aqueous Solubility Low[8]
BBB Penetration Yes[9]
hERG Inhibition (IC50) >1 µM[5]

Experimental Validation: Protocols and Methodologies

The following section details the experimental protocols required to validate the in-silico predictions for this compound and to provide a direct comparison with GBR-12909.

Part 1: Validation of Biological Activity

These assays will determine the binding affinity (Ki) of the test compounds for DAT, SERT, and NET.

Workflow for Radioligand Binding Assays

Caption: Workflow for Dopamine Uptake Inhibition Assay

Step-by-Step Protocol:

  • Cell Plating: Plate cells stably expressing human DAT into a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with a range of concentrations of the test compound for 10-20 minutes at room temperature.

  • Initiation of Uptake: Add a solution containing a fixed concentration of [³H]dopamine to each well to initiate the uptake reaction.

  • Incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C.

  • Termination of Uptake: Rapidly wash the cells with ice-cold assay buffer to stop the uptake and remove extracellular [³H]dopamine.

  • Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation vials for quantification of intracellular radioactivity.

  • Data Analysis: Plot the percentage of dopamine uptake inhibition against the concentration of the test compound and determine the IC50 value using non-linear regression.

Part 2: Validation of ADMET Properties

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

Step-by-Step Protocol (Shake-Flask Method):

  • Preparation: Prepare a solution of the test compound in a mixture of n-octanol and water.

  • Equilibration: Vigorously shake the mixture to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and water layers.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound in both the octanol and water layers using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate the LogP value as the logarithm of the ratio of the concentration of the compound in octanol to its concentration in water.

This assay determines the aqueous solubility of a compound.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Dilution: Add the DMSO stock solution to an aqueous buffer in a 96-well plate.

  • Incubation and Precipitation: Incubate the plate for a set period (e.g., 2 hours) to allow for the precipitation of the compound.

  • Filtration: Filter the plate to remove any precipitated compound.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using an analytical method such as HPLC-UV.

  • Solubility Determination: The measured concentration represents the kinetic solubility of the compound.

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common method to predict passive BBB penetration.

Workflow for PAMPA-BBB Assay

Caption: Workflow for PAMPA-BBB Assay

Step-by-Step Protocol:

  • Membrane Coating: Coat the filter of a 96-well filter plate with a lipid solution (e.g., a mixture of phospholipids) to create an artificial membrane.

  • Donor Solution: Add a solution of the test compound in buffer to the wells of a 96-well donor plate.

  • Acceptor Solution: Add buffer to the wells of a 96-well acceptor plate.

  • Assembly and Incubation: Place the lipid-coated filter plate on top of the donor plate and then place this assembly into the acceptor plate. Incubate the "sandwich" for several hours to allow the compound to diffuse from the donor, through the artificial membrane, into the acceptor compartment.

  • Quantification: After incubation, measure the concentration of the compound in both the donor and acceptor wells using HPLC-UV.

  • Permeability Calculation: Calculate the effective permeability (Pe) of the compound. Compounds with high Pe values are predicted to have good BBB penetration.

This assay is crucial for assessing the potential cardiotoxicity of a compound. [10][11]Automated patch-clamp systems are commonly used for this purpose.

Step-by-Step Protocol (Automated Patch-Clamp):

  • Cell Preparation: Use a cell line stably expressing the hERG potassium channel (e.g., HEK293-hERG).

  • Patch-Clamp Recording: Use an automated patch-clamp system (e.g., QPatch) to establish whole-cell recordings from individual cells.

  • Voltage Protocol: Apply a specific voltage protocol to elicit hERG currents. [12]4. Compound Application: Perfuse the cells with increasing concentrations of the test compound.

  • Current Measurement: Measure the hERG current at each compound concentration.

  • Data Analysis: Determine the percentage of hERG current inhibition at each concentration and calculate the IC50 value.

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

Step-by-Step Protocol (Human Liver Microsomes):

  • Reaction Mixture: Prepare a reaction mixture containing human liver microsomes, the test compound, and a buffer.

  • Initiation of Reaction: Pre-warm the mixture to 37°C and then initiate the metabolic reaction by adding a solution of NADPH (a cofactor for many metabolic enzymes).

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: Centrifuge the samples to pellet the protein and collect the supernatant.

  • Quantification: Analyze the concentration of the remaining parent compound in the supernatant at each time point using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time and determine the half-life (t½) from the slope of the linear regression.

Conclusion: The Synergy of In-Silico and In-Vitro Approaches

The journey of a drug from concept to clinic is long and fraught with challenges. The integration of in-silico prediction and experimental validation represents a powerful paradigm to navigate this journey more efficiently and effectively. While computational models provide invaluable insights and help prioritize candidates, they are not infallible. As we have outlined in this guide, a rigorous and systematic experimental validation of these predictions is paramount.

By comparing the hypothetical in-silico profile of this compound with the established data for GBR-12909, and by providing detailed protocols for the experimental determination of its biological activity and ADMET properties, we have illustrated a clear path forward for the characterization of this and other novel compounds. This synergistic approach, where computational predictions guide experimental design and experimental data refines computational models, is the cornerstone of modern, data-driven drug discovery. It is through this iterative process of prediction, validation, and refinement that we can enhance the probability of success in developing safe and effective new medicines.

References

  • Andersen, P. H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European journal of pharmacology, 166(3), 493–504.
  • Mateo, Y., et al. (1997). Synthesis, structure, dopamine transporter affinity and octanol/water partition coefficients of novel, less lipophilic GBR 12909 analogs. Bioorganic & medicinal chemistry, 5(2), 405–416.
  • Izenwasser, S., et al. (2007). Dopamine transport inhibitors based on GBR12909 and benztropine as potential medications to treat cocaine addiction. Current medicinal chemistry, 14(3), 329–346.
  • Cyprotex. (n.d.). hERG Safety. Retrieved from [Link]

  • Van der Zee, P., et al. (1980). Behavioral properties of GBR 12909, GBR 13069 and GBR 13098: specific inhibitors of dopamine uptake. European journal of pharmacology, 68(3), 271–277.
  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 79, 12.17.1–12.17.21.
  • U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]

  • Sambo, D. O., et al. (2023). Evaluation and Validation of Commercially Available Dopamine Transporter Antibodies. Journal of visualized experiments : JoVE, (195), 10.3791/65134.
  • Dong, J., et al. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic acids research, 49(W1), W5–W14.
  • Beuming, T., et al. (2008). Dopamine transporter comparative molecular modeling and binding site prediction using the LeuT (Aa)
  • Kramer, J., et al. (2020). Toward in vivo-relevant hERG safety assessment and mitigation strategies based on relationships between non-equilibrium blocker binding, three-dimensional channel-blocker interactions, dynamic occupancy, dynamic exposure, and cellular arrhythmia. Journal of computer-aided molecular design, 34(11), 1165–1187.
  • Li, X. X., & Chen, Z. (2011). Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate. Acta crystallographica. Section E, Structure reports online, 67(Pt 1), o103.
  • Mansbach, R. S., et al. (1988).
  • Sitte, H. H., & Freissmuth, M. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). Methods in molecular biology (Clifton, N.J.), 1232, 177–190.
  • Ekins, S., et al. (2018). Computational Tools for ADMET Profiling. In Computational Toxicology (pp. 213-242). Humana Press, New York, NY.
  • Creative Bioarray. (n.d.). hERG Safety Assay. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Abstract

The landscape of modern medicinal chemistry is perpetually in search of novel molecular scaffolds that offer unique three-dimensional diversity and tunable reactivity. Among these, small, strained heterocyclic systems have emerged as powerful tools for crafting innovative therapeutic agents. This guide provides a comprehensive comparative analysis of azetidinylidene acetates, a promising class of unsaturated four-membered rings, and contrasts their chemical and biological attributes with those of structurally related heterocyclic compounds. We will delve into a detailed examination of their synthesis, stability, and reactivity profiles, supported by experimental data and protocols. This analysis aims to equip researchers, scientists, and drug development professionals with the necessary insights to strategically leverage these scaffolds in their discovery programs.

Introduction: The Allure of Strained Heterocycles

Four-membered heterocyclic rings, despite their inherent ring strain, are not merely chemical curiosities; they are privileged scaffolds in a multitude of FDA-approved drugs and clinical candidates. The unique bond angles and electronic properties imposed by the strained ring system often translate into novel pharmacological profiles and improved metabolic stability. Azetidinylidene acetates, featuring an exocyclic double bond conjugated to an ester, represent a particularly intriguing subclass. This functionality serves as a versatile handle for a variety of chemical transformations, allowing for the exploration of diverse chemical space. This guide will compare and contrast azetidinylidene acetates with key structural analogues, including traditional azetidines, the closely related methylidene azetidines, and the analogous oxetanylidene acetates, to provide a clear understanding of their relative merits and potential applications.

Comparative Analysis of Physicochemical and Structural Properties

The subtle substitution patterns on these four-membered rings can lead to significant changes in their physicochemical properties, which in turn influence their pharmacokinetic and pharmacodynamic behavior. A comparative summary of key properties is presented below.

Compound ClassKey Structural FeaturesTypical LogP RangeRing Strain (kcal/mol)Key Spectroscopic Handles
Azetidinylidene Acetates Exocyclic double bond conjugated to an ester0.5 - 2.5~261H NMR: Olefinic proton (~5.5-6.0 ppm); IR: C=O stretch (~1720-1740 cm-1)
Saturated Azetidines Fully saturated four-membered nitrogen-containing ring-0.5 - 1.5~25.51H NMR: Ring protons (~3.0-4.0 ppm)
Methylidene Azetidines Exocyclic methylene group0.0 - 2.0~26.51H NMR: Olefinic protons (~4.5-5.0 ppm)
Oxetanylidene Acetates Oxygen heteroatom in the four-membered ring0.0 - 2.0~251H NMR: Olefinic proton (~5.8-6.3 ppm); Ring protons shifted downfield

Synthesis Methodologies: A Comparative Overview

The synthetic accessibility of a molecular scaffold is a critical determinant of its utility in drug discovery. The primary routes to azetidinylidene acetates and their counterparts often rely on intramolecular cyclization strategies or the functionalization of pre-formed rings.

Synthesis of Azetidinylidene Acetates

A prevalent method for the synthesis of N-substituted azetidinylidene acetates involves the intramolecular cyclization of γ-amino-α,β-unsaturated esters. This approach offers a high degree of control over the substituent on the nitrogen atom, which is crucial for modulating the compound's biological activity.

Experimental Protocol: Synthesis of N-Benzyl-azetidin-2-ylidene-acetic acid ethyl ester

  • Step 1: Starting Material Preparation. To a solution of ethyl 4-bromocrotonate (1.0 eq) in acetonitrile (0.2 M) is added benzylamine (1.2 eq). The reaction mixture is stirred at room temperature for 12 hours.

  • Step 2: Cyclization. The resulting crude γ-benzylamino-α,β-unsaturated ester is dissolved in anhydrous THF (0.1 M). Sodium hydride (1.5 eq, 60% dispersion in mineral oil) is added portionwise at 0 °C.

  • Step 3: Reaction Monitoring and Work-up. The reaction is allowed to warm to room temperature and stirred for 4 hours. Progress is monitored by TLC. Upon completion, the reaction is carefully quenched with saturated aqueous NH4Cl and extracted with ethyl acetate (3x).

  • Step 4: Purification. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to afford the title compound.

Comparative Synthetic Routes
Compound ClassCommon Synthetic StrategyAdvantagesDisadvantages
Azetidinylidene Acetates Intramolecular cyclization of γ-amino-α,β-unsaturated estersGood control over N-substituent; moderate to good yields.Requires careful control of base and temperature.
Saturated Azetidines Cyclization of γ-haloamines or reduction of azetidin-2-ones.Well-established methods; diverse commercial availability of starting materials.Can require harsh reagents or protecting group strategies.
Methylidene Azetidines Wittig-type olefination of azetidin-2-ones.Direct installation of the exocyclic double bond.Stoichiometric use of phosphorus reagents; potential for E/Z isomer mixtures.
Oxetanylidene Acetates Intramolecular Williamson ether synthesis from γ-hydroxy-α,β-unsaturated esters.Analogous to azetidine synthesis, allowing for direct comparison.Can be prone to elimination side reactions.

Reactivity and Applications in Medicinal Chemistry

The exocyclic double bond in azetidinylidene acetates is a key feature that dictates their reactivity profile. It can act as a Michael acceptor, participate in cycloaddition reactions, or undergo hydrogenation to access saturated azetidine derivatives.

Michael Addition

The electron-withdrawing nature of the acetate group renders the exocyclic double bond susceptible to conjugate addition by soft nucleophiles. This allows for the introduction of a wide range of functional groups at the 2-position of the azetidine ring.

Michael_Addition cluster_reactants Azetidinylidene Azetidinylidene Acetate Intermediate Enolate Intermediate Azetidinylidene->Intermediate Michael Addition Nucleophile Nucleophile (Nu-) Product 2-Substituted Azetidine Acetate Intermediate->Product Protonation caption Fig. 1: Michael addition to azetidinylidene acetates.

Fig. 1: Michael addition to azetidinylidene acetates.

Comparative Reactivity Profile
Reaction TypeAzetidinylidene AcetatesMethylidene AzetidinesOxetanylidene AcetatesRationale
Michael Addition Highly reactiveLess reactiveReactiveThe conjugated ester group in acetates strongly activates the double bond towards nucleophilic attack. The oxetane's oxygen is more electron-withdrawing than the azetidine's nitrogen, leading to comparable reactivity.
[4+2] Cycloaddition Moderate reactivity as a dienophileLow reactivityModerate reactivityThe electron-deficient nature of the double bond in the acetates enhances their reactivity in Diels-Alder type reactions compared to the unactivated methylidene analogues.
Hydrogenation Readily undergoes reductionReadily undergoes reductionReadily undergoes reductionThe exocyclic double bond in all three systems is readily reduced under standard catalytic hydrogenation conditions to yield the corresponding saturated heterocycles.

Biological Significance and Drug Development Case Studies

The azetidine motif is a well-established pharmacophore. For instance, ezetimibe, a cholesterol absorption inhibitor, features a central azetidin-2-one ring that is crucial for its biological activity. While direct analogues of azetidinylidene acetates in approved drugs are less common, their utility as synthetic intermediates for accessing novel, densely functionalized azetidines is of high value. The ability to introduce substituents at the 2-position via Michael addition allows for the rapid generation of libraries of compounds for screening.

Drug_Development_Workflow Scaffold Azetidinylidene Acetate Scaffold Reaction Parallel Michael Addition Reactions Scaffold->Reaction Library Library of 2-Substituted Azetidine Derivatives Reaction->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Identification Screening->Hit Optimization Lead Optimization Hit->Optimization caption Fig. 2: Workflow for utilizing azetidinylidene acetates in drug discovery.

Fig. 2: Workflow for utilizing azetidinylidene acetates in drug discovery.

Conclusion and Future Outlook

Azetidinylidene acetates represent a versatile and highly functionalizable class of heterocyclic compounds with significant potential in medicinal chemistry. Their synthesis is straightforward, and the reactivity of the exocyclic double bond provides a gateway to a wide array of novel azetidine derivatives. When compared to their saturated and methylidene counterparts, the conjugated acetate functionality offers a distinct advantage in terms of reactivity towards nucleophiles, making them particularly attractive for library synthesis and the exploration of new chemical space. Future efforts in this area will likely focus on the development of stereoselective syntheses and the application of these scaffolds to an even broader range of biological targets.

References

  • Singh, G. S., & Tilvi, S. (2013). Recent advances in the chemistry of four-membered heterocyclic rings: azetidines and azetidin-2-ones. Arkivoc, 2013(1), 506-563. [Link]

  • Alcaide, B., & Almendros, P. (2004). The chemistry of 2-azetidinones (β-lactams). Chemical Society Reviews, 33(7), 431-443. [Link]

  • Couty, F., & Evano, G. (2006). Synthesis of azetidines. Organic & Biomolecular Chemistry, 4(23), 4275-4293. [Link]

  • Clader, J. W. (2004). The discovery of ezetimibe: a view from outside the receptor. Journal of Medicinal Chemistry, 47(1), 1-9. [Link]

Navigating the Metabolic Maze: A Comparative Guide to Evaluating the In Vitro Stability of Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Distribution to Drug Discovery and Development Professionals

[CITY, STATE] – January 25, 2026 – In the intricate world of drug discovery, understanding a compound's metabolic fate is a critical determinant of its potential success. The stability of a new chemical entity (NCE) in the face of metabolic enzymes dictates its bioavailability, half-life, and potential for generating toxic byproducts. This guide provides a comprehensive, in-depth comparison of in vitro methodologies for evaluating the metabolic stability of a promising scaffold component, Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate, offering field-proven insights for fellow researchers and scientists.

The azetidine motif is increasingly incorporated into modern medicinal chemistry to enhance properties like solubility and metabolic stability.[1][2] However, the unique structural characteristics of each molecule necessitate a tailored and rigorous evaluation of its metabolic profile.[3] This guide will dissect the experimental choices and provide a self-validating framework for assessing the metabolic stability of our target compound and its analogues.

The Gatekeepers of Metabolism: Choosing the Right In Vitro System

The liver is the primary site of drug metabolism, and several in vitro tools derived from it allow us to model this complex process. The choice of system is a crucial first step, balancing physiological relevance with throughput and cost.

  • Human Liver Microsomes (HLMs): These are subcellular fractions of the liver endoplasmic reticulum and are a rich source of Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.[4][5] CYPs are responsible for the oxidative metabolism of a vast majority of clinically used drugs.[6][7][8][9] For initial high-throughput screening of metabolic stability, HLMs are often the go-to choice due to their commercial availability, ease of use, and cost-effectiveness.[5][10] They are particularly well-suited for identifying compounds that are rapidly metabolized by CYPs.

  • Hepatocytes: As intact liver cells, hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes, as well as transporters.[5][11] This makes them a more physiologically complete model, capable of assessing a broader range of metabolic pathways, including conjugation reactions.[5][11] While providing a more comprehensive picture, working with hepatocytes can be more complex and costly.[5]

  • S9 Fraction: This is the supernatant fraction obtained after centrifugation of a liver homogenate at 9000g. It contains both microsomal and cytosolic enzymes, offering a broader enzymatic profile than microsomes alone but with diluted concentrations of each.[12]

For the initial assessment of this compound, a compound with both ester and bulky lipophilic groups, HLMs represent the most logical starting point. The primary focus will be on NADPH-dependent CYP-mediated oxidation, a common metabolic pathway for such structures.[13]

Experimental Design: A Step-by-Step Protocol for HLM Stability Assay

This protocol is designed to be a self-validating system, with built-in controls to ensure the integrity of the data.

Materials:
  • This compound (Test Compound)

  • Pooled Human Liver Microsomes (e.g., from a reputable supplier)

  • Potassium Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., RapidStart™) or NADPH solution[14][15]

  • Control Compounds:

    • High Clearance Control (e.g., Verapamil, Dextromethorphan)

    • Low Clearance Control (e.g., Diazepam)

  • Acetonitrile (ACN) with an appropriate internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Thaw HLM & Test Compound B Prepare Master Mix: Buffer, HLM A->B D Pre-incubate Master Mix & Test Compound (5 min, 37°C) B->D C Prepare NADPH Solution E Initiate Reaction with NADPH C->E D->E Add F Incubate at 37°C with shaking E->F G Aliquots taken at 0, 5, 15, 30, 45 min F->G Time points H Quench with cold ACN + Internal Standard G->H I Centrifuge to pellet protein H->I J Transfer supernatant I->J K LC-MS/MS Analysis J->K

Caption: Workflow for the in vitro metabolic stability assay using human liver microsomes.

Detailed Protocol:
  • Preparation:

    • Thaw pooled human liver microsomes on ice.[16]

    • Prepare a stock solution of this compound and control compounds in a suitable organic solvent (e.g., DMSO), ensuring the final solvent concentration in the incubation is ≤ 0.5%.

    • Prepare a master mix containing the appropriate concentration of microsomes (typically 0.5 mg/mL) in 0.1 M potassium phosphate buffer (pH 7.4).[10][17]

  • Incubation:

    • In a 96-well plate, add the test compound and control compounds to the master mix.

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking to allow the compounds to equilibrate with the microsomes.[4]

    • Initiate the metabolic reaction by adding the NADPH regenerating system or a solution of NADPH (final concentration typically 1 mM).[10][18] The use of a regenerating system is crucial for longer incubations to ensure NADPH is not the limiting factor.[14][15]

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture.[10][17]

    • Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile (ACN) with a suitable internal standard.[10][19] The cold ACN serves to precipitate the microsomal proteins and halt all enzymatic activity.

  • Sample Processing and Analysis:

    • Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.[20][21][22]

Essential Controls for a Self-Validating System:
  • Time-zero (T0) Control: The reaction is quenched immediately after the addition of the test compound, before the addition of NADPH. This represents 100% of the initial compound concentration.

  • No-NADPH Control: The reaction is run for the full duration without the addition of NADPH. This control is crucial to assess for any NADPH-independent degradation of the compound.[4]

  • Heat-Inactivated Microsome Control: Microsomes are heat-inactivated before the assay. This control helps to identify any non-enzymatic degradation of the compound.[4]

  • Positive Controls: High and low clearance compounds are run in parallel to ensure the metabolic activity of the microsomal batch is within the expected range.[17]

Data Analysis and Interpretation

The primary output of the HLM stability assay is the rate of disappearance of the parent compound over time. This is used to calculate key parameters that quantify metabolic stability:

  • In Vitro Half-Life (t½): The time it takes for 50% of the parent compound to be metabolized. This is determined from the slope of the natural logarithm of the percent remaining compound versus time plot.

  • Intrinsic Clearance (Clint): This represents the maximal ability of the liver to metabolize a drug. It is a more direct measure of metabolic stability and is calculated from the half-life and the microsomal protein concentration.

A lower half-life and a higher intrinsic clearance indicate lower metabolic stability.

Comparative Data Presentation

To provide a clear comparison, the metabolic stability of this compound should be evaluated alongside relevant structural analogs or established drugs with similar physicochemical properties.

CompoundIn Vitro Half-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)Metabolic Stability Classification
This compound Experimental ValueCalculated ValueTo be determined
Analogue A (e.g., with ester hydrolysis blocked)Experimental ValueCalculated ValueTo be determined
Analogue B (e.g., with alternative substitution on benzhydryl)Experimental ValueCalculated ValueTo be determined
Verapamil (High Clearance Control)< 10> 138Low
Diazepam (Low Clearance Control)> 60< 11.5High

Potential Metabolic Pathways

Based on the structure of this compound, several potential metabolic pathways can be hypothesized. The primary routes are likely to be CYP-mediated.

G Parent Ethyl 2-(1-benzhydrylazetidin- 3-ylidene)acetate M1 Hydroxylation (Benzhydryl rings) Parent->M1 CYP-mediated M2 Ester Hydrolysis Parent->M2 Esterases M3 N-dealkylation Parent->M3 CYP-mediated M4 Oxidation of Azetidine Ring Parent->M4 CYP-mediated

Caption: Potential metabolic pathways for this compound.

While the HLM assay is excellent for assessing CYP-mediated metabolism, the presence of an ester moiety suggests that hydrolysis by esterases could also be a significant clearance pathway.[12] If the compound shows high stability in the HLM assay, further investigation using S9 fractions or hepatocytes, which contain esterases, would be warranted.

Conclusion

The in vitro metabolic stability assay using human liver microsomes provides a robust and efficient method for the initial evaluation of this compound. By employing a well-controlled, self-validating protocol, researchers can confidently rank and select compounds with favorable metabolic profiles for further development. Understanding the metabolic fate of a drug candidate early in the discovery process is paramount to mitigating the risk of late-stage failures and ultimately, to the successful development of new therapeutics.

References

  • BioIVT. (n.d.). Configure RapidStart™ NADPH Regenerating System. Retrieved from [Link]

  • PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

  • PubMed Central. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. Retrieved from [Link]

  • PubMed Central. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Retrieved from [Link]

  • Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Retrieved from [Link]

  • ACS Publications. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Retrieved from [Link]

  • Evotec. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Tebubio. (2018). NADPH RapidStart regeneration system for long-term metabolism. Retrieved from [Link]

  • Stanford University Mass Spectrometry. (2020). Fundamentals: Applications of LC/MS in small molecule drug discovery. Retrieved from [Link]

  • ResearchGate. (2020). In vitro metabolic stability assays for the selected compounds. Retrieved from [Link]

  • Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism. Retrieved from [Link]

  • Frontiers. (n.d.). Considerations for Improving Metabolism Predictions for In Vitro to In Vivo Extrapolation. Retrieved from [Link]

  • PubMed. (2007). Development of an in vitro assay for the investigation of metabolism-induced drug hepatotoxicity. Retrieved from [Link]

  • Chromatography Online. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. Retrieved from [Link]

  • BioIVT. (n.d.). In Vitro Strategies for Evaluating Non-Cyp Metabolism Pathways. Retrieved from [Link]

  • AAFP. (2007). The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects. Retrieved from [Link]

  • PubMed. (n.d.). In vitro and in vivo metabolism of ethyl 4-[(2-hydroxy-1-naphthyl)azo]benzoate. Retrieved from [Link]

  • SlideShare. (2013). Mass Spectrometry analysis of Small molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • ResearchGate. (2014). The in vitro metabolic stability study of the selected compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Construction of an in vitro NADPH regeneration system and its results. Retrieved from [Link]

  • Patsnap Synapse. (2025). Choosing Between Human Liver Microsomes and Hepatocytes. Retrieved from [Link]

  • MDPI. (n.d.). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Retrieved from [Link]

  • DynaMed. (2023). Cytochrome P450 Drug Metabolism. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Non-specific binding of compounds in in vitro metabolism assays: a comparison of microsomal and hepatocyte binding in different species and an assessment of the accuracy of prediction models. Retrieved from [Link]

  • ResearchGate. (n.d.). Fast LC/MS in the analysis of small molecules. Retrieved from [Link]

  • Medsafe. (2014). Drug Metabolism - The Importance of Cytochrome P450 3A4. Retrieved from [Link]

  • Frontiers. (n.d.). NADPH-generating systems in bacteria and archaea. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • ChemRxiv. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2019). Metabolic stability and its role in the discovery of new chemical entities. Retrieved from [Link]

Sources

A Comprehensive Guide to the Certificate of Analysis for Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate: Ensuring Quality and Reproducibility in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the purity and identity of starting materials and intermediates are paramount. A meticulously executed Certificate of Analysis (COA) is not merely a document; it is the foundational assurance of quality that underpins the validity of research and the safety of potential therapeutics. This guide provides a senior application scientist's perspective on the critical analytical components of a COA for Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate, a key building block in medicinal chemistry. We will delve into the "why" behind the chosen analytical techniques, present and interpret supporting experimental data, and compare these methods with viable alternatives.

The Critical Role of a Comprehensive COA

This compound (CAS No: 158602-32-5), with a molecular formula of C₂₀H₂₁NO₂ and a molecular weight of 307.39 g/mol , is a structurally complex, non-commercialized intermediate. Its azetidine core and benzhydryl group make it a valuable scaffold for the synthesis of novel therapeutic agents. However, the very complexity that makes it attractive also presents challenges in its synthesis and purification. Potential impurities, such as starting materials, by-products, and residual solvents, can significantly impact the outcome of subsequent reactions and biological assays.

A robust COA serves as a guarantee of a material's quality, providing a detailed summary of the analytical tests performed on a specific batch. It is a critical document for ensuring compliance with Good Manufacturing Practices (GMP) and for providing the traceability and confidence needed for reproducible scientific outcomes.[1][2]

Core Analytical Characterization: A Multi-Technique Approach

A thorough analysis of this compound necessitates a combination of chromatographic and spectroscopic techniques to unambiguously confirm its identity, purity, and quality.

Purity Determination and Impurity Profiling by High-Performance Liquid Chromatography (HPLC-UV)

The Causality Behind the Choice: HPLC is the workhorse of pharmaceutical analysis for its ability to separate, identify, and quantify components in a mixture with high resolution and sensitivity.[3] For a molecule like this compound, which possesses strong UV-absorbing aromatic rings, a UV detector provides excellent sensitivity. A reversed-phase C18 column is the logical first choice due to the compound's relatively non-polar nature. The method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[4][5][6][7]

Illustrative Experimental Data:

ParameterSpecificationResult
Appearance White to off-white solidConforms
Purity (by HPLC) ≥ 98.0%99.2%
Largest Impurity ≤ 1.0%0.3%
Total Impurities ≤ 2.0%0.8%

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18.1-20 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of acetonitrile to a final concentration of 1 mg/mL.

Comparison with Alternatives:

  • Ultra-High-Performance Liquid Chromatography (UPLC): UPLC offers faster analysis times and higher resolution due to the use of smaller particle size columns. While advantageous for high-throughput screening, a well-developed HPLC method is often sufficient for routine quality control and may be more accessible in some laboratories.

  • Gas Chromatography (GC): GC is generally not suitable for this compound due to its high molecular weight and low volatility, which could lead to thermal degradation in the injection port.

Structural Elucidation and Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

The Causality Behind the Choice: NMR spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure. Both ¹H and ¹³C NMR are essential for confirming the identity of this compound by providing detailed information about the chemical environment of each proton and carbon atom in the molecule.[8] For complex structures, 2D NMR techniques like COSY and HSQC can be invaluable for assigning signals and confirming connectivity.

Illustrative Experimental Data:

TestSpecificationResult
¹H NMR Conforms to structureConforms
¹³C NMR Conforms to structureConforms

¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.45-7.20 (m, 10H, Ar-H), 5.50 (s, 1H, =CH), 4.65 (s, 1H, N-CH), 4.15 (q, J = 7.1 Hz, 2H, O-CH₂), 3.90 (t, J = 7.5 Hz, 2H, azetidine-CH₂), 3.75 (t, J = 7.5 Hz, 2H, azetidine-CH₂), 1.25 (t, J = 7.1 Hz, 3H, CH₃).

¹³C NMR (100 MHz, CDCl₃) δ (ppm): 166.5 (C=O), 142.0 (Ar-C), 140.5 (C=C), 128.8 (Ar-CH), 127.5 (Ar-CH), 127.0 (Ar-CH), 116.0 (C=C), 76.0 (N-CH), 60.5 (O-CH₂), 58.0 (azetidine-CH₂), 53.0 (azetidine-CH₂), 14.2 (CH₃).

Experimental Protocol: NMR Analysis

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Comparison with Alternatives:

  • X-ray Crystallography: While providing the definitive solid-state structure, it requires a single crystal of suitable quality, which is not always readily obtainable. It is also a more time-consuming and less routine technique compared to NMR.

Molecular Weight Verification by Mass Spectrometry (MS)

The Causality Behind the Choice: Mass spectrometry provides a direct measurement of the molecular weight of a compound, serving as a crucial confirmation of its identity. Electrospray ionization (ESI) is a "soft" ionization technique that is well-suited for this molecule, as it minimizes fragmentation and typically produces a prominent protonated molecular ion ([M+H]⁺).[9][10][11][12]

Illustrative Experimental Data:

TestSpecificationResult
Mass (ESI-MS) [M+H]⁺ = 308.16 ± 0.2308.16

Experimental Protocol: ESI-MS Analysis

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization source.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

  • Mass Analysis: Analyze the resulting ions in the mass analyzer to obtain the mass-to-charge ratio.

Comparison with Alternatives:

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique but is generally better suited for less polar compounds. ESI is typically the preferred method for a molecule with a tertiary amine like this one.

  • Electron Ionization (EI): EI is a "hard" ionization technique that would likely cause extensive fragmentation of this molecule, making it difficult to observe the molecular ion.[13]

Visualizing the Analytical Workflow

A well-structured analytical workflow ensures that all critical quality attributes of the compound are thoroughly assessed.

G cluster_0 Sample Reception & Initial Checks cluster_1 Chromatographic & Spectroscopic Analysis cluster_2 Data Evaluation & COA Generation Sample Batch of this compound Appearance Visual Inspection (Appearance) Sample->Appearance HPLC HPLC-UV Analysis Appearance->HPLC NMR NMR Spectroscopy (¹H & ¹³C) Appearance->NMR MS Mass Spectrometry (ESI-MS) Appearance->MS Purity Purity & Impurity Profile HPLC->Purity Identity Structural Confirmation NMR->Identity MolWeight Molecular Weight Verification MS->MolWeight COA Certificate of Analysis Generation Purity->COA Identity->COA MolWeight->COA

Caption: Workflow for the comprehensive analysis of this compound.

Logical Relationships in Analytical Testing for a COA

The interplay between different analytical techniques provides a self-validating system for quality assessment.

G cluster_0 Primary Tests cluster_1 Confirmatory & In-depth Analysis cluster_2 Quality Attributes HPLC HPLC Purity Purity Purity ≥ 98% HPLC->Purity H_NMR ¹H NMR Identity Identity Confirmed H_NMR->Identity Mass_Spec Mass Spec Mass_Spec->Identity C_NMR ¹³C NMR C_NMR->Identity Impurity_ID Impurity Identification (MS/MS) Impurity_ID->Purity Residual_Solvents Residual Solvents (GC-HS) Safety Safety (Solvents) Residual_Solvents->Safety

Caption: Interrelation of analytical tests for a comprehensive Certificate of Analysis.

Conclusion

A Certificate of Analysis for a critical raw material like this compound is more than a simple declaration of purity. It is a testament to a rigorous, multi-faceted analytical investigation that provides a high degree of confidence in the material's identity, purity, and quality. By employing a combination of orthogonal techniques—HPLC for purity, NMR for structural confirmation, and mass spectrometry for molecular weight verification—a self-validating system is created. This ensures that researchers and drug development professionals can proceed with their work, confident in the integrity of their starting materials and the reproducibility of their results.

References

  • ECA Academy. (2017, March 1). GMP Requirements for Certificates of Analysis (CoA). [Link]

  • DDReg Pharma. What is a Certificate of Analysis (CoA). [Link]

  • LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Wikipedia. Electrospray ionization. [Link]

  • Ghosh, C. (2013). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2013, 396268. [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • Canada.ca. (2022, February 10). Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104). [Link]

  • Pharmuni. GMP for APIs | Good Manufacturing Practices & ICH Q7 Compliance. [Link]

  • The Pharma Master. (2024, May 26). Good Manufacturing Practices (GMP) for APIs. [Link]

  • U.S. Food and Drug Administration. (2021, September). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. [Link] (Note: A representative URL is provided as the original may not be stable).

  • YouTube. (2021, May 5). How electrospray ionization works. [Link] (Note: A representative URL is provided as the original may not be stable).

  • YouTube. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link] (Note: A representative URL is provided as the original may not be stable).

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of novel chemical entities are paramount to protecting laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate (CAS No. 158602-32-5), a compound often utilized in early-stage drug discovery.[1] This document moves beyond a simple checklist, offering a causal framework for each procedural step to empower your laboratory with a deep, actionable understanding of safe waste management practices.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Before any handling or disposal begins, a thorough understanding of the compound's hazard profile is essential. This compound is classified as Acutely Toxic (Oral, Category 4) , with the hazard statement H302: Harmful if swallowed.[2] This classification dictates the stringent handling and containment procedures outlined below. The assigned GHS pictogram is GHS07, indicating that it can cause less serious health effects.

The molecular structure incorporates an azetidine ring, a benzhydryl group, and an ethyl acetate moiety.[2] While specific reactivity data for this compound is not extensively published, the constituent functional groups provide clues to its potential chemical incompatibilities. The azetidine ring, a cyclic amine, may exhibit basic properties.[3] The ester group could be susceptible to hydrolysis under strong acidic or basic conditions. Therefore, it is prudent to avoid mixing this compound with strong acids or bases in waste containers to prevent potentially hazardous reactions.[4]

Table 1: Summary of Key Safety and Disposal Information

ParameterInformationSource(s)
Chemical Name This compound[2]
CAS Number 158602-32-5[2]
Physical Form Solid
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning[2]
Hazard Statement H302: Harmful if swallowed[2]
Primary Route of Exposure Ingestion[2]
Recommended PPE Safety glasses with side shields, nitrile gloves, lab coat[2]
Incompatible Materials Strong acids, strong bases, strong oxidizing agents[4][5]
Disposal Stream Non-halogenated organic solid wasteInferred from chemical structure
Step-by-Step Disposal Protocol: A Self-Validating System

This protocol is designed to ensure a closed-loop system of safety, from the point of generation to final disposal.

Before handling the waste, ensure you are wearing the appropriate PPE. This is a non-negotiable step to prevent accidental exposure.

  • Eye Protection: Wear safety glasses with side shields or goggles. The precautionary statement P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes) underscores the importance of protecting your eyes.[2]

  • Hand Protection: Wear nitrile gloves. Ensure they are compatible with the solvents used to handle the compound.

  • Body Protection: A standard laboratory coat is required to protect against incidental contact.

Proper segregation of chemical waste is a cornerstone of laboratory safety. It prevents accidental mixing of incompatible substances, which could lead to exothermic reactions, gas evolution, or the formation of more hazardous compounds.

  • Designated Waste Container: Dispose of this compound and any materials contaminated with it (e.g., weighing paper, contaminated pipette tips) into a designated, clearly labeled hazardous waste container for non-halogenated organic solids .

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". Ensure the accumulation start date is clearly visible.[6]

  • Chemical Compatibility: Do not mix this waste with strong acids, bases, or oxidizing agents.[4][5]

Proper management of the waste container is crucial to prevent spills and exposure.

  • Secure Closure: Keep the waste container securely closed at all times, except when adding waste.[6]

  • Storage Location: Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory. Do not store hazardous waste in public areas like hallways.[6][7]

  • Secondary Containment: It is best practice to place liquid waste containers in a secondary containment pan to mitigate spills.[6]

Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Adherence to institutional, local, and national regulations is mandatory.[8][9]

  • Contact EHS: Follow your institution's procedures for requesting a hazardous waste pickup.

  • Documentation: Ensure all required paperwork, such as a hazardous waste tag, is completed accurately and attached to the container.[6]

Decontamination and Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Minor Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep the solid material onto a piece of paper or into a dustpan to minimize dust generation.

    • Place the collected material and any contaminated cleaning materials into the designated hazardous waste container.

    • Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol) and paper towels. Dispose of the cleaning materials as hazardous waste.

  • Minor Spills (in Solution):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material such as vermiculite or sand.[4][10]

    • Collect the absorbent material and place it in the designated hazardous waste container.

    • Decontaminate the spill area with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

For large spills, evacuate the area and contact your institution's emergency response team or EHS office immediately.

Logical Framework for Disposal Decisions

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation: This compound (Solid) ppe Don Appropriate PPE: - Safety Glasses - Nitrile Gloves - Lab Coat start->ppe Step 1: Safety First container_id Identify Correct Waste Stream: Non-Halogenated Organic Solid Waste ppe->container_id Step 2: Categorize labeling Label Waste Container: - 'Hazardous Waste' - Full Chemical Name - Accumulation Date container_id->labeling segregation Segregate Waste: Place in designated container. Avoid mixing with incompatibles. labeling->segregation Step 3: Contain storage Store Container Securely: - Closed Lid - Designated Satellite Area segregation->storage Step 4: Store disposal_request Request Disposal: Contact Institutional EHS or approved contractor. storage->disposal_request Step 5: Arrange Pickup end Final Disposal (by licensed professional) disposal_request->end

Caption: Disposal workflow for this compound.

References

  • U.S. Environmental Protection Agency (EPA). (2025, March 24). Learn the Basics of Hazardous Waste. [Link]

  • National Institutes of Health (NIH). (2022). NIH Waste Disposal Guide. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. [Link]

  • Chemtalk. Ester Disposal. [Link]

  • Montgomery College. (2015). NIH Chemical Safety Guide. [Link]

Sources

Navigating the Synthesis and Handling of Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate: A Guide to Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For the innovative researcher in drug development, the synthesis and handling of novel compounds are pivotal stages where precision and safety are paramount. Ethyl 2-(1-benzhydrylazetidin-3-ylidene)acetate, a molecule of interest for its potential applications, requires a nuanced understanding of its chemical characteristics to ensure safe and effective laboratory operations. This guide provides a comprehensive framework for its handling, from personal protective equipment (PPE) to disposal, grounded in the principles of chemical reactivity and laboratory best practices.

Understanding the Hazard Profile: A Composite Risk Assessment

A known supplier of this compound has classified it as Acute Toxicity, Oral (Category 4), with the hazard statement H302: Harmful if swallowed. This is a critical starting point, but a deeper analysis of its constituent parts suggests a more comprehensive approach to safety is warranted. The GHS pictogram associated with this classification is GHS07, an exclamation mark, indicating that it can cause less serious health effects.

A structurally similar compound, 1-Benzhydrylazetidin-3-ol, is known to cause severe skin burns and eye damage[1]. This suggests that the benzhydrylazetidine moiety in our target molecule should be handled with significant caution, as it has the potential to be highly corrosive to skin and eyes.

Furthermore, α,β-unsaturated esters are a class of compounds known for their reactivity and potential to interact with biological macromolecules. General safety precautions for handling esters include wearing appropriate PPE to avoid skin and eye contact[2][3].

The azetidine ring, a four-membered nitrogen-containing heterocycle, possesses inherent ring strain that influences its reactivity[4][5]. While this reactivity is often harnessed for synthetic purposes, it also necessitates careful handling to avoid unintended reactions.

Based on this composite analysis, a cautious approach that accounts for acute oral toxicity, potential for severe skin and eye damage, and general reactivity is essential.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is crucial to mitigate the identified risks. The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles and a face shield.Provides complete protection against splashes that could cause severe eye damage, a known hazard for similar benzhydrylazetidine compounds[1].
Hand Protection Nitrile gloves (minimum 5 mil thickness).Offers protection against incidental contact. For prolonged handling or in case of a spill, heavier-duty gloves should be considered. Always inspect gloves for integrity before use and dispose of them properly after handling the compound[6].
Body Protection A flame-resistant lab coat, fully buttoned.Protects the skin and personal clothing from splashes and spills[7].
Footwear Closed-toe shoes.A standard laboratory requirement to protect against spills and falling objects.
Respiratory Protection To be used in a well-ventilated area, preferably within a chemical fume hood.Minimizes the risk of inhaling any aerosols or fine particles of the compound.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical for safety and experimental integrity. The following protocol outlines the key steps for handling this compound in a laboratory setting.

1. Preparation and Pre-Handling:

  • Designated Work Area: All handling of the compound should occur in a designated area within a certified chemical fume hood to control exposure[8].

  • Emergency Equipment Check: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • Spill Kit: Have a chemical spill kit appropriate for non-halogenated organic compounds readily available.

2. Weighing and Transfer:

  • Weighing: If the compound is a solid, weigh it in a fume hood on a tared weigh boat.

  • Transfer: Use appropriate tools (e.g., spatula, powder funnel) to transfer the solid. If in solution, use a calibrated pipette or syringe. Avoid creating dust or aerosols.

3. Reaction Setup and Monitoring:

  • Glassware: Use clean, dry glassware to prevent unwanted side reactions.

  • Inert Atmosphere: If the reaction is sensitive to air or moisture, use standard techniques to establish and maintain an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the reaction progress from a safe distance, using the fume hood sash as a protective barrier.

4. Post-Reaction Workup:

  • Quenching: If necessary, quench the reaction carefully, being mindful of any potential exotherms.

  • Extraction and Purification: Perform all liquid-liquid extractions and chromatographic purifications within the fume hood.

5. Short-Term Storage:

  • Container: Store the compound in a clearly labeled, tightly sealed container.

  • Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases[9].

The following diagram illustrates the recommended workflow for handling this compound.

HandingWorkflow cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction cluster_post Post-Reaction prep_area Designate Fume Hood Work Area check_emergency Verify Emergency Equipment prep_area->check_emergency spill_kit Prepare Spill Kit check_emergency->spill_kit weigh Weigh Compound spill_kit->weigh transfer Transfer to Reaction Vessel weigh->transfer setup Reaction Setup transfer->setup monitor Monitor Progress setup->monitor workup Workup & Purification monitor->workup storage Short-Term Storage workup->storage

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.